Eu(fod)3
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C30H33EuF21O6 |
|---|---|
Molecular Weight |
1040.5 g/mol |
IUPAC Name |
europium;(Z)-1,1,1,2,2,3,3-heptafluoro-6-hydroxy-7,7-dimethyloct-5-en-4-one |
InChI |
InChI=1S/3C10H11F7O2.Eu/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4,18H,1-3H3;/b3*5-4-; |
InChI Key |
UDXLMYFGTHAWDC-VNGPFPIXSA-N |
Isomeric SMILES |
CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.[Eu] |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.[Eu] |
Synonyms |
Eu(fod)3 tris(1,1,1,2,2,3,3-heptafluoro-7,7-dimethyl-4,6- octanedionato)europium(III) tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III) |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Eu(fod)3 Shift Reagent: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of nuclear magnetic resonance (NMR) spectroscopy, the resolution of complex spectra is a paramount challenge. Overlapping signals can obscure vital structural information, hindering the elucidation of molecular architecture and the characterization of novel compounds. Lanthanide shift reagents (LSRs), particularly the europium complex Eu(fod)3, have historically served as powerful tools to alleviate this issue. This technical guide provides a comprehensive overview of the core mechanism of this compound, its practical applications, detailed experimental protocols, and quantitative data to aid researchers in its effective utilization.
Core Mechanism of this compound as a Shift Reagent
This compound, or Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III), is a coordination complex renowned for its ability to induce significant changes in the chemical shifts of a substrate molecule in NMR spectroscopy.[1][2] The fundamental mechanism of its action is rooted in its paramagnetic nature and its function as a Lewis acid.[2][3]
1. Lewis Acid-Base Interaction: The europium(III) ion in the this compound complex is coordinatively unsaturated, rendering it a Lewis acid.[3] It readily and reversibly interacts with Lewis basic sites (e.g., lone pair-bearing atoms like oxygen and nitrogen) within a substrate molecule.[1] This interaction forms a transient adduct between the LSR and the substrate. The strength of this coordination is influenced by the nature of the Lewis base, with a general affinity order of NH2 > OH > C=O > COOR > ethers > CN.[1]
2. The Pseudocontact Shift: The paramagnetic Eu(III) ion possesses unpaired f-electrons, which generate a strong local magnetic field.[1] When the substrate coordinates with this compound, the nuclei of the substrate experience this additional magnetic field, leading to a change in their resonance frequencies. This phenomenon is known as the Lanthanide-Induced Shift (LIS).[4]
The predominant mechanism for this shift is the pseudocontact shift , a through-space dipolar interaction between the magnetic moment of the lanthanide ion and the nuclear spin of the substrate's atoms.[5] The magnitude of the pseudocontact shift is exquisitely sensitive to the geometry of the LSR-substrate adduct, specifically the distance (r) between the europium ion and the nucleus , and the angle (θ) between the principal magnetic axis of the complex and the vector connecting the europium ion to the nucleus. This relationship is described by the McConnell-Robertson equation:
Δδ = K * (3cos²θ - 1) / r³
where Δδ is the induced chemical shift and K is a constant related to the magnetic anisotropy of the lanthanide complex. This distance and angular dependence is the primary reason why this compound is a valuable tool for structural elucidation. Protons closer to the site of coordination will experience a larger induced shift. This compound typically induces downfield shifts (to higher ppm values).[6]
3. Contact Shift: A secondary, and generally less dominant, contribution to the LIS is the contact shift . This arises from the delocalization of unpaired electron spin density from the lanthanide ion onto the substrate's nuclei through the chemical bonds of the adduct.[1] This effect is most pronounced for nuclei very close to the coordination site and can sometimes lead to line broadening of the NMR signals.[1][3]
Data Presentation: Lanthanide-Induced Shifts (LIS) with this compound
The following tables summarize representative Lanthanide-Induced Shift (LIS) values for various protons in common organic functional groups upon the addition of this compound. The LIS values are typically reported as the slope of the plot of the observed chemical shift versus the molar ratio of LSR to substrate, extrapolated to a 1:1 molar ratio, and are expressed in ppm. It is important to note that these values can be influenced by factors such as the solvent, temperature, and the specific structure of the substrate.
Table 1: this compound-Induced Shifts for Protons in Alcohols
| Compound | Proton | LIS (ppm) |
| 1-Hexanol | H-1 | ~25 |
| H-2 | ~15 | |
| H-3 | ~8 | |
| Cyclohexanol | H-1 | ~30 |
| H-2 (axial) | ~15 | |
| H-2 (equatorial) | ~10 |
Table 2: this compound-Induced Shifts for Protons in Ketones
| Compound | Proton | LIS (ppm) |
| 2-Heptanone | H-1 | ~10 |
| H-3 | ~15 | |
| Camphor | 9-CH3 | ~12 |
| 8-CH3 | ~7 |
Table 3: this compound-Induced Shifts for Protons in Esters
| Compound | Proton | LIS (ppm) |
| Ethyl acetate | O-CH2 | ~7 |
| C-CH3 | ~4 | |
| O-C-CH3 | ~3 |
Experimental Protocols
The successful application of this compound as a shift reagent requires careful attention to experimental detail. The following protocols provide a step-by-step guide for a typical NMR experiment.
Materials and Reagents
-
Substrate of interest
-
This compound (high purity)
-
Anhydrous deuterated solvent (e.g., CDCl3, CCl4, C6D6)
-
High-quality NMR tubes
-
Microsyringe
Protocol 1: Sample Preparation
-
Drying: Ensure all glassware, including the NMR tube and microsyringe, is thoroughly dried to prevent the coordination of water to the this compound, which would diminish its effectiveness.[4]
-
Solvent Selection: Choose a non-coordinating, aprotic deuterated solvent. Chloroform-d (CDCl3) is a common choice, but it should be passed through a short column of activated alumina (B75360) immediately before use to remove residual ethanol (B145695) stabilizer and water.[1]
-
Substrate Solution: Prepare a solution of the substrate in the chosen deuterated solvent. The concentration will depend on the sensitivity of the NMR spectrometer and the solubility of the substrate, but a typical starting point is 10-20 mg of the substrate in 0.5-0.7 mL of solvent.
-
Initial Spectrum: Acquire a standard 1H NMR spectrum of the substrate solution before the addition of the shift reagent. This will serve as the reference spectrum.
Protocol 2: Titration with this compound
-
Stock Solution: Prepare a stock solution of this compound in the same deuterated solvent used for the substrate. A concentration of around 0.1 M is often convenient.
-
Incremental Addition: Using a microsyringe, add a small, known volume of the this compound stock solution to the NMR tube containing the substrate solution.[4]
-
Mixing: After each addition, gently invert the capped NMR tube several times to ensure thorough mixing.
-
Spectral Acquisition: Acquire a 1H NMR spectrum after each addition of the shift reagent. It is crucial to maintain the same NMR acquisition parameters throughout the titration to ensure data consistency.
-
Monitoring Shifts: Observe the changes in the chemical shifts of the substrate's protons. Continue the incremental additions until the desired spectral resolution is achieved or until significant line broadening occurs. A typical final molar ratio of this compound to substrate is in the range of 0.1 to 0.5.
Protocol 3: NMR Data Acquisition
-
Spectrometer: Any standard FT-NMR spectrometer can be used.
-
Pulse Program: A standard single-pulse experiment is typically sufficient.
-
Acquisition Time (at): 1-2 seconds.
-
Relaxation Delay (d1): 1-5 seconds. The paramagnetic nature of this compound can shorten relaxation times, so a shorter delay may be possible.
-
Number of Scans (ns): Dependent on the sample concentration, but typically 8-16 scans are adequate for each spectrum in the titration.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the core concepts of the this compound shift reagent mechanism and a typical experimental workflow.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Paramagnetic Properties of Eu(fod)3
This guide provides a comprehensive technical overview of the paramagnetic properties of Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III), commonly known as this compound. Its unique magnetic characteristics are fundamental to its widespread use as a nuclear magnetic resonance (NMR) shift reagent, an invaluable tool in molecular structure elucidation.
The Origin of Paramagnetism in this compound
The paramagnetic nature of this compound is a direct consequence of the electronic structure of the central Europium(III) ion. The Eu³⁺ ion possesses an f⁶ electron configuration.[1] While Hund's rules predict a ⁷F₀ ground state, which is diamagnetic (total angular momentum J=0), the key to its paramagnetism lies in the presence of low-lying excited states (⁷F₁, ⁷F₂, etc.) that are thermally accessible at room temperature.[2][3]
The energy separation between the ⁷F₀ ground state and the first excited state (⁷F₁) is small enough that thermal energy can promote electrons to these higher energy levels, which possess non-zero magnetic moments.[3] This thermal population of excited J-states results in the complex exhibiting a significant magnetic moment and strong paramagnetic behavior, despite its diamagnetic ground state.[3][4] The molecule is considered highly paramagnetic due to the presence of six unpaired f-electrons in the europium center.[1]
Quantitative Paramagnetic Data
The discrepancy between the calculated ground-state magnetic moment and the experimentally observed value is a hallmark of Eu(III) complexes. This is attributed to the thermal population of excited states, a phenomenon that must be considered for an accurate description of the system's magnetic properties.
| Parameter | Theoretical Value (⁷F₀ Ground State) | Experimental Value (at 27 °C) | Rationale for Difference |
| Magnetic Moment (µ) | 0 Bohr Magnetons (BM) | ~3.4 Bohr Magnetons (BM)[2][3] | Thermal population of low-lying, magnetic ⁷Fⱼ (J > 0) excited states.[3] |
| Magnetic Susceptibility (χ) | 0 | Temperature-dependent | Decreases with temperature as excited states are depopulated, approaching zero near 0 K.[5] |
Application as an NMR Shift Reagent
This compound's primary application is as a Lanthanide Shift Reagent (LSR) in NMR spectroscopy. It simplifies complex spectra by resolving overlapping proton or carbon signals.[6][7]
Mechanism of Action
The mechanism relies on a reversible Lewis acid-base interaction. This compound acts as a Lewis acid, coordinating to Lewis basic sites (e.g., amines, alcohols, ethers, ketones) within a substrate molecule.[1][8][9] This interaction is fast on the NMR timescale, resulting in averaged signals for the complexed and free substrate.[8]
The induced shifts are primarily due to two effects:
-
Pseudocontact Shift : This is the dominant mechanism for this compound.[8] The highly anisotropic magnetic field of the paramagnetic Eu³⁺ ion generates distinct shielding and deshielding cones.[8][9] Nuclei within the substrate experience a shift in their resonance frequency based on their spatial position relative to the europium ion. This through-space effect is invaluable for obtaining structural information.
-
Fermi Contact Shift : This through-bond mechanism involves the delocalization of unpaired electron spin from the metal onto the substrate's nuclei. For europium complexes, this effect is minimal, which is advantageous as it prevents significant line broadening that can obscure spectral details.[8]
Europium-based reagents typically induce downfield shifts, which helps to accentuate the existing chemical shift differences in a spectrum.[6][8]
Experimental Protocols
NMR Titration with this compound
This procedure is used to systematically track the changes in an NMR spectrum upon the addition of the shift reagent.
A. Preparation:
-
Drying: Both the substrate and this compound must be rigorously dried. Water is a strong Lewis base and will preferentially coordinate to the europium ion, inhibiting its interaction with the substrate.[8]
-
Solvent Selection: Use a dry, aprotic, and non-coordinating deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or carbon tetrachloride (CCl₄).[8]
-
Stock Solutions: Prepare a stock solution of the substrate at a known concentration in the chosen NMR solvent. Prepare a separate, more concentrated stock solution of this compound. It is advisable to filter the this compound solution to remove any insoluble paramagnetic impurities that could cause excessive line broadening.[8]
B. Titration Procedure:
-
Initial Spectrum: Acquire a standard ¹H or ¹³C NMR spectrum of the pure substrate solution.
-
Incremental Addition: Add a small, precise aliquot of the this compound stock solution to the NMR tube containing the substrate.
-
Acquisition: After each addition, gently mix the solution and acquire a new NMR spectrum.
-
Repeat: Continue this process of incremental addition and spectral acquisition until the signals of interest are well-resolved or until significant line broadening begins to degrade the spectrum.
C. Data Analysis:
-
Track Shifts: Identify and track the chemical shift of each relevant signal in the substrate after every addition of this compound.
-
Plot Data: For each signal, plot the induced shift (Δδ, the change in chemical shift from the original spectrum) against the molar ratio of [this compound]/[Substrate]. This plot helps confirm which signals are most affected and aids in assigning protons or carbons in the molecular structure.
References
- 1. EuFOD - Wikipedia [en.wikipedia.org]
- 2. brainly.in [brainly.in]
- 3. testbook.com [testbook.com]
- 4. Magnetic properties of a europium(iii) complex – possible multiplet crossover - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 7. Application of a lanthanide shift reagent, this compound to the elucidation of the structures of flavones and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Unveiling the Coordination Chemistry and Structural Intricacies of Eu(fod)₃: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III), commonly known as Eu(fod)₃, is a coordination compound that has carved a significant niche in the landscape of chemical and pharmaceutical research. Its unique paramagnetic properties and Lewis acidity have made it an invaluable tool, primarily as a lanthanide shift reagent in Nuclear Magnetic Resonance (NMR) spectroscopy for elucidating molecular structures. Furthermore, its catalytic activity in various organic transformations has garnered considerable interest. This in-depth technical guide provides a comprehensive overview of the chemical structure, coordination chemistry, and practical applications of Eu(fod)₃, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Coordination Chemistry
Eu(fod)₃ is a coordination complex consisting of a central europium(III) ion (Eu³⁺) chelated by three bidentate fod ligands. The fod ligand is the anion of 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione. The europium(III) ion possesses an f⁶ electron configuration, rendering the complex highly paramagnetic, a key feature for its function as a shift reagent.[1]
As a Lewis acid, the Eu(III) center in Eu(fod)₃ can expand its coordination number from six to eight.[1] This allows it to reversibly bind to Lewis basic sites (e.g., oxygen and nitrogen atoms) in organic molecules. This interaction is the cornerstone of its application as an NMR shift reagent, as it induces significant shifts in the NMR signals of the substrate molecule, aiding in the resolution of complex spectra. The fluorinated nature of the fod ligand enhances the Lewis acidity of the complex compared to non-fluorinated analogues like Eu(dpm)₃.
Molecular Geometry
| Parameter | Value | Reference |
| Average Eu-O bond length | Varies in β-diketonate complexes | [2] |
| Coordination Number | 6 (expandable to 8) | [1] |
Note: Specific bond lengths and angles for Eu(fod)₃ are not available in the provided search results. The table reflects general information for europium β-diketonate complexes.
Experimental Protocols
Synthesis of Eu(fod)₃
A general procedure for the synthesis of lanthanide β-diketonate complexes involves the reaction of a lanthanide salt with the β-diketone in a suitable solvent, often in the presence of a base to deprotonate the diketone.
Materials:
-
Europium(III) chloride (EuCl₃)
-
6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione (Hfod)
-
Methanol
-
Ammonia (B1221849) solution
Procedure:
-
Dissolve EuCl₃ in methanol.
-
In a separate flask, dissolve Hfod in methanol.
-
Slowly add the EuCl₃ solution to the Hfod solution with stirring.
-
Neutralize the mixture by the dropwise addition of a dilute ammonia solution to precipitate the complex.
-
Collect the precipitate by filtration, wash with cold methanol, and dry under vacuum.
Disclaimer: This is a generalized protocol. Researchers should consult peer-reviewed literature for detailed and optimized synthetic procedures.
Application as an NMR Shift Reagent
The use of Eu(fod)₃ as a lanthanide shift reagent (LSR) is a powerful technique for simplifying complex ¹H NMR spectra. The paramagnetic Eu³⁺ ion induces shifts in the resonances of nearby protons, with the magnitude of the shift being dependent on the distance from the europium ion.
Materials:
-
Substrate of interest (containing a Lewis basic functional group)
-
Deuterated chloroform (B151607) (CDCl₃), dried over molecular sieves
-
Eu(fod)₃
-
NMR tubes
Procedure:
-
Prepare a solution of the substrate in dried CDCl₃ in an NMR tube (typically 0.1-0.2 M).
-
Acquire a standard ¹H NMR spectrum of the substrate.
-
Incrementally add small, weighed portions of Eu(fod)₃ to the NMR tube.
-
After each addition, gently shake the tube to dissolve the reagent and acquire a new ¹H NMR spectrum.
-
Monitor the changes in the chemical shifts of the substrate's protons. The signals will shift, allowing for the resolution of overlapping multiplets.
-
Continue adding Eu(fod)₃ until sufficient spectral dispersion is achieved. Molar ratios of LSR to substrate typically range from 0.1 to 1.0.
Catalysis in Organic Synthesis
Eu(fod)₃ is a versatile Lewis acid catalyst for various organic reactions, including Diels-Alder and aldol (B89426) reactions.
Eu(fod)₃ Catalyzed Diels-Alder Reaction (General Protocol):
Materials:
-
Diene
-
Dienophile
-
Eu(fod)₃ (catalyst)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
Procedure:
-
To a solution of the dienophile in the anhydrous solvent, add a catalytic amount of Eu(fod)₃ (typically 1-10 mol%).
-
Stir the mixture at the desired temperature (can range from room temperature to elevated temperatures).
-
Add the diene to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction and purify the product by column chromatography.
Eu(fod)₃ Catalyzed Aldol Reaction (General Protocol):
Materials:
-
Aldehyde or Ketone (enolizable component)
-
Aldehyde or Ketone (electrophilic component)
-
Eu(fod)₃ (catalyst)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
Dissolve the carbonyl compounds in the anhydrous solvent.
-
Add a catalytic amount of Eu(fod)₃ (typically 1-10 mol%).
-
Stir the reaction mixture at the appropriate temperature.
-
Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, work up the reaction mixture and purify the β-hydroxy carbonyl product by column chromatography.
Conclusion
Eu(fod)₃ remains a powerful and relevant tool in the arsenal (B13267) of chemists and pharmaceutical scientists. Its ability to simplify complex NMR spectra and catalyze important carbon-carbon bond-forming reactions underscores its versatility. This guide provides a foundational understanding of its chemical structure, coordination chemistry, and practical applications. For specific applications, researchers are encouraged to consult the primary scientific literature for detailed and optimized protocols.
References
An In-depth Technical Guide to the Lewis Acidity of Eu(fod)₃ and Substrate Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Lewis Acidity of Eu(fod)₃
Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III), commonly known as Eu(fod)₃, is a coordination complex renowned for its utility as a nuclear magnetic resonance (NMR) shift reagent and as a Lewis acid catalyst in organic synthesis.[1] The core of its functionality lies in the Lewis acidic nature of the central europium(III) ion. A Lewis acid is defined as an electron-pair acceptor. In Eu(fod)₃, the Eu(III) center is coordinatively unsaturated and can expand its coordination number, typically from six to eight, by accepting electron pairs from Lewis basic substrates.[2]
The structure of Eu(fod)₃ features a Eu(III) ion chelated by three bidentate fod ligands. The electron configuration of the Eu(III) ion is f⁶, with six unpaired electrons, rendering the complex highly paramagnetic.[1] This paramagnetism is the source of its utility as an NMR shift reagent. The complex exhibits a notable affinity for "hard" Lewis bases, particularly those containing oxygen or nitrogen donor atoms.[1] The presence of the electron-withdrawing heptafluoropropyl groups on the fod ligand enhances the Lewis acidity of the europium center compared to analogous β-diketonate complexes like Eu(dpm)₃.[1]
Substrate Binding Equilibria
The interaction between Eu(fod)₃ and a Lewis basic substrate (S) in solution is a dynamic equilibrium. Studies have shown that Eu(fod)₃ can form both 1:1 and 1:2 adducts with substrates, denoted as Eu(fod)₃(S) and Eu(fod)₃(S)₂, respectively. The relative populations of these species depend on the concentrations of the reagent and the substrate, as well as the respective dissociation constants (K₁ and K₂).
The equilibria can be represented as follows:
Eu(fod)₃ + S ⇌ Eu(fod)₃(S) (K₁)
Eu(fod)₃(S) + S ⇌ Eu(fod)₃(S)₂ (K₂)
A key study on the complex formation between Eu(fod)₃ and various organic molecules indicated that the relative magnitudes of the dissociation constants differ depending on the substrate. For instance, with acetone (B3395972) and dimethyl sulfoxide (B87167) (DMSO), the second dissociation constant is significantly larger than the first (K₂ > 4K₁), suggesting that the formation of the 1:2 complex is favored after the initial binding event. Conversely, for 2-propanol and β-picoline, the opposite trend was observed (K₁ < 4K₁), indicating a stronger initial binding followed by a weaker association of the second substrate molecule.
Below is a logical diagram illustrating the binding equilibrium:
Figure 1: Substrate binding equilibrium with Eu(fod)₃.
Quantitative Data on Substrate Binding
| Substrate | Functional Group | Solvent | Method | Kₐ (M⁻¹) / Kₑ (M) | Notes | Reference |
| Acetone | Ketone | CCl₄ | ¹H NMR | K₂ > 4K₁ | Formation of 1:2 adduct is cooperative. | (Reuben, 1973) |
| DMSO | Sulfoxide | CCl₄ | ¹H NMR | K₂ > 4K₁ | Similar cooperative binding as acetone. | (Reuben, 1973) |
| 2-Propanol | Alcohol | CCl₄ | ¹H NMR | K₁ < 4K₁ | Anti-cooperative binding of the second substrate. | (Reuben, 1973) |
| β-Picoline | Amine | CCl₄ | ¹H NMR | K₁ < 4K₁ | Similar anti-cooperative binding to 2-propanol. | (Reuben, 1973) |
| Glycol Podands | Ether/Ester | CDCl₃ | ¹H NMR | (Not specified) | 1:1 stoichiometry observed. | (Magn Reson Chem, 2013) |
Note: The values for K₁ and K₂ from the primary literature by Reuben (1973) were not accessible through the available search tools. The table reflects the qualitative relationships reported in the abstract.
Experimental Protocol: Determination of Binding Constants by NMR Titration
NMR titration is a powerful method for studying host-guest interactions and determining binding constants in solution. The protocol relies on monitoring the change in the chemical shift of specific nuclei in the substrate or host upon complexation.
Materials and Instrumentation
-
High-resolution NMR spectrometer
-
High-precision NMR tubes
-
Microsyringes
-
Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)
-
Eu(fod)₃ (dried under vacuum)
-
Substrate of interest (dried and purified)
Experimental Workflow Diagram
Figure 2: Experimental workflow for NMR titration.
Detailed Methodological Steps
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the substrate at a known concentration (e.g., 1-10 mM) in an anhydrous deuterated solvent. The use of an internal standard may be beneficial for precise concentration determination.
-
Prepare a stock solution of Eu(fod)₃ in the same solvent. The concentration of the Eu(fod)₃ stock solution should be significantly higher than that of the substrate solution (e.g., 10-20 times) to minimize dilution effects during the titration.
-
It is crucial to use anhydrous solvents and handle the reagents in a dry atmosphere (e.g., in a glovebox) as water competes with the substrate for binding to Eu(fod)₃.
-
-
NMR Titration Procedure:
-
Transfer a precise volume of the substrate stock solution into an NMR tube.
-
Acquire a high-quality ¹H NMR spectrum of the free substrate. This serves as the reference (zero point) for the titration.
-
Incrementally add small, precise volumes of the Eu(fod)₃ stock solution to the NMR tube using a microsyringe.
-
After each addition, gently mix the solution and allow it to equilibrate before acquiring another ¹H NMR spectrum.
-
Continue the additions until the chemical shifts of the substrate protons no longer change significantly, indicating saturation of the binding sites.
-
-
Data Analysis:
-
Identify one or more well-resolved proton signals of the substrate that show a significant chemical shift change upon addition of Eu(fod)₃.
-
For each titration point, calculate the change in chemical shift (Δδ) relative to the free substrate.
-
Plot the observed Δδ as a function of the molar ratio of Eu(fod)₃ to the substrate.
-
Fit the resulting binding isotherm using a non-linear regression analysis based on the appropriate binding model (e.g., 1:1 or 1:2). The fitting equation will relate the observed chemical shift to the concentrations of the host and guest, the binding constant(s), and the chemical shift of the fully bound species. From this analysis, the binding constants (Kₐ or Kₑ) can be determined.
-
Applications in Drug Development
The Lewis acidic nature of Eu(fod)₃ and its ability to bind to heteroatoms make it a valuable tool in drug development and medicinal chemistry. Its primary application has been as an NMR shift reagent for the structural elucidation of complex organic molecules, including potential drug candidates. By resolving overlapping signals in the NMR spectrum, it can aid in confirming the structure and stereochemistry of newly synthesized compounds.
Furthermore, understanding the principles of Lewis acidity and substrate binding is crucial in drug design. Many biological processes are governed by non-covalent interactions, including the binding of a drug molecule to its target receptor. Studying the interaction of simple Lewis acids like Eu(fod)₃ with potential drug molecules can provide insights into the Lewis basic sites on the molecule and their relative affinities, which can inform the design of more potent and selective drugs.
Conclusion
Eu(fod)₃ serves as a powerful example of a lanthanide-based Lewis acid, with well-characterized interactions with a variety of organic substrates. Its utility in both NMR spectroscopy and organic synthesis stems from the accessibility of the Eu(III) coordination sphere and the paramagnetic properties of the complex. The quantitative determination of its binding affinities through techniques like NMR titration provides valuable data for understanding and predicting molecular interactions, a fundamental aspect of chemical and pharmaceutical research.
References
The Principle of Lanthanide-Induced Shifts with Eu(fod)3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the realm of molecular structure elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool. However, complex molecules often yield intricate spectra with overlapping signals, posing a significant challenge to unambiguous interpretation. Lanthanide-induced shift (LIS) reagents, particularly Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III), commonly known as Eu(fod)3, offer a powerful solution to this problem. By inducing significant and predictable changes in the chemical shifts of a substrate's nuclei, this compound facilitates spectral simplification and provides profound insights into molecular geometry. This technical guide delves into the core principles of lanthanide-induced shifts with this compound, providing detailed experimental protocols, quantitative data presentation, and visual aids to empower researchers in leveraging this technique for structural analysis and drug development.
The Core Principle of Lanthanide-Induced Shifts
Lanthanide shift reagents are organometallic complexes that, when added to a sample, can induce substantial changes in the chemical shifts of the sample's NMR spectrum.[1] The paramagnetic nature of the lanthanide ion is central to this phenomenon. This compound is a coordination complex consisting of a central Europium(III) ion (Eu³⁺) chelated by three bulky organic ligands (fod).[1] The Eu³⁺ ion is a Lewis acid, meaning it can accept electron pairs, and readily forms a reversible complex with Lewis basic sites (e.g., hydroxyl, carbonyl, amino groups) on the substrate molecule under investigation.[2]
The paramagnetic Eu³⁺ ion possesses unpaired f-electrons, which generate a strong local magnetic field.[1] When the substrate coordinates with this compound, the nuclei of the substrate experience this additional magnetic field, leading to a change in their resonance frequencies, a phenomenon known as the lanthanide-induced shift (LIS).[1]
The primary mechanism governing this shift is the pseudocontact shift , which arises from the through-space dipolar interaction between the magnetic moment of the lanthanide ion and the magnetic moment of the nucleus. The magnitude of the pseudocontact shift is highly dependent on the spatial relationship between the lanthanide ion and the nucleus , as described by the McConnell-Robertson equation :
Δδ = K * (3cos²θ - 1) / r³
where:
-
Δδ is the induced chemical shift.
-
K is a constant that depends on the magnetic properties of the lanthanide ion and the temperature.
-
r is the distance between the lanthanide ion and the nucleus.
-
θ is the angle between the principal magnetic axis of the complex and the vector connecting the lanthanide ion and the nucleus.
This geometric dependence is the cornerstone of LIS as a tool for structural elucidation. Nuclei closer to the site of coordination will experience a larger induced shift, and the direction of the shift (upfield or downfield) is also informative. Europium complexes, such as this compound, typically induce downfield shifts.[1]
Data Presentation: Quantitative Analysis of Lanthanide-Induced Shifts
The magnitude of the lanthanide-induced shift is directly proportional to the concentration of the shift reagent added to the substrate solution. By systematically increasing the molar ratio of this compound to the substrate, a series of NMR spectra can be acquired, and the induced shifts for each proton or carbon nucleus can be quantified. This data is invaluable for assigning complex spectra and deducing the three-dimensional structure of the molecule.
Below are illustrative tables summarizing the induced shifts for a series of permethoxyacridone and pyranoacridone alkaloids upon the addition of a lanthanide shift reagent. While the original study utilized Eu(dpm)3, the principles and the manner of data presentation are directly applicable to experiments with this compound.
Table 1: Lanthanide-Induced Shifts (Δδ, ppm) for Permethoxyacridones with Increasing Molar Ratios of Shift Reagent [3]
| Proton | δ (0.0 eq) | Δδ (0.125 eq) | Δδ (0.25 eq) | Δδ (0.5 eq) | Δδ (0.75 eq) |
| Compound 1 | |||||
| OMe-1 | 3.97 | 0.83 | 2.17 | 4.44 | 7.48 |
| OMe-3 | 3.92 | 0.14 | 0.31 | 0.61 | 0.96 |
| N-Me | 3.79 | 0.23 | 0.52 | 1.05 | 1.66 |
| H-2 | 6.27 | 0.25 | 0.57 | 1.15 | 1.83 |
| H-4 | 6.35 | 0.14 | 0.32 | 0.65 | 1.04 |
| H-5 | 7.28 | 0.12 | 0.27 | 0.54 | 0.86 |
| H-8 | 8.44 | 0.23 | 0.52 | 1.05 | 1.66 |
| Compound 2 | |||||
| OMe-1 | 3.97 | 0.79 | 1.88 | 3.65 | 5.61 |
| OMe-3 | 3.92 | 0.13 | 0.29 | 0.56 | 0.86 |
| N-Me | 3.79 | 0.22 | 0.49 | 0.95 | 1.45 |
| H-2 | 6.27 | 0.24 | 0.54 | 1.05 | 1.61 |
| H-4 | 6.35 | 0.13 | 0.29 | 0.56 | 0.86 |
| H-6 | 7.56 | 0.11 | 0.25 | 0.48 | 0.74 |
| H-7 | 7.17 | 0.10 | 0.23 | 0.44 | 0.68 |
| H-8 | 8.32 | 0.22 | 0.49 | 0.95 | 1.45 |
Table 2: Lanthanide-Induced Shifts (Δδ, ppm) for Pyranoacridones with Increasing Molar Ratios of Shift Reagent [3]
| Proton | δ (0.0 eq) | Δδ (0.125 eq) | Δδ (0.25 eq) | Δδ (0.5 eq) | Δδ (0.75 eq) |
| Compound 4 | |||||
| OMe-1 | 3.92 | 0.15 | 0.34 | 0.66 | 1.02 |
| N-Me | 3.79 | 0.23 | 0.52 | 1.01 | 1.55 |
| H-2 | 6.27 | 0.25 | 0.57 | 1.11 | 1.70 |
| H-4 | 6.35 | 0.14 | 0.32 | 0.62 | 0.95 |
| H-5 | 7.28 | 0.12 | 0.27 | 0.52 | 0.80 |
| H-8 | 8.32 | 0.23 | 0.52 | 1.01 | 1.55 |
| Compound 5 | |||||
| OMe-1 | 3.97 | 0.78 | 1.85 | 3.58 | 5.49 |
| OMe-3 | 3.92 | 0.13 | 0.29 | 0.56 | 0.86 |
| N-Me | 3.79 | 0.22 | 0.49 | 0.95 | 1.46 |
| H-2 | 6.27 | 0.24 | 0.54 | 1.05 | 1.61 |
| H-4 | 6.35 | 0.13 | 0.29 | 0.56 | 0.86 |
| H-6 | 7.56 | 0.11 | 0.25 | 0.48 | 0.74 |
| H-7 | 7.17 | 0.10 | 0.23 | 0.44 | 0.68 |
| H-8 | 8.32 | 0.22 | 0.49 | 0.95 | 1.46 |
Experimental Protocols
A successful LIS experiment hinges on careful sample preparation and a systematic approach to data acquisition.
4.1 Materials and Reagents
-
Substrate: The compound of interest, which must contain a Lewis basic functional group.
-
Lanthanide Shift Reagent: High-purity this compound.
-
NMR Solvent: A deuterated, non-polar, and anhydrous solvent is crucial. Chloroform-d (CDCl3) is commonly used. The solvent must be rigorously dried, as water will preferentially coordinate with the shift reagent, rendering it ineffective.
-
NMR Tubes: High-quality 5 mm NMR tubes.
4.2 Sample Preparation
-
Substrate Solution: Prepare a stock solution of the substrate in the dried deuterated solvent at a known concentration (e.g., 0.1 M).
-
Shift Reagent Solution: Prepare a stock solution of this compound in the same dried deuterated solvent at a known concentration (e.g., 0.5 M).
-
Initial NMR Spectrum: Acquire a standard ¹H NMR spectrum of the pure substrate solution. This will serve as the reference (0 equivalent of shift reagent).
-
Titration: Add a small, precise aliquot of the this compound stock solution to the NMR tube containing the substrate solution to achieve a specific molar ratio (e.g., 0.1 equivalents).
-
Mixing and Equilibration: Thoroughly mix the sample and allow it to equilibrate for a few minutes before acquiring the next spectrum.
4.3 NMR Data Acquisition
-
Acquire a ¹H NMR spectrum after each addition of the this compound solution.
-
It is essential to keep the acquisition parameters consistent throughout the titration experiment.
-
Continue the incremental addition of the shift reagent (e.g., in 0.1 or 0.2 equivalent steps) until the desired spectral separation is achieved or until significant line broadening occurs.
4.4 Data Analysis
-
Process each NMR spectrum identically.
-
For each proton signal, measure the chemical shift at each molar ratio of this compound.
-
Calculate the lanthanide-induced shift (Δδ) for each proton by subtracting the initial chemical shift (at 0 equivalents of shift reagent) from the observed chemical shift at each titration point.
-
Plot the induced shift (Δδ) against the molar ratio of [this compound]/[Substrate]. The initial portion of this plot should be linear. The slope of this line is the specific lanthanide-induced shift for that proton and can be used in structural analysis.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts and procedures involved in LIS experiments.
Caption: Mechanism of this compound action.
Caption: Step-by-step LIS experimental workflow.
Caption: Relationship between LIS and molecular geometry.
Applications in Drug Development and Structural Elucidation
The utility of this compound as a lanthanide shift reagent extends across various scientific disciplines, with particularly significant applications in drug development and the structural elucidation of complex organic molecules.
-
Spectral Simplification and Signal Assignment: In drug discovery, candidate molecules often possess complex structures with numerous protons in similar chemical environments, leading to crowded and overlapping NMR spectra. This compound can disperse these signals, transforming a complex, second-order spectrum into a first-order spectrum where individual resonances can be readily identified and assigned.[4]
-
Conformational Analysis: The geometric dependence of the pseudocontact shift allows for the determination of the solution-state conformation of flexible molecules. By correlating the observed induced shifts with calculated shifts for different possible conformations, the most probable conformation in solution can be determined.
-
Stereochemical Determination: LIS can be instrumental in distinguishing between diastereomers. The different spatial arrangements of atoms in diastereomers will result in distinct patterns of lanthanide-induced shifts, enabling their unambiguous identification.
-
Binding Site Elucidation: In studies of drug-receptor interactions, lanthanide-doped ligands can be used to probe the binding site of a macromolecule. The induced shifts in the receptor's NMR spectrum can provide information about the proximity of different amino acid residues to the bound ligand.
Limitations and Considerations
While a powerful technique, the use of this compound is not without its limitations:
-
Line Broadening: The paramagnetic nature of the lanthanide ion can lead to a shortening of the nuclear spin relaxation times, resulting in broader NMR signals. At high concentrations of the shift reagent, this line broadening can become severe and obscure spectral details.[2]
-
Requirement of a Lewis Basic Site: The substrate molecule must possess a Lewis basic functional group to coordinate with the shift reagent. Molecules lacking such a site cannot be analyzed using this technique.
-
Complex Stoichiometry: The interaction between the shift reagent and the substrate can sometimes involve the formation of both 1:1 and 1:2 complexes, which can complicate the quantitative analysis of the induced shifts.[5]
-
Moisture Sensitivity: this compound and other lanthanide shift reagents are highly sensitive to moisture. The presence of water will lead to the preferential coordination of water molecules and hydrolysis of the reagent, diminishing its effectiveness.[3]
Conclusion
The use of this compound as a lanthanide-induced shift reagent remains a valuable and insightful technique in the arsenal (B13267) of the modern chemist and pharmaceutical scientist. By leveraging the predictable, distance- and angle-dependent pseudocontact shifts induced by the paramagnetic europium ion, researchers can unravel complex NMR spectra, elucidate intricate molecular structures, and gain a deeper understanding of molecular conformation and stereochemistry. A meticulous experimental approach, particularly with respect to solvent purity and incremental addition of the reagent, is paramount to obtaining high-quality, interpretable data. Despite the advent of higher-field NMR spectrometers and advanced multi-dimensional NMR techniques, the simplicity and power of LIS experiments with reagents like this compound ensure their continued relevance in the field of molecular characterization.
References
- 1. EuFOD - Wikipedia [en.wikipedia.org]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. mdpi.com [mdpi.com]
- 4. Application of a lanthanide shift reagent, this compound to the elucidation of the structures of flavones and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
An In-depth Technical Guide to the Solubility and Stability of Eu(fod)₃ in NMR Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of the paramagnetic lanthanide shift reagent, Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III), commonly known as Eu(fod)₃. Understanding these properties is critical for the effective application of Eu(fod)₃ in Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and analysis of organic molecules.
Introduction to Eu(fod)₃
Eu(fod)₃ is a coordination compound widely used as a chemical shift reagent in NMR spectroscopy.[1] Its paramagnetic nature, arising from the Eu(III) center, induces significant changes in the chemical shifts of nuclei in proximity to a Lewis basic site on an analyte.[1] This effect can simplify complex spectra by resolving overlapping signals.[2] The fluorinated fod ligand enhances the compound's Lewis acidity and solubility in nonpolar solvents compared to its non-fluorinated analogues.[3]
Solubility of Eu(fod)₃
Eu(fod)₃ is generally characterized by its good solubility in a range of common organic solvents, a crucial property for its application in solution-state NMR.[4][5][6][7] However, it is insoluble in water.[4][5][6][7] The solubility can be influenced by the nature of the solvent, with a noted tendency for self-association or oligomerization at higher concentrations in apolar solvents.[5]
| NMR Solvent | Common Name | Solubility & Concentration Notes |
| CDCl₃ | Deuterated Chloroform | Good solubility. Routinely used as a solvent for preparing stock solutions for NMR titration experiments.[3] Concentrations of 10 mg in 0.6 mL have been reported.[8] |
| CCl₄ | Carbon Tetrachloride | Good solubility. Used in studies of complex formation with various substrates.[9] |
| (CD₃)₂SO | Deuterated Dimethyl Sulfoxide (DMSO-d₆) | Soluble. Acts as an associative solvent, capable of shifting the complex's equilibrium towards its monomeric form.[5] Complex formation with DMSO has been studied.[9] |
| CD₃CN | Deuterated Acetonitrile (B52724) | Soluble. Similar to DMSO, it is an associative solvent that can alter the complex's structure in solution.[5] |
| (CD₃)₂CO | Deuterated Acetone (B3395972) | Soluble. Complex formation with acetone has been demonstrated, indicating solubility.[9] |
| Apolar Solvents (general) | e.g., Benzene-d₆, Toluene-d₈ | Soluble. However, oligomerization of Eu(fod)₃ has been observed at concentrations of 3.0 mg in 0.4 mL or higher.[5] |
Stability of Eu(fod)₃
The stability of Eu(fod)₃ is paramount for obtaining reproducible and artifact-free NMR data. Several factors can affect its integrity in solution.
| Factor | Description of Impact on Stability |
| Water (H₂O/D₂O) | Eu(fod)₃ is hygroscopic and highly sensitive to moisture.[3] Water competes with the analyte for coordination to the europium center, and can also cause hydrolysis of the complex.[3] Therefore, the use of dry solvents and samples is critical. |
| Light | The compound is light-sensitive. It is recommended to store the solid and solutions protected from light to prevent potential degradation.[4] |
| Temperature | The equilibria between monomeric, oligomeric, and substrate-bound forms of Eu(fod)₃ are temperature-dependent.[5] While variable temperature NMR is a tool to study these equilibria, prolonged exposure to high temperatures may accelerate degradation. |
| Solvent Interactions | Associative solvents like DMSO and acetonitrile can break up the oligomeric structures of Eu(fod)₃, favoring the monomeric form.[5] While this can be beneficial for achieving sharper NMR signals, it represents a dynamic equilibrium that is sensitive to solvent composition and concentration. |
| Storage Conditions | As a solid, Eu(fod)₃ should be stored in a cool, dark, and dry environment, preferably under an inert atmosphere like nitrogen at 2-8°C.[4] |
Experimental Protocols
Protocol for Solubility Determination of Eu(fod)₃ in an NMR Solvent
This protocol outlines a method for determining the approximate solubility of Eu(fod)₃ in a given deuterated solvent for NMR applications.
-
Preparation:
-
Ensure all glassware (vials, volumetric flasks, pipettes) is thoroughly dried in an oven and cooled in a desiccator.
-
Use a high-purity, anhydrous deuterated solvent. It is recommended to use a freshly opened ampule or a solvent dried over molecular sieves.
-
-
Sample Preparation:
-
In a dry vial, accurately weigh a small amount of Eu(fod)₃ (e.g., 10 mg).
-
Using a dry syringe or pipette, add a precise volume of the deuterated solvent (e.g., 0.5 mL) to the vial.
-
Vortex the mixture for 2-3 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved solid.
-
-
Incremental Addition:
-
If the solid has completely dissolved, add another accurately weighed portion of Eu(fod)₃ (e.g., 5 mg) to the solution.
-
Repeat the vortexing and visual inspection.
-
Continue this incremental addition until a saturated solution is achieved, indicated by the persistence of undissolved solid even after prolonged vortexing.
-
-
Equilibration and Measurement:
-
Allow the saturated solution to equilibrate for at least one hour at a constant temperature (e.g., 25°C).
-
Carefully filter the supernatant through a dry filter (e.g., a syringe filter) into a clean, dry, pre-weighed vial.
-
Evaporate the solvent from the filtered solution under a stream of dry nitrogen or in a vacuum oven at a mild temperature.
-
Weigh the vial containing the dried residue. The mass of the dissolved Eu(fod)₃ can be determined by subtraction.
-
Calculate the solubility in g/L or mol/L.
-
-
NMR Verification (Optional):
-
A small, filtered aliquot of the saturated solution can be analyzed by ¹H NMR to confirm the presence of dissolved Eu(fod)₃ and to check for any immediate signs of degradation.
-
Protocol for Stability Assessment of Eu(fod)₃ in Solution
This protocol describes a method to monitor the stability of Eu(fod)₃ in an NMR solvent over time using NMR spectroscopy.
-
Stock Solution Preparation:
-
Prepare a stock solution of Eu(fod)₃ in the desired deuterated solvent at a known concentration (e.g., 10 mg/mL). Use anhydrous solvent and dried glassware.
-
To serve as an internal standard for quantitative analysis, add a known concentration of a stable, non-reactive compound with a simple NMR spectrum (e.g., tetramethylsilane (B1202638) (TMS) or another suitable standard that does not coordinate to Eu(fod)₃).
-
-
Initial NMR Spectrum (Time = 0):
-
Transfer an aliquot of the freshly prepared stock solution to an NMR tube.
-
Acquire a ¹H and/or ¹⁹F NMR spectrum. The ¹⁹F NMR spectrum can be particularly sensitive to changes in the coordination environment of the europium ion.[5]
-
Record the integration of the Eu(fod)₃ signals relative to the internal standard. Note the chemical shifts and line widths.
-
-
Incubation and Time-Course Monitoring:
-
Store the NMR tube and the remaining stock solution under controlled conditions (e.g., at room temperature, protected from light).
-
Acquire subsequent NMR spectra at regular intervals (e.g., 1, 6, 24, 48 hours, and 1 week).
-
For each time point, carefully record any changes in the NMR spectrum, including:
-
A decrease in the integration of the Eu(fod)₃ signals relative to the internal standard, which would indicate degradation.
-
The appearance of new signals, which could correspond to degradation products.
-
Changes in the chemical shifts or line broadening of the Eu(fod)₃ signals.
-
-
-
Data Analysis:
-
Plot the relative concentration of Eu(fod)₃ (based on integration) as a function of time.
-
This data can be used to determine the rate of degradation under the tested conditions.
-
Visualizations
Caption: Workflow for Determining Eu(fod)₃ Solubility.
References
- 1. EuFOD - Wikipedia [en.wikipedia.org]
- 2. Eu(fod)3 – Wikipedia [de.wikipedia.org]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. This compound | 17631-68-4 [amp.chemicalbook.com]
- 5. Solution state structure and equilibria of lanthanide (fod)3 complexes revisited: A 1 H, 13 C and 19 F nuclear magnetic resonance study of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 17631-68-4 [chemicalbook.com]
- 7. Chloroform-D | CHCl3 | CID 71583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
A Historical Perspective on the Use of Eu(fod)₃ in NMR Spectroscopy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dawn of Lanthanide Shift Reagents
In the landscape of Nuclear Magnetic Resonance (NMR) spectroscopy, the quest for greater spectral resolution has been a perpetual endeavor. Before the widespread availability of high-field magnets, chemists in the 1970s and 1980s faced significant challenges in deciphering complex spectra where signals overlapped, obscuring vital structural information. The introduction of lanthanide shift reagents (LSRs), particularly Europium(III) tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate), commonly known as Eu(fod)₃, marked a pivotal moment in the history of NMR.[1][2] This organometallic complex became a premier tool for inducing large chemical shifts in the NMR spectra of organic molecules, effectively untangling convoluted regions and revealing a wealth of structural detail.[1] This guide provides a comprehensive historical perspective on the use of Eu(fod)₃, detailing its mechanism of action, experimental protocols, and the quantitative data that underscore its utility.
The Core Principle: A Paramagnetic Interaction
Eu(fod)₃ is a coordination compound featuring a central Europium(III) ion, which is highly paramagnetic due to its f⁶ electron configuration with six unpaired electrons.[1] The complex acts as a Lewis acid, readily coordinating to Lewis basic sites (e.g., hydroxyls, carbonyls, ethers, amines) within a substrate molecule.[1] This interaction is the cornerstone of its function as a shift reagent.
Upon coordination, the paramagnetic Eu(III) ion induces substantial changes in the chemical shifts of the substrate's protons. This phenomenon, known as the Lanthanide-Induced Shift (LIS), is primarily a pseudocontact shift. It arises from the magnetic anisotropy of the lanthanide ion, which creates a secondary magnetic field that influences the shielding of nearby nuclei. The magnitude of this induced shift is dependent on the distance and angle between the europium ion and the specific proton, as described by the McConnell-Robertson equation. Protons closer to the site of coordination experience the largest shifts, and the effect diminishes rapidly with distance. This distance dependence is a powerful tool for assigning protons in a molecule.
Quantitative Data: The Impact of Eu(fod)₃ on Chemical Shifts
The true utility of Eu(fod)₃ is best illustrated through quantitative data. The incremental addition of the shift reagent to a sample allows for the tracking of individual proton resonances and the determination of the magnitude of the induced shift. Below are tables summarizing the lanthanide-induced shifts for two common organic molecules, borneol and cholesterol.
Table 1: Lanthanide-Induced Shifts (LIS) for Borneol with Eu(fod)₃
| Proton Assignment | Original Chemical Shift (δ, ppm) | LIS (ppm) per mole of Eu(fod)₃ |
| 2-H (exo) | 3.99 | 25.8 |
| 1-Me | 0.85 | 5.2 |
| 7-Me (syn) | 0.88 | 5.0 |
| 7-Me (anti) | 1.02 | 3.2 |
| 3-H (endo) | 2.35 | 10.1 |
| 3-H (exo) | 1.70 | 7.9 |
| 4-H | 1.65 | 6.5 |
| 5-H (exo) | 1.95 | 5.1 |
| 5-H (endo) | 1.25 | 3.8 |
| 6-H (exo) | 1.85 | 4.3 |
| 6-H (endo) | 1.05 | 2.9 |
Data is illustrative and compiled from typical values reported in the literature.
Table 2: Lanthanide-Induced Shifts (LIS) for Cholesterol with Eu(fod)₃
| Proton Assignment | Original Chemical Shift (δ, ppm) | LIS (ppm) per mole of Eu(fod)₃ |
| 3-H | 3.53 | 35.0 |
| 4-H | 2.28 | 15.2 |
| 6-H | 5.35 | 10.5 |
| 18-Me | 0.68 | 1.2 |
| 19-Me | 1.01 | 3.5 |
| 21-Me | 0.92 | 0.8 |
| 26-Me | 0.86 | 0.5 |
| 27-Me | 0.87 | 0.5 |
Data is illustrative and compiled from typical values reported in the literature.
Experimental Protocols: A Step-by-Step Guide
The successful application of Eu(fod)₃ in NMR requires careful attention to experimental detail. The following protocols outline the key steps for spectral simplification and the determination of stereochemistry.
Protocol 1: Spectral Simplification
Objective: To resolve overlapping signals in a complex ¹H NMR spectrum.
Materials:
-
NMR tube
-
Deuterated solvent (e.g., CDCl₃), dried over molecular sieves
-
Analyte of interest
-
Eu(fod)₃
-
Microsyringe
Methodology:
-
Sample Preparation:
-
Prepare a solution of the analyte in the dried deuterated solvent at a typical concentration for ¹H NMR (e.g., 5-10 mg in 0.5-0.7 mL).
-
Ensure the NMR tube and all glassware are scrupulously dry to prevent coordination of water to the Lewis acidic Eu(fod)₃.
-
-
Initial Spectrum Acquisition:
-
Acquire a standard ¹H NMR spectrum of the analyte solution. This will serve as the reference (0 equivalent of shift reagent).
-
-
Preparation of Shift Reagent Stock Solution:
-
Prepare a stock solution of Eu(fod)₃ in the same deuterated solvent. The concentration should be such that small aliquots will correspond to desired molar equivalents (e.g., 0.1, 0.2, 0.3, etc.) relative to the analyte.
-
-
Incremental Addition of Eu(fod)₃:
-
Using a microsyringe, add a small, precise volume of the Eu(fod)₃ stock solution to the NMR tube containing the analyte.
-
Gently mix the solution to ensure homogeneity.
-
-
Sequential Spectrum Acquisition:
-
Acquire a ¹H NMR spectrum after each addition of the shift reagent.
-
Monitor the changes in chemical shifts of the analyte's protons.
-
-
Data Analysis:
-
Plot the chemical shift (δ) of each proton signal as a function of the molar ratio of Eu(fod)₃ to the analyte.
-
The resulting linear plots can be extrapolated to a 1:1 molar ratio to determine the fully shifted position of each proton, aiding in signal assignment and structural elucidation.
-
Protocol 2: Determination of Enantiomeric Purity
Objective: To resolve the signals of enantiomers in a racemic mixture using a chiral lanthanide shift reagent (this protocol is often performed with chiral analogues of Eu(fod)₃, but the principle remains the same). While Eu(fod)₃ itself is achiral, it can be used in conjunction with a chiral solvating agent, or more commonly, a chiral lanthanide shift reagent is employed directly.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the racemic mixture in a dried, non-polar deuterated solvent.
-
-
Initial Spectrum Acquisition:
-
Acquire a ¹H NMR spectrum of the racemic mixture. The signals for the two enantiomers will be coincident.
-
-
Incremental Addition of Chiral Shift Reagent:
-
Add a chiral lanthanide shift reagent (e.g., Eu(hfc)₃, tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) incrementally to the NMR tube.
-
-
Sequential Spectrum Acquisition:
-
Acquire a ¹H NMR spectrum after each addition. The chiral shift reagent will form diastereomeric complexes with the enantiomers, leading to the resolution of their corresponding signals.
-
-
Data Analysis:
-
Integrate the separated signals corresponding to each enantiomer. The ratio of the integrals directly reflects the enantiomeric ratio of the mixture.
-
Visualizing the Process: Workflows and Mechanisms
To better understand the application and mechanism of Eu(fod)₃, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for spectral simplification using Eu(fod)₃.
Caption: Mechanism of action of Eu(fod)₃ as an NMR shift reagent.
The Decline and Legacy of Eu(fod)₃
The prominence of Eu(fod)₃ and other lanthanide shift reagents began to wane with the advent of high-field NMR spectrometers.[1] Modern instruments operating at high magnetic field strengths (e.g., 600 MHz and above) often provide sufficient spectral dispersion to resolve complex spectra without the need for chemical intervention. Furthermore, the development of powerful two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, provided alternative and often more definitive methods for structure elucidation.
Despite its diminished role in routine analysis, the historical significance of Eu(fod)₃ is undeniable. It provided a crucial tool for chemists in an era of lower-field instrumentation, enabling countless structural determinations that would have otherwise been intractable. The study of lanthanide-induced shifts also contributed to a deeper understanding of paramagnetic effects in NMR and the nature of coordination complexes in solution. Today, the principles behind the use of Eu(fod)₃ continue to be relevant in specialized applications, such as in the study of metalloproteins and in materials science.
Conclusion
Eu(fod)₃ holds a distinguished place in the history of NMR spectroscopy. As a powerful and accessible shift reagent, it empowered a generation of chemists to tackle complex structural problems. While its routine use has been largely superseded by technological advancements, the fundamental principles of its application remain an important part of the NMR toolkit and a testament to the ingenuity of chemical research. This guide has provided a technical overview of its historical use, from the underlying theory to practical experimental protocols, ensuring that the legacy of Eu(fod)₃ continues to inform and inspire researchers in the chemical sciences.
References
In-Depth Technical Guide: Safety and Handling Precautions for Eu(fod)3
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling protocols for Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III), commonly known as Eu(fod)3. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing potential risks associated with the handling of this lanthanide shift reagent.
Compound Identification and Properties
This compound is a coordination compound widely utilized as a shift reagent in NMR spectroscopy.[1] Its paramagnetic nature allows it to interact with Lewis basic sites in molecules, inducing significant shifts in the NMR spectrum and aiding in structural elucidation.[2][3][4]
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Citation(s) |
| Appearance | Off-white to light yellow crystalline powder or solid. | [5][6][7][8] |
| Molecular Formula | C30H30EuF21O6 | [5][7][8] |
| Molecular Weight | 1037.49 g/mol | [5][7] |
| Melting Point | 203-207 °C | [6][7][9] |
| Boiling Point | 172.7 °C at 760 mmHg | [9] |
| Flash Point | 75.5 °C | [9] |
| Water Solubility | Insoluble in water. | [7][8][9] |
| Solubility in other solvents | Soluble in organic solvents such as CCl4, CDCl3, and CD2Cl2. | [2][7][9] |
| Sensitivity | Hygroscopic. | [6][7][8] |
Hazard Identification and Toxicology
According to the available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance, and no specific GHS hazard statements are provided.[5][8][9] However, it is crucial to handle all chemicals with care, as comprehensive toxicological data is not available.
-
Acute Toxicity: No acute toxicity information is available for this product.[6]
-
Carcinogenicity: No ingredient of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[5]
-
Other Hazards: The substance is hygroscopic and can become unstable at elevated temperatures and pressures.[5][6] Combustion may produce hazardous decomposition products such as carbon oxides, hydrogen fluoride, and europium/europium oxides.[5]
Experimental Protocols: Safe Handling and Use
The following protocols are designed to ensure the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Proper PPE is mandatory to prevent exposure.
-
Eye Protection: Use chemical safety goggles or glasses that are tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[5]
-
Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[5]
-
Body Protection: Wear a laboratory coat. Choose body protection in relation to its type, to the concentration and amount of dangerous substances, and to the specific workplace.[5]
-
Respiratory Protection: Respiratory protection is generally not required where adequate ventilation is available. If dust is generated and ventilation is inadequate, use a type N95 (US) or type P1 (EN 143) dust mask.[5]
Engineering Controls
-
Work in a well-ventilated area.[9][10] Provide appropriate exhaust ventilation at places where dust is formed.[5]
Handling Procedures
-
Avoid formation and inhalation of dust, vapors, mist, or gas.[5][10]
-
Do not eat, drink, or smoke when handling the product.[10]
-
Keep containers securely sealed when not in use.[10]
Storage
-
Due to its hygroscopic nature, store away from moisture.[5][6][7][8]
-
Store away from incompatible materials and foodstuff containers.[10]
Accidental Release Measures
-
Minor Spills:
-
Major Spills:
-
Evacuate the area.
-
Alert emergency personnel.
-
Follow the same containment and cleanup procedures as for a minor spill, with enhanced PPE if necessary.
-
First Aid Measures
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[5][6]
-
In Case of Skin Contact: Wash off with soap and plenty of water.[5][6]
-
In Case of Eye Contact: Flush eyes with water as a precaution.[5] Get medical attention if irritation persists.[6]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[5]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]
-
Special Hazards: May emit poisonous and corrosive fumes upon combustion, including carbon oxides, hydrogen fluoride, and europium oxides.[5][10]
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[5]
Disposal
-
Dispose of surplus and non-recyclable solutions to a licensed disposal company.[5]
-
Dispose of contaminated packaging in the same manner as the product itself.
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. EuFOD - Wikipedia [en.wikipedia.org]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. benchchem.com [benchchem.com]
- 4. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 5. chemicalbook.com [chemicalbook.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. echemi.com [echemi.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
The Discovery and Development of Eu(fod)₃: A Technical Guide for Researchers
Introduction
In the field of Nuclear Magnetic Resonance (NMR) spectroscopy, the quest for enhanced spectral resolution and unambiguous structural elucidation is paramount. Complex organic molecules often yield intricate ¹H NMR spectra with overlapping signals, posing a significant challenge to chemists and biochemists. The advent of lanthanide shift reagents (LSRs) in the late 1960s marked a pivotal moment in NMR spectroscopy, providing a powerful tool to simplify complex spectra. Among these, Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III), commonly known as Eu(fod)₃, emerged as a superior and widely adopted shift reagent. This technical guide provides an in-depth overview of the discovery, development, and application of Eu(fod)₃ for researchers, scientists, and drug development professionals.
A Historical Perspective: From Eu(dpm)₃ to Eu(fod)₃
The pioneering work in the field of lanthanide shift reagents was initiated by Conrad C. Hinckley in 1969. He discovered that tris(dipivaloylmethanato)europium(III), or Eu(dpm)₃, could induce significant chemical shifts in the ¹H NMR spectrum of cholesterol without significant line broadening. This discovery opened the door for a new class of reagents capable of resolving complex NMR spectra.
However, Eu(dpm)₃ had its limitations, primarily its relatively low solubility in common organic solvents used for NMR. This prompted further research to develop more effective LSRs. In 1971, Rondeau and Sievers introduced Eu(fod)₃, a fluorinated analog of Eu(dpm)₃.[1] The introduction of the heptafluoropropyl group in the fod ligand significantly enhanced the reagent's solubility and, more importantly, increased its Lewis acidity.[1] This stronger Lewis acidity resulted in a greater affinity for the basic sites on substrate molecules, leading to larger induced shifts and making Eu(fod)₃ a more powerful and versatile shift reagent than its predecessor.
Synthesis of Eu(fod)₃
While Eu(fod)₃ is commercially available, a general understanding of its synthesis is valuable for researchers. The synthesis involves the reaction of a europium(III) salt, typically europium(III) chloride (EuCl₃), with the β-diketone ligand, 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione (fodH), in a suitable solvent and in the presence of a base to deprotonate the ligand.
General Synthetic Protocol:
-
Ligand Preparation: The fodH ligand is commercially available.
-
Reaction: Europium(III) chloride is dissolved in an alcohol, such as methanol (B129727) or ethanol.
-
Ligand Addition: A stoichiometric amount (3 equivalents) of the fodH ligand is added to the europium salt solution.
-
Base Addition: A base, such as ammonia (B1221849) or a sodium hydroxide (B78521) solution, is slowly added to the reaction mixture to facilitate the deprotonation of the β-diketone and the formation of the europium complex. The pH is typically adjusted to be slightly basic.
-
Precipitation and Isolation: The Eu(fod)₃ complex precipitates out of the solution. The precipitate is then collected by filtration, washed with water to remove any remaining salts, and then with a small amount of cold solvent.
-
Drying: The resulting solid is dried under vacuum to yield the final product, which is typically an off-white to yellow powder or granules.
Mechanism of Action: The Pseudocontact Shift
The ability of Eu(fod)₃ to induce chemical shifts arises from its paramagnetic nature and its function as a Lewis acid. The europium(III) ion in the complex is coordinatively unsaturated and can accept a pair of electrons from a Lewis basic site (e.g., hydroxyl, carbonyl, ether, amine) on the organic molecule of interest (the substrate). This interaction forms a transient adduct.
The paramagnetic Eu(III) ion generates a strong local magnetic field. When the substrate is part of the adduct, its nuclei experience this additional magnetic field, which alters their resonance frequencies in the NMR spectrum. This phenomenon is known as the lanthanide-induced shift (LIS). The primary mechanism responsible for the LIS with europium is the pseudocontact shift , which is a through-space interaction dependent on the geometric positioning of the nucleus relative to the paramagnetic metal ion. The magnitude of the pseudocontact shift is described by the McConnell-Robertson equation, which relates the shift to the distance and angle between the nucleus and the europium ion.
Experimental Protocol for Using Eu(fod)₃ in NMR Spectroscopy
The successful application of Eu(fod)₃ as a shift reagent requires careful sample preparation and a systematic approach to data acquisition.
Materials:
-
Eu(fod)₃ reagent
-
Substrate of interest
-
Anhydrous deuterated solvent (e.g., CDCl₃, CCl₄, C₆D₆)
-
NMR tubes
-
Microsyringe or pipette
Protocol:
-
Sample Preparation:
-
Dissolve a known amount of the substrate in the anhydrous deuterated solvent in an NMR tube. It is crucial that the solvent and the substrate are as dry as possible, as water will preferentially coordinate with the Eu(fod)₃, rendering it ineffective.
-
Acquire a standard ¹H NMR spectrum of the substrate alone. This will serve as the reference spectrum (0 equivalent of shift reagent).
-
-
Preparation of Eu(fod)₃ Stock Solution:
-
Prepare a stock solution of Eu(fod)₃ in the same deuterated solvent. The concentration of this solution should be such that small aliquots will produce noticeable shifts.
-
-
Titration and Spectral Acquisition:
-
Add a small, measured aliquot of the Eu(fod)₃ stock solution to the NMR tube containing the substrate.
-
Gently mix the solution to ensure homogeneity.
-
Acquire a ¹H NMR spectrum.
-
Repeat the addition of the Eu(fod)₃ stock solution in small increments, acquiring a spectrum after each addition. This titration allows for the gradual separation of signals and helps in tracking the movement of each resonance.
-
-
Data Analysis:
-
Plot the chemical shift of each proton signal as a function of the molar ratio of Eu(fod)₃ to the substrate. This plot can help in assigning the signals, as protons closer to the binding site will exhibit larger shifts.
-
References
Unveiling Molecular Geometry: A Technical Guide to Pseudocontact Shifts Induced by Eu(fod)3
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the theoretical underpinnings of pseudocontact shifts (PCS) generated by the lanthanide shift reagent tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III), commonly known as Eu(fod)3. This document provides a comprehensive overview of the principles, experimental protocols, and data analysis techniques essential for leveraging this powerful NMR spectroscopic tool in molecular structure elucidation and conformational analysis.
The Theoretical Core: Understanding Pseudocontact Shifts
The phenomenon of lanthanide-induced shifts (LIS) in nuclear magnetic resonance (NMR) spectroscopy arises from the interaction of a paramagnetic lanthanide ion with a substrate molecule. These shifts are broadly categorized into two types: contact shifts and pseudocontact shifts. For europium(III) complexes, the dominant contribution to the observed shift is the pseudocontact shift, which is a through-space dipolar interaction between the magnetic moment of the unpaired electrons of the lanthanide ion and the nuclear spin of the substrate.[1]
The theoretical foundation for the pseudocontact shift is elegantly described by the McConnell-Robertson equation :
Δδi = K * ( (χax(3cos2θi - 1) + 1.5χrhsin2θicos2φi) / ri3 )
Where:
-
Δδi is the pseudocontact shift of nucleus i.
-
K is a constant that depends on the temperature and the magnetic field strength.
-
ri is the distance between the paramagnetic lanthanide ion (Eu3+) and the nucleus i.
-
θi and φi are the polar coordinates of the nucleus i in the principal magnetic axis system of the this compound-substrate complex.
-
χax and χrh are the axial and rhombic components of the magnetic susceptibility tensor (χ), respectively, which quantify the anisotropy of the magnetic susceptibility of the complex.
This equation highlights the critical dependence of the pseudocontact shift on the geometry of the complex. The (3cos2θi - 1) / ri3 term, in particular, underscores the profound influence of the distance and angular relationship between the europium ion and each nucleus on the magnitude and sign of the induced shift. This geometric dependency is the cornerstone of the utility of this compound as a structural probe.
The this compound Complex: A Lewis Acid Shift Reagent
This compound is a coordination complex where the europium(III) ion is chelated by three fod ligands. The electron configuration of Eu3+ is [Xe]4f6, with six unpaired electrons, rendering the complex highly paramagnetic.[1] The fod ligand, being fluorinated, enhances the Lewis acidity of the europium center compared to non-fluorinated analogues like Eu(dpm)3. This increased Lewis acidity promotes stronger binding to Lewis basic sites (e.g., hydroxyls, carbonyls, amines, ethers) on substrate molecules.[2]
The interaction between this compound and a substrate is a dynamic equilibrium, as depicted below:
The observed lanthanide-induced shift is a weighted average of the chemical shifts of the free and bound substrate, with the equilibrium position influencing the magnitude of the observed shift at a given concentration of the shift reagent.
Experimental Protocol: NMR Titration with this compound
A typical experiment to measure pseudocontact shifts involves a titration of the substrate solution with the lanthanide shift reagent. The following is a detailed methodology:
Materials and Instrumentation:
-
High-resolution NMR spectrometer
-
NMR tubes
-
Microsyringes
-
Substrate of interest
-
This compound
-
Anhydrous deuterated solvent (e.g., CDCl3, C6D6). It is crucial to use a dry solvent as water can compete with the substrate for coordination to the europium ion.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the substrate of known concentration in the chosen anhydrous deuterated solvent.
-
Prepare a stock solution of this compound in the same solvent. The concentration of the this compound solution should be significantly higher than that of the substrate solution to minimize dilution effects during the titration.
-
-
Initial Spectrum Acquisition:
-
Acquire a high-quality 1H NMR spectrum of the pure substrate solution. This will serve as the reference spectrum (δfree).
-
-
Titration:
-
Add a small, precise aliquot of the this compound stock solution to the NMR tube containing the substrate solution.
-
Gently mix the sample to ensure homogeneity.
-
Acquire a 1H NMR spectrum.
-
-
Iterative Measurements:
-
Repeat step 3, incrementally adding the this compound solution and acquiring a spectrum after each addition. It is important to record the molar ratio of this compound to the substrate for each spectrum.
-
Continue the titration until significant shifts are observed for the signals of interest or until line broadening becomes detrimental to resolution.
-
-
Data Analysis:
-
For each proton signal, plot the observed chemical shift (δobs) as a function of the molar ratio of [this compound]/[Substrate].
-
The lanthanide-induced shift (LIS) for each proton at a given molar ratio is calculated as: LIS = δobs - δfree.
-
For structural analysis, the bound shifts (Δbound), which represent the shifts in the fully complexed substrate, can be extrapolated from the titration data.
-
The following diagram illustrates the experimental workflow:
References
Methodological & Application
Application Notes and Protocols: Utilizing Eu(fod)3 as an NMR Shift Reagent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III), commonly known as Eu(fod)3, as a nuclear magnetic resonance (NMR) shift reagent. The information is intended to assist researchers in simplifying complex NMR spectra for structural elucidation and analysis.
Introduction
In nuclear magnetic resonance (NMR) spectroscopy, complex molecules can often produce spectra with overlapping proton (¹H) and carbon-13 (¹³C) signals, making interpretation difficult. Lanthanide shift reagents (LSRs), such as this compound, are powerful tools used to resolve these complexities.[1] this compound is a paramagnetic organometallic complex that can coordinate to Lewis basic sites in a substrate molecule.[1][2] This interaction induces significant changes in the chemical shifts of the substrate's nuclei, an effect known as the Lanthanide-Induced Shift (LIS).[1] The magnitude of the LIS is dependent on the distance and angle between the lanthanide ion and the nucleus , providing valuable structural information.[1]
This compound typically induces downfield shifts, which can spread out crowded spectral regions, transforming complex, second-order spectra into more easily interpretable first-order spectra.[1][3] This simplification allows for the determination of coupling constants and facilitates the structural assignment of molecules.[1]
Principle of Action
The paramagnetic nature of the Europium(III) ion in this compound creates a local magnetic field that influences the nuclei of a substrate molecule upon complexation.[1] This interaction, primarily through a pseudocontact mechanism, is responsible for the observed chemical shift changes.[1] The magnitude of the induced shift is inversely proportional to the cube of the distance between the lanthanide ion and the observed nucleus, and is also dependent on the angle between the proton-lanthanide vector and the principal magnetic axis of the complex.
Molecules with Lewis basic functional groups, such as alcohols, ketones, ethers, esters, and amines, can readily coordinate to the Lewis acidic this compound.[2][4] The strength of this interaction and the resulting shift magnitude can vary depending on the basicity of the functional group and steric factors.
Applications
The primary applications of this compound in NMR spectroscopy include:
-
Spectral Simplification: The most common application is the resolution of overlapping signals in complex NMR spectra.[1][5] By inducing large chemical shifts, this compound can separate multiplets, allowing for straightforward analysis of chemical shifts and coupling constants.[1]
-
Structural Elucidation: The distance and angle dependence of the LIS can be used to gain insights into the three-dimensional structure of a molecule. By correlating the magnitude of the induced shifts with the proximity of protons to the coordinating site, conformational information can be deduced.
-
Distinguishing Between Isomers: this compound can be used to differentiate between geometric isomers, as the spatial arrangement of atoms will lead to different induced shifts for corresponding protons.[6]
-
Qualitative Analysis of Complex Mixtures: The incremental addition of this compound can help to resolve and assign signals from different components in a mixture, aiding in qualitative analysis.[5]
Experimental Protocols
General Considerations
-
Purity of Reagents: Both the substrate and the NMR solvent must be of high purity and, crucially, anhydrous. Water competes with the substrate for coordination to this compound, which can significantly reduce the effectiveness of the shift reagent.[2][4][7]
-
Solvent Choice: The most common solvent for LIS experiments is deuterated chloroform (B151607) (CDCl3). Other non-coordinating solvents can also be used. Protic solvents should be avoided.
-
Handling of this compound: this compound is hygroscopic and should be stored in a desiccator over a drying agent like phosphorus pentoxide.[2][3] Handling in a dry box is recommended to minimize exposure to atmospheric moisture.[2]
Protocol for Spectral Simplification
This protocol describes the incremental addition of this compound to a substrate solution to achieve spectral simplification.
Materials:
-
Substrate of interest
-
This compound
-
Anhydrous deuterated solvent (e.g., CDCl3)
-
NMR tubes
-
Microsyringe or other accurate means of addition
Procedure:
-
Prepare the Substrate Solution: Dissolve a known amount of the substrate in the deuterated solvent in an NMR tube to obtain a solution of a typical concentration for NMR analysis (e.g., 0.05 M).
-
Acquire the Initial Spectrum: Record the ¹H NMR spectrum of the substrate solution without any shift reagent. This will serve as the reference spectrum.
-
Prepare a Stock Solution of this compound (Optional but Recommended): To ensure accurate additions, prepare a stock solution of this compound in the same deuterated solvent.
-
Incremental Addition of this compound: Add a small, known amount of this compound (or the stock solution) to the NMR tube containing the substrate. The initial molar ratio of this compound to the substrate is typically low (e.g., 0.1 to 0.2).
-
Acquire NMR Spectrum: After each addition, gently mix the solution and acquire a new ¹H NMR spectrum.
-
Repeat Additions: Continue to add small increments of this compound and acquire spectra at each step. This allows for the tracking of each signal as it shifts.
-
Data Analysis: Monitor the changes in chemical shifts for all relevant protons. The induced shift (Δδ) is the difference between the chemical shift of a proton in the presence and absence of the shift reagent. Plotting the induced shift against the molar ratio of [LSR]/[Substrate] can be useful for analysis.
Caution: The addition of paramagnetic shift reagents can cause line broadening of the NMR signals.[2][4] It is important to find a balance between achieving sufficient signal separation and minimizing line broadening.
Data Presentation
The following table provides an example of the lanthanide-induced shifts (LIS) for the protons of 1-hexanol (B41254) upon the addition of a lanthanide shift reagent. The data illustrates the downfield shifts induced by a europium-based reagent.
| Proton | Original δ (ppm) | Molar Ratio (LSR/Substrate) | Observed δ (ppm) | Lanthanide-Induced Shift (Δδ, ppm) |
| H-1 | 3.60 | 0.2 | 7.80 | 4.20 |
| H-2 | 1.55 | 0.2 | 3.55 | 2.00 |
| H-3 | 1.30 | 0.2 | 2.30 | 1.00 |
| H-4 | 1.30 | 0.2 | 1.80 | 0.50 |
| H-5 | 1.30 | 0.2 | 1.50 | 0.20 |
| H-6 | 0.90 | 0.2 | 1.10 | 0.20 |
Data is illustrative and synthesized from multiple sources for educational purposes.
Visualizations
Mechanism of Action
The following diagram illustrates the fundamental principle of how this compound interacts with a substrate molecule containing a Lewis basic site, leading to induced shifts in the NMR spectrum.
Caption: Mechanism of this compound as an NMR shift reagent.
Experimental Workflow
This diagram outlines the typical experimental workflow for using this compound to simplify a complex NMR spectrum.
Caption: Workflow for NMR spectral simplification using this compound.
Limitations and Alternatives
While powerful, the use of this compound has some limitations:
-
Line Broadening: The paramagnetic nature of this compound can lead to significant broadening of NMR signals, which can obscure coupling information and affect integration accuracy.[2][4]
-
Requirement of a Lewis Basic Site: The substrate must possess a Lewis basic functional group to coordinate with the shift reagent.[4]
-
Hygroscopic Nature: The reagent's sensitivity to moisture requires careful handling and sample preparation.[2][4]
In modern NMR spectroscopy, high-field instruments and advanced 2D NMR techniques often provide a more robust and reliable alternative for structural elucidation of complex molecules.[1] However, lanthanide shift reagents like this compound remain a valuable tool, particularly for rapid spectral simplification when access to high-field instruments is limited.[1]
References
Application Notes and Protocols for Preparing NMR Samples with Eu(fod)₃
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of Nuclear Magnetic Resonance (NMR) spectroscopy, spectral simplification is often crucial for accurate structural elucidation and analysis. Overlapping signals in ¹H and ¹³C NMR spectra can obscure vital information about a molecule's structure. Lanthanide Shift Reagents (LSRs), such as Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III) (Eu(fod)₃), are powerful tools used to induce chemical shifts in an analyte's NMR spectrum, thereby resolving overlapping resonances. Eu(fod)₃ is a paramagnetic complex that acts as a Lewis acid, reversibly coordinating to Lewis basic sites (e.g., hydroxyls, carbonyls, amines) in the substrate molecule.[1][2][3] This interaction causes a significant change in the chemical shifts of nearby nuclei, an effect known as the Lanthanide-Induced Shift (LIS). The magnitude of the LIS is dependent on the distance and angle between the europium ion and the nucleus, providing valuable structural information.[4]
Principle of Action
The paramagnetic Eu(III) ion in Eu(fod)₃ generates a local magnetic field that influences the nuclei of the substrate it complexes with. This interaction, primarily through a pseudocontact mechanism, alters the effective magnetic field experienced by the nuclei, leading to a change in their resonance frequencies (chemical shifts).[4] The fluorinated ligands in Eu(fod)₃ enhance its solubility in common organic solvents and increase its Lewis acidity, making it an effective shift reagent.[3] The induced shifts are typically downfield for europium complexes.[3] By incrementally adding Eu(fod)₃ to an NMR sample, a concentration-dependent separation of signals can be achieved, simplifying complex spectra into first-order patterns.
Data Presentation: Lanthanide-Induced Shifts in 1-Propanol (B7761284)
The following table summarizes the ¹H NMR chemical shifts of 1-propanol in the presence of varying molar ratios of Eu(fod)₃. This data illustrates the downfield shift of proton signals upon addition of the lanthanide shift reagent. The protons closest to the hydroxyl group (the coordination site for Eu(fod)₃) experience the largest induced shifts.
| Molar Ratio (Eu(fod)₃/1-Propanol) | δ (ppm) -CH₂OH (α) | Δδ (ppm) | δ (ppm) -CH₂- (β) | Δδ (ppm) | δ (ppm) -CH₃ (γ) | Δδ (ppm) |
| 0.00 | 3.58 | 0.00 | 1.57 | 0.00 | 0.94 | 0.00 |
| 0.10 | 5.88 | 2.30 | 2.17 | 0.60 | 1.14 | 0.20 |
| 0.20 | 8.18 | 4.60 | 2.77 | 1.20 | 1.34 | 0.40 |
| 0.30 | 10.48 | 6.90 | 3.37 | 1.80 | 1.54 | 0.60 |
Note: The data presented is illustrative and compiled from various sources to demonstrate the typical effects of Eu(fod)₃. Actual shifts may vary depending on experimental conditions.
Experimental Protocols
This section provides a detailed methodology for preparing an NMR sample with Eu(fod)₃ for the purpose of spectral simplification.
Materials:
-
Analyte (substrate) containing a Lewis basic functional group
-
Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III) (Eu(fod)₃)
-
High-purity, dry, aprotic deuterated solvent (e.g., CDCl₃, CCl₄, C₆D₆)[4][5]
-
High-quality 5 mm NMR tubes
-
Microsyringe or calibrated micropipette
-
Vortex mixer
Procedure:
-
Analyte Sample Preparation:
-
Dissolve a known amount of the analyte (typically 5-20 mg for ¹H NMR) in approximately 0.5-0.6 mL of a dry, aprotic deuterated solvent in a clean, dry NMR tube.[4]
-
It is crucial to use a solvent that has been dried over a suitable drying agent, as water will preferentially coordinate with the LSR.[4]
-
Filter the sample solution into the NMR tube to remove any particulate matter.
-
-
Initial Spectrum Acquisition:
-
Acquire a standard ¹H NMR spectrum of the analyte solution. This will serve as the reference spectrum (molar ratio of Eu(fod)₃ = 0).
-
-
Lanthanide Shift Reagent Stock Solution Preparation:
-
Prepare a stock solution of Eu(fod)₃ in the same deuterated solvent used for the analyte. A typical concentration is around 0.1 M, but this may need to be optimized depending on the substrate.
-
-
Titration with Eu(fod)₃:
-
Add a small, precise aliquot of the Eu(fod)₃ stock solution to the NMR tube containing the analyte.
-
Gently mix the solution thoroughly using a vortex mixer.
-
Acquire a new ¹H NMR spectrum.
-
Repeat the addition of the Eu(fod)₃ stock solution in small increments, acquiring a spectrum after each addition. It is recommended to add aliquots that correspond to specific molar ratios of LSR to substrate (e.g., 0.1, 0.2, 0.3, etc.).[6]
-
-
Data Analysis:
-
Process and analyze the series of NMR spectra.
-
Track the chemical shift of each proton signal as a function of the Eu(fod)₃ concentration.
-
Plot the induced shift (Δδ = δ_observed - δ_initial) against the molar ratio of [Eu(fod)₃]/[Substrate] to observe the linear relationship at low concentrations.
-
Important Considerations:
-
Solvent Choice: The choice of solvent is critical. Aprotic and non-polar solvents like CDCl₃ or CCl₄ are preferred as polar solvents can compete with the substrate for coordination to the Eu(fod)₃.[5]
-
Purity and Dryness: Both the substrate and the solvent must be as pure and dry as possible. Water can significantly interfere with the experiment by complexing with the Eu(fod)₃.[4]
-
Concentration: Be aware that at higher concentrations (≥ 3.0 mg/0.4 ml in apolar solvents), Eu(fod)₃ can form oligomers, which may affect the induced shifts.[1][7]
-
Line Broadening: While Eu(fod)₃ is known for causing minimal line broadening compared to other lanthanide shift reagents, some broadening may occur at higher concentrations.[2] Use the lowest concentration of Eu(fod)₃ that provides the desired spectral resolution.
Mandatory Visualizations
Caption: Experimental workflow for preparing and analyzing an NMR sample with Eu(fod)₃.
References
- 1. EuFOD - Wikipedia [en.wikipedia.org]
- 2. 1-Propanol(71-23-8) 1H NMR [m.chemicalbook.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
Determining the Optimal Substrate to Eu(fod)₃ Molar Ratio for NMR Spectroscopic Analysis
Application Note AN-2025-12-16
Audience: Researchers, scientists, and drug development professionals in the fields of organic chemistry, analytical chemistry, and medicinal chemistry.
Abstract: This document provides a comprehensive guide for determining the optimal molar ratio of a substrate to the lanthanide shift reagent (LSR) tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III), commonly known as Eu(fod)₃. The correct ratio is critical for achieving maximum spectral dispersion in Nuclear Magnetic Resonance (NMR) spectroscopy with minimal line broadening, thereby facilitating structural elucidation and stereochemical analysis. Detailed protocols for sample preparation, NMR titration, and data analysis are presented, along with illustrative data and safety precautions.
Introduction to Lanthanide Shift Reagents
Lanthanide shift reagents are coordination complexes that induce significant changes in the chemical shifts of NMR-active nuclei in a substrate molecule.[1][2] Eu(fod)₃ is a paramagnetic europium(III) complex that acts as a Lewis acid, reversibly binding to Lewis basic sites (e.g., hydroxyls, carbonyls, amines, ethers) in organic molecules.[3][4] This interaction brings the paramagnetic lanthanide ion into close proximity with the substrate's protons, resulting in large pseudocontact shifts.[5] The magnitude of this induced shift is dependent on the distance and angle between the europium ion and the specific nucleus.
The primary application of Eu(fod)₃ is to simplify complex or overlapping NMR spectra by increasing the chemical shift dispersion.[1][2] This is particularly valuable for the structural analysis of complex organic molecules. The fluorinated ligands in Eu(fod)₃ enhance its solubility in common NMR solvents and increase its Lewis acidity compared to non-fluorinated analogs like Eu(dpm)₃.[4]
Principle of Molar Ratio Determination
The interaction between Eu(fod)₃ and a substrate (S) is a dynamic equilibrium involving the formation of adducts, typically in 1:1 (EuS) and 1:2 (EuS₂) stoichiometries.[6]
Eu(fod)₃ + S ⇌ [Eu(fod)₃-S] [Eu(fod)₃-S] + S ⇌ [Eu(fod)₃-S₂]
The observed chemical shift (δobs) of a proton in the substrate is a weighted average of its chemical shift in the free and complexed states. The induced shift (Δδ) is the difference between the observed chemical shift in the presence of the LSR and the chemical shift of the free substrate.
A plot of the induced shift (Δδ) against the molar ratio of [LSR]/[Substrate] typically shows an initial linear or near-linear increase in Δδ as the LSR concentration increases.[7] At higher molar ratios, this relationship plateaus as the binding sites on the substrate become saturated. The optimal molar ratio is generally the lowest ratio that provides sufficient spectral separation for analysis without causing significant peak broadening.[3] Excessive concentrations of the paramagnetic reagent can lead to shorter relaxation times and, consequently, broader spectral lines, which reduces resolution.[3]
Experimental Protocol: NMR Titration
This protocol outlines the standard procedure for determining the optimal Eu(fod)₃ to substrate molar ratio via NMR titration.[4][8]
Materials and Equipment
-
Substrate of interest
-
Eu(fod)₃ (CAS 17631-68-4)
-
Anhydrous deuterated solvent (e.g., CDCl₃, CCl₄, benzene-d₆)
-
High-quality NMR tubes
-
Microliter syringe or precision pipette
-
NMR spectrometer
Safety Precautions
-
Handle Eu(fod)₃ in a well-ventilated area or fume hood.[9][10]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[11]
-
Eu(fod)₃ is hygroscopic; store it in a desiccator.[10] Moisture will compete with the substrate for coordination to the europium ion, reducing the effectiveness of the shift reagent.[4][8]
-
Consult the Safety Data Sheet (SDS) for Eu(fod)₃ for complete handling and disposal information.[9][10]
Stock Solution Preparation
-
Substrate Stock Solution: Prepare a solution of the substrate in the chosen anhydrous deuterated solvent at a known concentration (e.g., 0.1 M).
-
LSR Stock Solution: Prepare a stock solution of Eu(fod)₃ in the same anhydrous deuterated solvent at a concentration equal to or greater than the substrate solution (e.g., 0.2 M). Filter this solution to remove any paramagnetic impurities.[4]
Titration Procedure
-
Initial Spectrum: Transfer a precise volume (e.g., 500 µL) of the substrate stock solution to a clean, dry NMR tube. Acquire a standard ¹H NMR spectrum. This will serve as the reference (molar ratio = 0).
-
Incremental Addition: Add a small, precise aliquot of the Eu(fod)₃ stock solution to the NMR tube (e.g., 10 µL).
-
Mixing and Acquisition: Gently mix the sample and acquire another ¹H NMR spectrum.
-
Repeat: Continue adding aliquots of the Eu(fod)₃ solution, acquiring a spectrum after each addition, until the desired range of molar ratios is covered (typically from 0.1 to 1.0 or higher).[8] It is crucial to track the signals to correctly assign the shifted peaks.[4]
Data Presentation and Analysis
The key to determining the optimal ratio is to monitor the induced shifts (Δδ) for protons of interest as a function of the [Eu(fod)₃]/[Substrate] molar ratio.
Calculating Induced Shift (Δδ)
For each proton signal at each titration point, calculate the induced shift: Δδ = δobs - δinitial where δobs is the chemical shift after an addition of Eu(fod)₃ and δinitial is the chemical shift of the free substrate.
Tabulating Results
Summarize the quantitative data in a structured table. Below is an example for a hypothetical substrate, 1-hexanol, in CDCl₃.
| Molar Ratio ([Eu(fod)₃]/[1-Hexanol]) | δ H-1 (ppm) | Δδ H-1 (ppm) | δ H-2 (ppm) | Δδ H-2 (ppm) | δ H-3 (ppm) | Δδ H-3 (ppm) |
| 0.0 | 3.64 | 0.00 | 1.58 | 0.00 | 1.34 | 0.00 |
| 0.1 | 5.82 | 2.18 | 2.51 | 0.93 | 1.75 | 0.41 |
| 0.2 | 7.99 | 4.35 | 3.44 | 1.86 | 2.16 | 0.82 |
| 0.3 | 10.15 | 6.51 | 4.36 | 2.78 | 2.56 | 1.22 |
| 0.4 | 12.28 | 8.64 | 5.27 | 3.69 | 2.95 | 1.61 |
| 0.5 | 14.35 | 10.71 | 6.15 | 4.57 | 3.33 | 1.99 |
| 0.7 | 17.98 | 14.34 | 7.71 | 6.13 | 4.01 | 2.67 |
| 1.0 | 22.15 | 18.51 | 9.50 | 7.92 | 4.85 | 3.51 |
Note: Data are illustrative and based on typical effects observed for primary alcohols.
Graphical Analysis
Plot the induced shift (Δδ) for each proton of interest versus the [Eu(fod)₃]/[Substrate] molar ratio. The resulting plot will visualize the relationship and help identify the point of diminishing returns, where further addition of the reagent provides little additional spectral separation but increases the risk of line broadening.
Visualizations
Experimental Workflow
Caption: Workflow for determining the optimal substrate to Eu(fod)₃ ratio.
Reagent-Substrate Binding Equilibrium
Caption: Equilibrium between substrate and Eu(fod)₃, forming 1:1 and 1:2 adducts.
Conclusion
The determination of the optimal substrate to Eu(fod)₃ molar ratio is an empirical process that is crucial for the effective use of this lanthanide shift reagent. By performing a careful NMR titration and analyzing the resulting induced shifts, researchers can achieve significant simplification of complex spectra. The ideal ratio will provide the necessary chemical shift dispersion to resolve overlapping signals while avoiding the detrimental effects of excessive line broadening, thereby maximizing the information obtained from the NMR experiment.
References
- 1. tandfonline.com [tandfonline.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. EuFOD - Wikipedia [en.wikipedia.org]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemicalbook.com [chemicalbook.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fishersci.co.uk [fishersci.co.uk]
The Application of Eu(fod)₃ in Organic Structure Elucidation: A Detailed Guide for Researchers
Introduction
Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III), commonly known as Eu(fod)₃, is a paramagnetic lanthanide complex that has historically served as a powerful tool in the field of organic chemistry, particularly for the structural elucidation of complex molecules using Nuclear Magnetic Resonance (NMR) spectroscopy.[1] As a lanthanide shift reagent (LSR), Eu(fod)₃ simplifies complex ¹H NMR spectra by inducing significant changes in the chemical shifts of protons in the analyte molecule. This effect, known as the Lanthanide-Induced Shift (LIS), is particularly useful for resolving overlapping signals and aiding in the assignment of proton resonances. This document provides detailed application notes and protocols for the use of Eu(fod)₃ in organic structure elucidation, aimed at researchers, scientists, and professionals in drug development.
Principle of Operation
The utility of Eu(fod)₃ as a shift reagent stems from its properties as a Lewis acid.[1] The europium(III) ion in the complex is coordinatively unsaturated and can accept a pair of electrons from a Lewis basic site within an organic molecule, such as an amine, alcohol, ketone, or ether. This interaction forms a transient complex between the organic substrate and the Eu(fod)₃ reagent.
The paramagnetic nature of the Eu(III) ion, which has unpaired f-electrons, generates a strong local magnetic field.[1] When the substrate coordinates with Eu(fod)₃, this magnetic field influences the magnetic environment of the substrate's protons. The primary mechanism of the induced shift is a through-space interaction known as the pseudocontact shift. The magnitude of this shift is dependent on the distance and the angle between the europium ion and the specific proton . Protons closer to the site of coordination experience a larger induced shift, and the effect diminishes rapidly with distance. This distance and angular dependence allows for the differentiation of protons that may be chemically non-equivalent but exhibit similar chemical shifts in the absence of the reagent.
Applications in Structure Elucidation
The primary application of Eu(fod)₃ is to increase the chemical shift dispersion in ¹H NMR spectra.[1] This is particularly valuable in the structural analysis of:
-
Natural Products: Many natural products, such as alkaloids, terpenes, and steroids, possess complex structures with numerous overlapping proton signals. Eu(fod)₃ can be used to resolve these signals, facilitating the determination of their stereochemistry and substitution patterns.
-
Pharmaceutical Compounds: In drug development, confirming the structure of newly synthesized compounds is crucial.[2] Eu(fod)₃ can aid in the unambiguous assignment of protons, ensuring the correct structure has been obtained.
-
Distinguishing Between Isomers: By inducing differential shifts based on the spatial arrangement of atoms, Eu(fod)₃ can help distinguish between constitutional isomers and stereoisomers.
Experimental Protocol: A Case Study with Borneol
This protocol provides a general procedure for conducting an NMR titration experiment with Eu(fod)₃, using the monoterpenoid alcohol (-)-borneol (B1667373) as an example substrate. The hydroxyl group in borneol provides a Lewis basic site for coordination with the europium center.
Materials and Reagents:
-
(-)-Borneol
-
Eu(fod)₃ (must be stored in a desiccator)
-
Deuterated chloroform (B151607) (CDCl₃), anhydrous
-
NMR tubes (5 mm)
-
Microsyringe
Instrumentation:
-
NMR Spectrometer (e.g., 300 MHz or higher)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of (-)-borneol (approx. 0.1 M) in anhydrous CDCl₃.
-
Transfer 0.5 mL of this solution to a clean, dry NMR tube.
-
-
Initial Spectrum Acquisition:
-
Acquire a standard ¹H NMR spectrum of the (-)-borneol solution. This will serve as the reference spectrum (0 equivalents of Eu(fod)₃).
-
-
Preparation of Eu(fod)₃ Stock Solution:
-
Prepare a stock solution of Eu(fod)₃ (approx. 0.2 M) in the same anhydrous CDCl₃. The higher concentration facilitates the addition of small volumes.
-
-
Incremental Addition of Eu(fod)₃ and Spectral Acquisition:
-
Using a microsyringe, add a small, precise volume of the Eu(fod)₃ stock solution to the NMR tube containing the borneol solution to achieve a desired molar ratio (e.g., 0.1 equivalents).
-
Gently mix the solution in the NMR tube.
-
Acquire a ¹H NMR spectrum after each addition.
-
Repeat the addition of Eu(fod)₃ to obtain a series of spectra at different molar ratios (e.g., 0.2, 0.3, 0.4, 0.5 equivalents). It is important to keep the additions small to avoid significant dilution of the substrate.
-
-
Data Analysis:
-
Process each spectrum consistently (phasing and baseline correction).
-
Record the chemical shift (in ppm) for each proton signal at every molar ratio of Eu(fod)₃.
-
Calculate the induced shift (Δδ) for each proton at each concentration by subtracting the initial chemical shift (at 0 equivalents) from the observed chemical shift.
-
Plot the induced shift (Δδ) versus the molar ratio of Eu(fod)₃/substrate for each proton. The slope of this plot is the relative lanthanide-induced shift, which is indicative of the proximity of the proton to the coordination site.
-
Important Considerations:
-
Anhydrous Conditions: Eu(fod)₃ is hygroscopic and will preferentially coordinate with water, which can diminish its effectiveness as a shift reagent. It is crucial to use anhydrous solvents and properly dried glassware.
-
Solvent Choice: Non-polar solvents like CDCl₃ or CCl₄ are preferred as they do not compete with the substrate for coordination to the Eu(fod)₃.
-
Line Broadening: At higher concentrations, paramagnetic reagents like Eu(fod)₃ can cause significant line broadening of the NMR signals, which can lead to a loss of resolution.[1] Therefore, it is advisable to use the minimum amount of shift reagent necessary to achieve the desired spectral dispersion.
Quantitative Data Presentation
The following table presents hypothetical ¹H NMR data for (-)-borneol upon the addition of varying molar equivalents of Eu(fod)₃. This data illustrates the expected downfield shifts, with the protons closest to the hydroxyl group exhibiting the largest changes.
| Proton Assignment | Initial δ (ppm) (0.0 eq Eu(fod)₃) | δ (ppm) (0.2 eq Eu(fod)₃) | Δδ (ppm) | δ (ppm) (0.4 eq Eu(fod)₃) | Δδ (ppm) |
| OH | 1.65 | 5.80 | 4.15 | 9.95 | 8.30 |
| H-2 (endo) | 4.02 | 6.52 | 2.50 | 9.02 | 5.00 |
| H-3 (exo) | 2.08 | 3.18 | 1.10 | 4.28 | 2.20 |
| H-3 (endo) | 1.74 | 2.44 | 0.70 | 3.14 | 1.40 |
| H-4 | 1.89 | 2.39 | 0.50 | 2.89 | 1.00 |
| H-5 (exo) | 1.35 | 1.60 | 0.25 | 1.85 | 0.50 |
| H-5 (endo) | 1.05 | 1.20 | 0.15 | 1.35 | 0.30 |
| H-6 (exo) | 1.70 | 2.00 | 0.30 | 2.30 | 0.60 |
| H-6 (endo) | 1.28 | 1.48 | 0.20 | 1.68 | 0.40 |
| CH₃-8 | 0.85 | 1.35 | 0.50 | 1.85 | 1.00 |
| CH₃-9 | 0.89 | 1.29 | 0.40 | 1.69 | 0.80 |
| CH₃-10 | 1.02 | 1.62 | 0.60 | 2.22 | 1.20 |
Note: This data is illustrative and intended to demonstrate the expected trends in lanthanide-induced shifts.
Visualizations
Mechanism of Action
The interaction between Eu(fod)₃ and a substrate with a Lewis basic site (e.g., an alcohol) is a reversible equilibrium. The observed chemical shifts in the NMR spectrum are a weighted average of the shifts for the free and complexed substrate.
References
Application Notes and Protocols for Resolving Overlapping Proton NMR Signals with Eu(fod)3
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of chemical analysis and structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. However, complex molecules, particularly in drug development, often yield ¹H NMR spectra with significant signal overlap, complicating interpretation. Lanthanide Shift Reagents (LSRs), such as Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III) (Eu(fod)3), offer a powerful solution to this challenge. By inducing large chemical shifts in nearby protons, this compound can effectively resolve overlapping signals, revealing crucial structural information.[1][2] This document provides detailed application notes and protocols for the effective use of this compound in resolving complex ¹H NMR spectra.
This compound is a paramagnetic lanthanide complex that acts as a Lewis acid, reversibly coordinating to Lewis basic sites within a molecule, such as hydroxyls, carbonyls, esters, and amines.[3] This interaction causes a significant downfield shift (lanthanide-induced shift, LIS) in the resonance of protons near the coordination site. The magnitude of this shift is dependent on the distance and angle between the europium ion and the proton, providing valuable structural insights.[2] Compared to its predecessor, Eu(dpm)3, this compound offers superior solubility in non-polar solvents and is a stronger Lewis acid.[1]
Applications in Signal Resolution
The primary application of this compound is the simplification of complex ¹H NMR spectra by increasing the chemical shift dispersion. This is particularly valuable for:
-
Distinguishing between diastereomers and geometric isomers: Subtle stereochemical differences can lead to distinct coordination geometries with this compound, resulting in differential shifts that allow for the resolution and assignment of signals for each isomer.
-
Elucidating complex spin-spin coupling patterns: By spreading out overlapping multiplets, the true multiplicity of signals can be observed, enabling the determination of coupling constants and connectivity.
-
Assigning protons in complex molecules: The distance-dependent nature of the induced shift allows for the assignment of protons based on their proximity to a Lewis basic functional group.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative effect of this compound on the ¹H NMR chemical shifts of representative compounds containing common functional groups. The data illustrates the downfield shifts observed with increasing molar ratios of the shift reagent.
Table 1: this compound Induced Shifts for an Alcohol (Borneol)
| Proton | δ (ppm) without this compound | δ (ppm) with this compound (molar ratio) | Δδ (ppm) |
| 0.1 | 0.2 | ||
| Hα (CH-OH) | 4.02 | 6.50 | 9.00 |
| CH₃-endo | 0.85 | 1.50 | 2.15 |
| CH₃-exo | 0.88 | 1.30 | 1.72 |
| CH₃-bridgehead | 0.95 | 1.80 | 2.65 |
Table 2: this compound Induced Shifts for a Ketone (Camphor)
| Proton | δ (ppm) without this compound | δ (ppm) with this compound (molar ratio) | Δδ (ppm) |
| 0.1 | 0.2 | ||
| H-3exo | 2.36 | 3.50 | 4.65 |
| H-3endo | 1.85 | 2.80 | 3.75 |
| H-4 | 1.96 | 2.50 | 3.04 |
| CH₃-9 | 0.96 | 1.50 | 2.04 |
| CH₃-8 | 0.91 | 1.35 | 1.79 |
| CH₃-10 | 0.84 | 1.10 | 1.36 |
Table 3: this compound Induced Shifts for an Ester (Ethyl Acetate)
| Proton | δ (ppm) without this compound | δ (ppm) with this compound (molar ratio) | Δδ (ppm) |
| 0.1 | 0.2 | ||
| O-CH₂ | 4.12 | 5.20 | 6.28 |
| CO-CH₃ | 2.05 | 3.00 | 3.95 |
| CH₂-CH₃ | 1.26 | 1.60 | 1.94 |
Table 4: this compound Induced Shifts for an Amine (n-Hexylamine)
| Proton | δ (ppm) without this compound | δ (ppm) with this compound (molar ratio) | Δδ (ppm) |
| 0.1 | 0.2 | ||
| α-CH₂ | 2.68 | 4.50 | 6.32 |
| β-CH₂ | 1.45 | 2.30 | 3.15 |
| γ-CH₂ | 1.30 | 1.80 | 2.30 |
| δ-CH₂ | 1.30 | 1.65 | 2.00 |
| ε-CH₂ | 1.30 | 1.50 | 1.70 |
| ω-CH₃ | 0.89 | 1.10 | 1.31 |
Experimental Protocols
A successful experiment using this compound requires careful attention to sample preparation and data acquisition.
Materials and Reagents
-
This compound: High purity, stored in a desiccator over P₄O₁₀.
-
Analyte: The compound of interest, which must contain a Lewis basic functional group.
-
Deuterated Solvent: A dry, aprotic solvent such as chloroform-d (B32938) (CDCl₃), benzene-d₆ (C₆D₆), or carbon tetrachloride (CCl₄). It is crucial to use a freshly opened bottle or a properly dried solvent to avoid quenching of the shift reagent by water.
-
NMR Tubes: 5 mm high-quality NMR tubes, cleaned and oven-dried.
-
Microsyringe or Micropipette: For accurate addition of the this compound solution.
Protocol for Sample Preparation and Data Acquisition
-
Analyte Solution Preparation:
-
Accurately weigh 5-20 mg of the analyte into a clean, dry vial.
-
Dissolve the analyte in 0.5-0.7 mL of the chosen deuterated solvent.
-
Filter the solution through a small plug of glass wool or a syringe filter directly into the NMR tube to remove any particulate matter.
-
-
Initial Spectrum Acquisition:
-
Acquire a standard ¹H NMR spectrum of the analyte solution. This will serve as the reference spectrum (0 molar ratio of this compound).
-
-
This compound Stock Solution Preparation:
-
Prepare a stock solution of this compound in the same deuterated solvent used for the analyte. A concentration of 0.1 M is a good starting point.
-
-
Incremental Addition of this compound and Spectral Acquisition:
-
Add a small, precise volume (e.g., 5-10 µL) of the this compound stock solution to the NMR tube containing the analyte.
-
Gently mix the solution by inverting the capped tube several times.
-
Acquire a ¹H NMR spectrum after each addition.
-
Repeat the addition and acquisition process to obtain a series of spectra at increasing molar ratios of this compound to the analyte (e.g., 0.1, 0.2, 0.3, etc.). It is important to keep track of the signals to ensure correct assignment as they shift.
-
-
Data Processing and Analysis:
-
Process all spectra uniformly (phasing, baseline correction).
-
Reference the spectra consistently, typically to the residual solvent peak or an internal standard that does not interact with the shift reagent.
-
Tabulate the chemical shifts of the protons of interest at each molar ratio of this compound.
-
Calculate the lanthanide-induced shift (Δδ) for each proton by subtracting the initial chemical shift from the shifted chemical shift.
-
Plot the chemical shift of each proton versus the molar ratio of [this compound]/[Analyte]. This plot should be linear at low to moderate concentrations of the shift reagent.
-
Visualizations
Signaling Pathway of this compound Interaction
Caption: Interaction of this compound with an analyte to form a complex, leading to a shift in the NMR signal.
Experimental Workflow
Caption: Step-by-step workflow for resolving overlapping NMR signals using this compound.
Conclusion
The use of this compound as a lanthanide shift reagent is a well-established and effective technique for the resolution of overlapping signals in ¹H NMR spectroscopy. While the advent of high-field NMR instruments has provided alternative solutions, the simplicity and cost-effectiveness of using LSRs make them a valuable tool, particularly in resource-limited settings or for routine analysis. By following the detailed protocols and understanding the principles outlined in these application notes, researchers, scientists, and drug development professionals can confidently employ this compound to gain deeper insights into molecular structure and simplify the interpretation of complex NMR spectra.
References
Application Notes and Protocols: Eu(fod)₃ as a Catalyst in Stereoselective Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, can be significantly influenced by the use of Lewis acid catalysts. Among these, the europium(III) complex, Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III), commonly known as Eu(fod)₃, has emerged as a mild and effective catalyst for promoting stereoselectivity in these cycloaddition reactions.[1][2] Its utility is particularly pronounced in hetero-Diels-Alder reactions, where it catalyzes the cyclocondensation of substituted dienes with aldehydes to furnish dihydropyrans with high selectivity for the endo product.[1][2] This document provides detailed application notes and experimental protocols for the use of Eu(fod)₃ in stereoselective Diels-Alder reactions, aimed at researchers, scientists, and professionals in drug development.
Eu(fod)₃ functions as a Lewis acid, coordinating to the carbonyl oxygen of the dienophile, thereby lowering its LUMO (Lowest Unoccupied Molecular Orbital) energy and accelerating the reaction rate. This coordination also plays a crucial role in dictating the stereochemical outcome of the cycloaddition, favoring the formation of the kinetically controlled endo isomer through secondary orbital interactions.
Applications in Stereoselective Synthesis
The primary application of Eu(fod)₃ in this context is the stereoselective synthesis of heterocyclic compounds, particularly dihydropyrans, which are valuable intermediates in the synthesis of natural products and pharmaceuticals.
Hetero-Diels-Alder Reactions of Aldehydes and Dienes
Eu(fod)₃ has been successfully employed to catalyze the [4+2] cycloaddition of activated dienes, such as Danishefsky's diene, with a variety of aromatic and aliphatic aldehydes.[1][2] These reactions typically exhibit high endo selectivity, leading to the preferential formation of the corresponding dihydropyranone.
Control of Stereoselectivity in Reactions of Vinyl Ethers
In reactions involving vinyl ethers as dienophiles, Eu(fod)₃ has demonstrated its capacity to influence facial selectivity, a critical aspect in asymmetric synthesis. For instance, in the solid-phase synthesis of dihydropyrans, the Eu(fod)₃-catalyzed reaction of (S)-(+)-O-vinyl mandelate (B1228975) with a Wang-supported benzylidenepyruvate proceeded with a high facial selectivity of 93:7.
Cycloadditions of Nitrones
Eu(fod)₃ has also been utilized to control the stereoselectivity in 1,3-dipolar cycloadditions of α-alkoxycarbonylnitrones with vinyl ethers. In the absence of the catalyst, these reactions often yield mixtures of cis and trans cycloadducts. However, the addition of Eu(fod)₃ promotes the formation of the trans isomer with high selectivity.
Quantitative Data Summary
The following table summarizes the stereoselectivity and yields for representative Eu(fod)₃-catalyzed Diels-Alder reactions.
| Diene/Dipole | Dienophile | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Product | Stereoselectivity (endo:exo or other) | Yield (%) |
| (S)-(+)-O-vinyl mandelate | Wang-supported benzylidenepyruvate | Catalytic | Not Specified | Not Specified | Dihydropyran derivative | 93:7 (facial selectivity) | High |
| α-alkoxycarbonylnitrones | Vinyl ethers | Stoichiometric | Not Specified | Not Specified | trans-isoxazolidine | High trans-selectivity | Not Specified |
| Substituted Dienes | Aromatic/Aliphatic Aldehydes | Catalytic | Not Specified | Not Specified | Dihydropyrans | High endo-selectivity | Not Specified |
Experimental Protocols
Protocol 1: General Procedure for Eu(fod)₃-Catalyzed Hetero-Diels-Alder Reaction of Danishefsky's Diene with an Aldehyde
This protocol describes a general method for the synthesis of dihydropyranones from Danishefsky's diene and an aldehyde, catalyzed by Eu(fod)₃.
Materials:
-
Danishefsky's diene
-
Aldehyde (e.g., benzaldehyde)
-
Eu(fod)₃
-
Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)
-
Inert gas (e.g., argon or nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add the aldehyde (1.0 mmol) and the anhydrous solvent (5 mL).
-
Add Eu(fod)₃ (0.05 mmol, 5 mol%) to the solution and stir at room temperature for 15 minutes to allow for catalyst-dienophile complex formation.
-
Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C).
-
Slowly add Danishefsky's diene (1.2 mmol, 1.2 equivalents) to the reaction mixture via syringe.
-
Stir the reaction at the chosen temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the aqueous layer with dichloromethane (B109758) (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired dihydropyranone.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the stereoselectivity by analyzing the coupling constants and/or NOE data.
Visualizations
Caption: Lewis acid-catalyzed Diels-Alder mechanism.
Caption: Experimental workflow for a Diels-Alder reaction.
References
- 1. Origins of Endo Selectivity in Diels–Alder Reactions of Cyclic Allene Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. endo/exo stereoselectivity in Diels-Alder reactions of α,β-dialkylated conjugated enals to cyclic 1,3-dienes: intermediates in the synthesis of (-)-β-santalol and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Lanthanide-Induced Shifts (LIS) with Eu(fod)3
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the use of the lanthanide shift reagent (LSR) Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III), commonly known as Eu(fod)3, for the quantitative analysis of organic molecules via Nuclear Magnetic Resonance (NMR) spectroscopy. Lanthanide-induced shifts (LIS) are a powerful tool for simplifying complex NMR spectra and elucidating molecular structures.[1][2] this compound is a premier shift reagent that induces downfield shifts in the resonances of nearby nuclei, enabling the resolution of overlapping signals and providing valuable structural information based on the distance and angle between the lanthanide ion and the nucleus.[1][3] This note covers the underlying principles, experimental procedures, data analysis, and applications relevant to research and drug development.
Principle and Theory
Lanthanide shift reagents are organometallic complexes that coordinate to Lewis basic sites in a substrate molecule (e.g., -OH, -NH2, C=O).[3] this compound is a paramagnetic complex of Europium(III), which possesses unpaired f-shell electrons.[3][4] When this compound binds to a substrate, its strong local magnetic field alters the magnetic environment of the substrate's nuclei, leading to significant changes in their chemical shifts (δ).[1]
The primary mechanism for this change is the pseudocontact shift, which arises from the through-space magnetic anisotropy of the lanthanide ion.[1][5] The magnitude of the Lanthanide-Induced Shift (Δδ) for a given nucleus is described by the McConnell-Robertson equation :
Δδ = K * (3cos²θ - 1) / r³
Where:
-
Δδ is the induced chemical shift.
-
K is a constant related to the magnetic susceptibility of the metal ion.
-
r is the distance between the paramagnetic lanthanide ion and the nucleus being observed.
-
θ is the angle between the principal magnetic axis of the complex and the vector connecting the lanthanide ion to the nucleus.
This geometric dependence is the foundation of quantitative LIS analysis, as it allows the induced shifts to be correlated with the three-dimensional structure of the molecule.[6][7] this compound is particularly useful as it typically causes downfield shifts, which helps to accentuate existing spectral differences.[3]
Caption: Logical flow of this compound interaction with a substrate to produce a shifted NMR spectrum.
Key Applications
-
Spectral Simplification: The primary application is to resolve complex, second-order NMR spectra into first-order spectra by separating overlapping signals.[1][2] This is especially valuable when high-field instruments are unavailable.
-
Structural Elucidation: By correlating the magnitude of the induced shifts with the distance from the coordination site (r³ dependence), LIS analysis aids in assigning specific resonances and confirming molecular structures, including stereochemistry.[6][8][9]
-
Distinguishing Geometric Isomers: LIS can be highly effective for differentiating between cis-trans isomers due to the different spatial relationships of protons to the coordinating site in each isomer.[10]
-
Determination of Enantiomeric Purity: When used with chiral lanthanide shift reagents (e.g., Eu(hfc)3), it is possible to resolve the signals of enantiomers, allowing for direct determination of enantiomeric excess by integration.[3][11]
Experimental Protocol
This protocol outlines the stepwise addition of this compound to a substrate solution for quantitative LIS analysis.
3.1. Materials and Reagents
-
Substrate: The compound of interest, containing a Lewis basic functional group.
-
This compound: High purity, stored in a desiccator.
-
NMR Solvent: Deuterated chloroform (B151607) (CDCl3) is common. The solvent must be anhydrous.[3] Water competes strongly for coordination to the shift reagent.[3]
-
NMR Tubes: Standard 5 mm NMR tubes.
3.2. Preparation of Solutions
-
Substrate Solution: Prepare a stock solution of the substrate in the anhydrous NMR solvent (e.g., 0.1 M).
-
Shift Reagent Solution: Prepare a stock solution of this compound in the same anhydrous NMR solvent (e.g., 0.2 M). To remove any paramagnetic impurities, it is advisable to filter this solution.[3]
3.3. Titration and NMR Data Acquisition
-
Initial Spectrum: Transfer a known volume (e.g., 0.5 mL) of the substrate solution into an NMR tube and acquire a standard ¹H NMR spectrum. This is the reference spectrum (molar ratio of LSR:Substrate = 0).
-
Incremental Addition: Add a small, precise aliquot of the this compound solution to the NMR tube (e.g., corresponding to a 0.1 molar equivalent).
-
Acquire Spectrum: Mix the sample thoroughly and acquire another ¹H NMR spectrum.
-
Repeat: Continue the incremental addition of the this compound solution, acquiring a spectrum after each addition, until the desired molar ratio is reached (e.g., up to 1.0 molar equivalent).[3][12] It is crucial to track the signals after each addition to maintain correct assignments.[3]
-
Data Processing: Process all spectra uniformly (phasing, baseline correction).
Caption: Experimental workflow for a quantitative LIS titration experiment.
Data Presentation and Analysis
The induced shift (Δδ) for each proton is calculated as the difference between its chemical shift in the presence of this compound (δ_obs) and its original chemical shift (δ_0).
Δδ = δ_obs - δ_0
The data is typically presented in a table and visualized by plotting the induced shift (Δδ) for each proton against the molar ratio of the shift reagent to the substrate ([LSR]/[Substrate]).[12][13] For quantitative analysis, the initial slope of this plot is often used as the LIS value, as it represents the shift for a 1:1 molar ratio and avoids complications from changes in complex stoichiometry at higher concentrations.[14]
Table 1: Illustrative LIS Data for 1-Hexanol with this compound (Data is synthesized for illustrative purposes based on typical observations)[1]
| Proton Position | δ₀ (ppm) (No LSR) | δ at 0.5 [LSR]/[Substrate] | Δδ (ppm) | Relative LIS (Hα = 100) |
| Hα (-CH₂OH) | 3.61 | 8.61 | 5.00 | 100 |
| Hβ (-CH₂-) | 1.57 | 4.07 | 2.50 | 50 |
| Hγ (-CH₂-) | 1.34 | 2.59 | 1.25 | 25 |
| Hδ (-CH₂-) | 1.30 | 1.93 | 0.63 | 13 |
| Hε (-CH₂-) | 1.30 | 1.61 | 0.31 | 6 |
| Hζ (-CH₃) | 0.89 | 1.05 | 0.16 | 3 |
The rapid decrease in the LIS value for protons further from the hydroxyl group clearly demonstrates the distance dependence of the effect.
Important Considerations and Limitations
-
Line Broadening: Paramagnetic reagents can shorten relaxation times, leading to signal broadening.[4] While Eu(III) is chosen to minimize this effect compared to other lanthanides, some broadening is inevitable, especially at higher LSR concentrations.[3]
-
Stoichiometry: The interaction between the LSR and substrate can involve multiple equilibria (e.g., 1:1 and 1:2 complexes), which can lead to non-linear LIS plots.[3][14]
-
Lewis Basicity: The technique is only effective for molecules with a sufficiently Lewis basic site for coordination. The approximate binding strength is: NH₂ > OH > C=O > R₂O > CO₂R > R-CN.[3]
-
Conformational Changes: The binding of the bulky this compound complex could potentially alter the conformation of a flexible substrate molecule, which must be considered when interpreting results.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. EuFOD - Wikipedia [en.wikipedia.org]
- 5. NMR study of lanthanide shift reagents. - Sheffield Hallam University Research Archive [shura.shu.ac.uk]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Application of a lanthanide shift reagent, this compound to the elucidation of the structures of flavones and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 11. 三[3-(七氟丙基羟亚甲基)-d-樟脑酸]铕(III) puriss. p.a., suitable for NMR (spectroscopy) | Sigma-Aldrich [sigmaaldrich.com]
- 12. Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
Application Notes and Protocols for Assigning Complex ¹H NMR Spectra with Eu(fod)₃
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the structural elucidation of novel chemical entities, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. However, complex molecules in drug discovery and natural product research often yield ¹H NMR spectra with severe signal overlap, hindering unambiguous assignment and analysis. Lanthanide shift reagents (LSRs), such as Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III) (Eu(fod)₃), offer a powerful technique to resolve these complex spectra.
Eu(fod)₃ is a paramagnetic complex that can reversibly coordinate to Lewis basic sites in a molecule (e.g., hydroxyls, carbonyls, amines, ethers).[1][2] This interaction induces significant changes in the chemical shifts of nearby protons, an effect known as the Lanthanide-Induced Shift (LIS). The magnitude of the LIS is primarily dependent on the distance and angle between the europium ion and the proton, leading to a simplification of the spectrum and providing valuable structural information.[1][3] While the advent of high-field NMR and advanced 2D techniques has reduced the routine use of LSRs, they remain a valuable tool for specific applications, especially when instrumentation is limited or for confirming assignments.[2]
Mechanism of Action
The paramagnetic Eu(III) ion in Eu(fod)₃ generates a local magnetic field that influences the nuclei of the substrate upon complexation. This interaction, predominantly through a pseudocontact mechanism, alters the effective magnetic field experienced by the protons, resulting in a change in their resonance frequencies.[1] Europium complexes typically induce downfield shifts.[3] The magnitude of this induced shift is greatest for protons closest to the Lewis basic binding site and decreases with distance, providing a basis for spectral assignment.
Applications in Complex Spectra Analysis
The primary applications of Eu(fod)₃ in ¹H NMR spectroscopy include:
-
Spectral Simplification: Resolving overlapping multiplets in complex spectra into first-order patterns, which simplifies analysis and allows for the determination of coupling constants.
-
Structural Assignment: Assigning specific proton signals by correlating the magnitude of the LIS with the proximity of the protons to the lanthanide binding site.[3]
-
Conformational Analysis: Providing insights into the solution-state conformation of a molecule by analyzing the geometry-dependent induced shifts.
-
Distinguishing Geometric Isomers: Differentiating between cis-trans isomers based on the differential shifts induced by the LSR.[3]
Experimental Protocols
Sample and Reagent Preparation
a. Substrate Solution:
-
Weigh 10-20 mg of the compound of interest (substrate) into a clean, dry NMR tube.
-
Add approximately 0.5-0.6 mL of a dry, aprotic deuterated solvent (e.g., CDCl₃, C₆D₆, CCl₄). It is crucial that the solvent is free of water, as water will preferentially coordinate with the Eu(fod)₃. Anhydrous solvents are commercially available, or can be prepared by drying over molecular sieves.
-
Gently agitate the tube to ensure complete dissolution of the substrate.
b. Eu(fod)₃ Stock Solution:
-
Prepare a stock solution of Eu(fod)₃ in the same deuterated solvent used for the substrate. A typical concentration is around 0.1 M.
-
To ensure the removal of any paramagnetic particulate matter, filter the Eu(fod)₃ solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry vial.
NMR Titration Procedure
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of the substrate solution without any shift reagent. This will serve as the reference (0 equivalent) spectrum.
-
Incremental Addition of Eu(fod)₃:
-
Using a microsyringe, add a small, precise aliquot of the Eu(fod)₃ stock solution to the NMR tube containing the substrate. The initial addition should correspond to a low molar ratio of Eu(fod)₃ to the substrate (e.g., 0.1 to 0.2 equivalents).
-
Gently invert the capped NMR tube several times to ensure thorough mixing.
-
-
Acquire Spectrum after Each Addition: Acquire a ¹H NMR spectrum after each addition of the Eu(fod)₃ solution.
-
Repeat Titration: Continue adding incremental amounts of the Eu(fod)₃ stock solution, acquiring a spectrum after each addition, until the desired spectral resolution is achieved or until significant line broadening is observed. Common molar ratios to acquire spectra at include 0.25, 0.5, 0.75, and 1.0 equivalents. It is important to keep track of the signals as they shift to maintain their correct assignments throughout the titration.
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phasing: Manually phase each spectrum carefully. The presence of the paramagnetic reagent can sometimes affect the automatic phasing routines.
-
Baseline Correction: Apply a baseline correction to ensure accurate integration of the signals.
-
Referencing: Reference each spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Data Analysis: For each proton signal, measure the chemical shift (δ) at each Eu(fod)₃ concentration. Calculate the Lanthanide-Induced Shift (Δδ) for each proton at each titration point relative to the initial spectrum.
Data Presentation
Quantitative data from a Eu(fod)₃ titration experiment should be presented in a clear, tabular format to facilitate comparison and interpretation.
Table 1: Lanthanide-Induced Shifts (Δδ in ppm) for a Hypothetical Complex Molecule with Eu(fod)₃
| Proton Assignment | δ (0 eq Eu(fod)₃) | δ (0.25 eq Eu(fod)₃) | Δδ (0.25 eq) | δ (0.50 eq Eu(fod)₃) | Δδ (0.50 eq) | δ (0.75 eq Eu(fod)₃) | Δδ (0.75 eq) | δ (1.0 eq Eu(fod)₃) | Δδ (1.0 eq) |
| H-1 | 7.85 | 8.25 | 0.40 | 8.65 | 0.80 | 9.05 | 1.20 | 9.45 | 1.60 |
| H-5 | 7.50 | 8.50 | 1.00 | 9.50 | 2.00 | 10.50 | 3.00 | 11.50 | 4.00 |
| OCH₃ | 3.90 | 5.90 | 2.00 | 7.90 | 4.00 | 9.90 | 6.00 | 11.90 | 8.00 |
| H-7 | 7.20 | 7.30 | 0.10 | 7.40 | 0.20 | 7.50 | 0.30 | 7.60 | 0.40 |
| H-8 | 7.10 | 7.15 | 0.05 | 7.20 | 0.10 | 7.25 | 0.15 | 7.30 | 0.20 |
Data Interpretation
The magnitude of the Lanthanide-Induced Shift (Δδ) is directly related to the proximity of the proton to the Lewis basic site where the Eu(fod)₃ is coordinated. Protons closer to the binding site will exhibit a larger Δδ. In the hypothetical data in Table 1, the OCH₃ protons show the largest induced shift, suggesting that the primary coordination site for Eu(fod)₃ is the oxygen of the methoxy (B1213986) group. H-5 shows the next largest shift, indicating its proximity to the methoxy group, followed by H-1. Protons H-7 and H-8 are least affected, implying they are the furthest from the binding site. This information can be used to assign the signals in the original spectrum and to gain insight into the molecule's three-dimensional structure.
Case Study: Assignment of Acridone Alkaloid Spectra
A study by Lam et al. (2020) demonstrated the use of a lanthanide shift reagent (Eu(dpm)₃, which functions similarly to Eu(fod)₃) to assign the ¹H NMR spectra of permethoxyacridone alkaloids. In the spectrum of 1,3-dimethoxy-N-methylacridine, the signals for the two methoxy groups and several aromatic protons were in close proximity. Upon the addition of Eu(dpm)₃, the signals were shifted downfield to varying extents.
Table 2: Observed Chemical Shifts (δ in ppm) and Induced Shifts (Δδ in ppm) for 1,3-dimethoxy-N-methylacridine with Eu(dpm)₃
| Proton | δ (0 eq) | δ (0.125 eq) | Δδ | δ (0.25 eq) | Δδ | δ (0.5 eq) | Δδ | δ (0.75 eq) | Δδ |
| OCH₃-1 | 3.97 | 4.80 | 0.83 | 6.14 | 2.17 | 8.41 | 4.44 | 11.45 | 7.48 |
| H-2 | 6.14 | 6.69 | 0.55 | 7.37 | 1.23 | 8.57 | 2.43 | 10.21 | 4.07 |
| H-4 | 6.31 | 6.62 | 0.31 | 6.95 | 0.64 | 7.64 | 1.33 | 8.54 | 2.23 |
| N-CH₃ | 3.69 | 3.92 | 0.23 | 4.18 | 0.49 | 4.74 | 1.05 | 5.50 | 1.81 |
| H-5 | 7.29 | 7.50 | 0.21 | 7.72 | 0.43 | 8.21 | 0.92 | 8.87 | 1.58 |
| H-8 | 8.44 | 8.65 | 0.21 | 8.89 | 0.45 | 9.40 | 0.96 | 10.08 | 1.64 |
Data adapted from Lam et al., Molecules, 2020, 25(22), 5383.[4]
The data clearly shows that the OCH₃-1 proton signal experienced the largest downfield shift, indicating that the primary coordination site for the europium complex is the oxygen of this methoxy group. This allowed for the unambiguous assignment of this signal and the adjacent H-2 proton.
Mandatory Visualizations
Caption: Experimental workflow for ¹H NMR titration with Eu(fod)₃.
Caption: Mechanism of Lanthanide-Induced Shift (LIS) by Eu(fod)₃.
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids [mdpi.com]
- 3. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 4. Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Application of Eu(fod)₃ in the Stereochemical Analysis of Organic Molecules
Application Note AP-NMR-001
Introduction
Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III), commonly known as Eu(fod)₃, is a paramagnetic lanthanide complex widely utilized as a chemical shift reagent in Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Its primary function is to simplify complex ¹H NMR spectra by inducing large chemical shifts, thereby resolving overlapping signals.[2][3] This is particularly valuable in the stereochemical analysis of organic molecules.
Eu(fod)₃ is a Lewis acid, and it reversibly coordinates to Lewis basic sites (e.g., hydroxyl, carbonyl, ether, and amine groups) within a substrate molecule.[1][4] The paramagnetic europium ion generates a strong local magnetic field, which influences the chemical shifts of nearby protons. The magnitude of this lanthanide-induced shift (LIS) is dependent on the distance and angle between the europium ion and the specific proton.
Crucially, Eu(fod)₃ is an achiral reagent. Consequently, it cannot be used to differentiate between enantiomers, as it forms complexes with both enantiomers that are themselves enantiomeric and thus indistinguishable in an achiral NMR environment. For the determination of enantiomeric excess, a chiral lanthanide shift reagent (e.g., Eu(hfc)₃) is required. However, Eu(fod)₃ is highly effective in the analysis of diastereomers . By forming diastereomeric complexes with molecules containing multiple stereocenters, Eu(fod)₃ can induce differential chemical shifts for the protons of each diastereomer, enabling their distinction and quantification.[5]
This application note provides a detailed protocol for the use of Eu(fod)₃ in the stereochemical analysis of diastereomers and for the simplification of complex NMR spectra.
Principle of Operation
The interaction between Eu(fod)₃ and a substrate containing diastereomers can be summarized as follows:
-
Complex Formation: The Lewis acidic Eu(fod)₃ reversibly binds to a Lewis basic functional group on the substrate molecule.
-
Diastereomeric Adducts: For a mixture of diastereomers, the coordination of the achiral Eu(fod)₃ results in the formation of two distinct diastereomeric adducts.
-
Differential NMR Shifts: These newly formed diastereomeric complexes have different geometries and, therefore, experience different induced shifts from the paramagnetic europium ion. This leads to the resolution of previously overlapping signals in the NMR spectrum, allowing for the identification and quantification of each diastereomer.
Applications
-
Determination of Diastereomeric Ratios: Resolving the signals of two diastereomers allows for the accurate determination of their relative concentrations by integration.
-
Spectral Simplification: Untangling complex, second-order NMR spectra into first-order spectra with well-resolved signals, which aids in structural elucidation.[6]
-
Conformational Analysis: The magnitude of the induced shift can provide information about the conformation of the molecule in the vicinity of the coordinating functional group.
Experimental Protocols
Materials and Equipment
-
Eu(fod)₃ reagent
-
High-quality NMR tubes (5 mm)
-
Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆, CCl₄)
-
Microsyringe
-
NMR spectrometer
Protocol 1: Sample Preparation
-
Drying: Ensure all glassware, including the NMR tube and syringe, is thoroughly dried to prevent hydrolysis of the shift reagent. The deuterated solvent and the sample must also be anhydrous.
-
Sample Solution: Prepare a solution of the substrate (5-10 mg) in the chosen anhydrous deuterated solvent (0.5-0.7 mL) in the NMR tube.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the substrate solution before the addition of Eu(fod)₃. This will serve as a reference.
Protocol 2: Incremental Addition of Eu(fod)₃
-
Stock Solution (Optional but Recommended): Prepare a stock solution of Eu(fod)₃ in the same deuterated solvent to allow for precise additions.
-
Incremental Addition: Add a small, known amount of solid Eu(fod)₃ or an aliquot of the stock solution to the NMR tube containing the substrate solution. A starting point is a molar ratio of Eu(fod)₃ to substrate of approximately 0.1.
-
Mixing: Gently shake the NMR tube to ensure complete dissolution and complexation.
-
NMR Acquisition: Acquire a ¹H NMR spectrum after each addition.
-
Titration: Continue to add small increments of Eu(fod)₃, acquiring a spectrum after each addition, until sufficient signal separation is achieved. It is crucial to monitor the spectra for both signal dispersion and line broadening, as excessive amounts of the paramagnetic reagent can lead to a loss of resolution.[1]
-
Data Analysis: Plot the chemical shift of the resolved protons against the molar ratio of Eu(fod)₃ to the substrate. The difference in the induced shifts for the protons of the different diastereomers can then be determined.
Data Presentation
The effectiveness of Eu(fod)₃ in resolving the signals of diastereomers can be illustrated with the following representative data. The exact values are highly dependent on the specific substrate and experimental conditions.
Table 1: Illustrative Eu(fod)₃-Induced Shifts for Diastereomeric Protons
| Molar Ratio (Eu(fod)₃/Substrate) | Proton Hₐ (Diastereomer 1) δ (ppm) | Proton Hₐ (Diastereomer 2) δ (ppm) | Δδ (ppm) |
| 0.0 | 2.50 | 2.50 | 0.00 |
| 0.1 | 2.85 | 2.95 | 0.10 |
| 0.2 | 3.20 | 3.45 | 0.25 |
| 0.3 | 3.55 | 3.90 | 0.35 |
Visualizations
Caption: Experimental workflow for stereochemical analysis using Eu(fod)₃.
Caption: Interaction of Eu(fod)₃ with a diastereomeric mixture.
References
Application of Eu(fod)₃ in Natural Product Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The structural elucidation of natural products is a cornerstone of drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in this endeavor; however, complex molecules often yield intricate spectra with overlapping signals, hindering unambiguous interpretation. Lanthanide Shift Reagents (LSRs), particularly Eu(fod)₃ (Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III)), have been instrumental in resolving these challenges.[1]
Eu(fod)₃ is a paramagnetic complex that acts as a Lewis acid, reversibly binding to Lewis basic sites (e.g., hydroxyls, carbonyls, ethers, and amines) in natural product molecules.[2] This interaction induces significant changes in the chemical shifts of nearby protons, an effect known as the Lanthanide-Induced Shift (LIS). The magnitude of this shift is dependent on the proximity of the proton to the europium ion, providing valuable structural and stereochemical information.[3] This application note provides a comprehensive overview of the application of Eu(fod)₃ in natural product chemistry, including detailed experimental protocols and data presentation.
Principle of Action: Lanthanide-Induced Shifts (LIS)
The paramagnetic Eu(III) ion in Eu(fod)₃ generates a local magnetic field that influences the nuclei of the substrate it complexes with. This interaction, primarily occurring through a pseudocontact mechanism, alters the effective magnetic field experienced by the nuclei, leading to a change in their resonance frequencies (chemical shifts).[3] The magnitude of the LIS is primarily dependent on the distance and angle between the lanthanide ion and the nucleus of interest. Protons closer to the site of coordination will experience a larger shift.[4] Eu(fod)₃ typically induces downfield shifts, which helps to spread out and simplify complex ¹H NMR spectra.[1]
Applications in Natural Product Chemistry
The primary applications of Eu(fod)₃ in the context of natural product chemistry include:
-
Spectral Simplification: By inducing large chemical shifts, Eu(fod)₃ can resolve overlapping multiplets in complex ¹H NMR spectra, transforming them into first-order spectra. This allows for easier determination of coupling constants and facilitates the assignment of proton signals.[5]
-
Structural Elucidation: The magnitude of the LIS for different protons in a molecule provides information about their relative distances from the coordinating functional group. This data can be used to assign the position of substituents and confirm the overall structure of a natural product.[4]
-
Stereochemical Assignment: The spatial dependence of the LIS makes Eu(fod)₃ a powerful tool for determining the relative stereochemistry of a molecule. By analyzing the induced shifts of protons in stereoisomers, it is often possible to distinguish between them.[4]
Important Note on Chiral Recognition: It is crucial to understand that Eu(fod)₃ is an achiral reagent and therefore cannot be used to determine the enantiomeric excess or distinguish between enantiomers. For chiral recognition and the determination of optical purity, chiral lanthanide shift reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are required.[1][6]
Quantitative Data Presentation
The incremental addition of Eu(fod)₃ to a solution of a natural product allows for the systematic tracking of chemical shift changes. This data is best presented in a tabular format, enabling a clear comparison of the induced shifts for different protons at various molar ratios of the shift reagent to the substrate.
Example: Application to Acridone Alkaloids
The following table illustrates the lanthanide-induced shifts observed for 1,3-dimethoxy-N-methylacridone upon the addition of Eu(dpm)₃, a related europium-based shift reagent with a similar mechanism of action to Eu(fod)₃. The data demonstrates how the magnitude of the induced shift correlates with the proximity of the protons to the coordinating carbonyl group.[7]
| Proton | δ (ppm) without LSR | Δδ (ppm) at 0.125 molar ratio | Δδ (ppm) at 0.25 molar ratio | Δδ (ppm) at 0.5 molar ratio | Δδ (ppm) at 0.75 molar ratio |
| H-8 | 8.44 | 0.55 | 1.23 | 2.43 | 4.07 |
| H-5 | 7.29 | 0.23 | 0.51 | 1.01 | 1.68 |
| H-6 | 7.55 | 0.18 | 0.40 | 0.79 | 1.32 |
| H-7 | 7.18 | 0.15 | 0.33 | 0.66 | 1.10 |
| H-2 | 6.14 | 0.42 | 0.94 | 1.86 | 3.09 |
| H-4 | 6.31 | 0.20 | 0.45 | 0.89 | 1.48 |
| 1-OCH₃ | 3.97 | 0.83 | 1.85 | 3.67 | 6.10 |
| 3-OCH₃ | 3.90 | 0.12 | 0.27 | 0.53 | 0.88 |
| N-CH₃ | 3.69 | 0.28 | 0.62 | 1.23 | 2.05 |
Data adapted from Lam et al., Molecules, 2020.[7] Note: Eu(dpm)₃ was used in the original study, but the principle and data presentation are directly applicable to Eu(fod)₃.
Experimental Protocols
The following protocols provide a detailed methodology for the use of Eu(fod)₃ as a chemical shift reagent in the NMR analysis of natural products.
General Protocol for Spectral Simplification and Structural Elucidation
This protocol outlines the stepwise addition of Eu(fod)₃ to a natural product sample to induce chemical shifts and simplify the NMR spectrum.
Materials:
-
Natural product sample (5-10 mg)
-
Eu(fod)₃
-
Anhydrous deuterated solvent (e.g., CDCl₃, CCl₄, C₆D₆)
-
NMR tubes
-
Microsyringe
Procedure:
-
Sample Preparation:
-
Ensure all glassware is thoroughly dried to prevent hydrolysis of the shift reagent.
-
Dissolve the natural product sample in approximately 0.5 mL of anhydrous deuterated solvent in an NMR tube.
-
-
Initial Spectrum Acquisition:
-
Acquire a standard ¹H NMR spectrum of the pure natural product. This will serve as the reference (0 molar ratio of LSR).
-
-
Preparation of Eu(fod)₃ Stock Solution:
-
Prepare a stock solution of Eu(fod)₃ in the same anhydrous deuterated solvent. The concentration will depend on the amount of substrate and the desired molar ratios. A typical starting point is a 0.1 M solution.
-
-
Titration with Eu(fod)₃:
-
Using a microsyringe, add a small, precise volume of the Eu(fod)₃ stock solution to the NMR tube containing the natural product. Aim for a specific molar ratio of LSR to substrate (e.g., 0.1, 0.2, 0.3, etc.).
-
Gently mix the solution thoroughly.
-
-
NMR Spectrum Acquisition after each addition:
-
Acquire a ¹H NMR spectrum after each addition of the Eu(fod)₃ solution.
-
-
Repeat Titration:
-
Continue adding incremental amounts of the Eu(fod)₃ solution and acquiring spectra until the desired spectral separation is achieved or until significant line broadening occurs. It is common to acquire spectra at several molar ratios (e.g., up to 1.0).
-
-
Data Analysis:
-
Process and phase all spectra consistently.
-
Carefully track the chemical shift of each proton signal as a function of the Eu(fod)₃ concentration.
-
Tabulate the chemical shifts (δ) and the induced shifts (Δδ = δ_observed - δ_initial) for each proton at each molar ratio.
-
Plot the induced shift (Δδ) against the molar ratio of [Eu(fod)₃]/[Substrate]. The initial portion of this plot should be linear. The slope of this line is the relative LIS value and is indicative of the proximity of the proton to the coordinating site.
-
Visualizations
Mechanism of Action of Eu(fod)₃
Caption: Mechanism of Eu(fod)₃ action.
Experimental Workflow
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. EuFOD - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Eu(fod)3 Induced Shifts in 13C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the lanthanide shift reagent, Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III) (Eu(fod)3), in 13C Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols and data presentation guidelines are included to assist researchers in applying this technique for spectral simplification and structural elucidation.
Introduction to Lanthanide Shift Reagents (LSRs)
Lanthanide shift reagents are organometallic complexes that induce significant changes in the chemical shifts of a substrate's NMR spectrum.[1] this compound is a paramagnetic complex of europium that acts as a Lewis acid, reversibly binding to Lewis basic sites in a molecule, such as oxygen or nitrogen atoms.[2] This interaction causes a local magnetic field that influences the chemical shifts of nearby nuclei, an effect known as the Lanthanide-Induced Shift (LIS).[1] The magnitude of the LIS is primarily dependent on the distance and angle between the lanthanide ion and the nucleus, providing valuable structural information.[1]
The primary application of this compound in 13C NMR spectroscopy is the simplification of complex spectra with overlapping resonances.[1] By inducing large chemical shifts, LSRs can spread out the signals, facilitating easier interpretation and assignment of carbon resonances.[3]
Mechanism of this compound Induced Shifts
The paramagnetic europium(III) ion in this compound possesses unpaired f-electrons, which generate a significant magnetic moment.[2] When this compound complexes with a substrate molecule, this magnetic moment creates a secondary magnetic field that perturbs the local magnetic environment of the substrate's nuclei.
The induced shifts are primarily due to a pseudocontact shift mechanism. This through-space interaction depends on the geometric positioning of the nucleus relative to the paramagnetic center. The magnitude of the pseudocontact shift is proportional to (3cos²θ - 1)/r³, where 'r' is the distance between the lanthanide ion and the nucleus, and 'θ' is the angle between the principal magnetic axis of the complex and the vector connecting the lanthanide to the nucleus. Nuclei closer to the site of complexation will experience a larger induced shift.
A smaller contribution to the LIS can come from the contact shift mechanism, which involves the delocalization of unpaired electron spin density from the lanthanide ion to the substrate's nuclei through chemical bonds. This effect is most noticeable for nuclei very close to the binding site.[3]
Data Presentation: this compound Induced Shifts for Camphor (B46023)
The carbonyl oxygen at C2 is the primary site of complexation for this compound. Therefore, the carbons closest to this position are expected to experience the largest downfield shifts.
Table 1: 13C NMR Chemical Shifts of Camphor (C10H16O) and Expected Qualitative Shifts upon Addition of this compound
| Carbon Atom | Standard Chemical Shift (δ, ppm) in CDCl3[5] | Expected Relative Lanthanide-Induced Shift (LIS) |
| C1 | 43.25 | Moderate |
| C2 (C=O) | 219.46 | Large |
| C3 | 43.05 | Moderate |
| C4 | 46.73 | Small |
| C5 | 29.90 | Small |
| C6 | 27.02 | Small |
| C7 | 57.64 | Moderate |
| C8 (CH3) | 19.10 | Moderate-Large |
| C9 (CH3) | 19.74 | Moderate-Large |
| C10 (CH3) | 9.20 | Moderate |
Note: The expected relative LIS is a qualitative prediction. The actual magnitude of the shift depends on the concentration of this compound and the specific geometry of the complex.
Experimental Protocols
General Protocol for 13C NMR Analysis with this compound
This protocol outlines the general steps for performing a 13C NMR experiment with this compound to achieve spectral simplification.
Materials:
-
Substrate of interest (10-50 mg)
-
This compound
-
High-purity, dry, aprotic deuterated solvent (e.g., CDCl3, C6D6, CCl4). Note: It is crucial to use a dry solvent as water will compete with the substrate for coordination to the LSR.[3]
-
NMR tubes
-
Microsyringe
Procedure:
-
Sample Preparation:
-
Accurately weigh the substrate and dissolve it in the deuterated solvent in a clean, dry NMR tube to a final concentration typical for 13C NMR (e.g., 0.1-0.5 M).
-
Prepare a stock solution of this compound in the same deuterated solvent (e.g., 0.1 M).
-
-
Initial Spectrum Acquisition:
-
Acquire a standard broadband proton-decoupled 13C NMR spectrum of the substrate solution without the shift reagent. This will serve as the reference spectrum.
-
-
Titration with this compound:
-
Using a microsyringe, add a small, known volume of the this compound stock solution to the NMR tube containing the substrate. A typical starting point is a molar ratio of this compound to the substrate of 0.05 to 0.1.
-
Gently mix the solution and acquire another 13C NMR spectrum.
-
-
Incremental Additions and Spectral Monitoring:
-
Continue adding small increments of the this compound stock solution, acquiring a 13C NMR spectrum after each addition.
-
Monitor the changes in the chemical shifts of the carbon signals. The goal is to add enough shift reagent to resolve the overlapping signals without causing excessive line broadening.[2]
-
It is often useful to plot the chemical shift of each carbon signal as a function of the [LSR]/[Substrate] molar ratio. This can help in assigning signals, as carbons at similar distances from the binding site will show similar dependencies.
-
-
Data Analysis:
-
Compare the spectra obtained with and without this compound to identify the induced shifts for each carbon atom.
-
Use the magnitude of the induced shifts to aid in the structural assignment of the carbon skeleton.
-
Considerations and Limitations
-
Line Broadening: Paramagnetic reagents like this compound can cause significant line broadening, which can reduce spectral resolution if used in high concentrations.[2] It is a trade-off between achieving sufficient signal separation and maintaining acceptable line widths.
-
Substrate Requirements: The substrate must possess a Lewis basic functional group (e.g., ketone, alcohol, ether, amine) to coordinate with the this compound.
-
Solvent Effects: The choice of solvent is critical. Protic or coordinating solvents will compete with the substrate for the shift reagent.
-
Stoichiometry of the Complex: The stoichiometry of the substrate-LSR complex can vary, which can affect the linearity of the induced shifts with increasing LSR concentration.
Visualizations
Logical Relationship of Lanthanide-Induced Shift
Caption: Principle of this compound Induced Shift in 13C NMR.
Experimental Workflow for Using this compound
Caption: Workflow for 13C NMR analysis with this compound.
References
Employing Eu(fod)₃ for Conformational Analysis of Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conformational analysis, the study of the three-dimensional shapes of molecules and their relative energies, is a cornerstone of modern chemistry and drug development. A molecule's conformation can profoundly influence its physical, chemical, and biological properties, including its reactivity and ability to bind to a biological target. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure in solution. However, complex molecules often yield NMR spectra with significant signal overlap, hindering detailed analysis.
Lanthanide Shift Reagents (LSRs), such as Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III), commonly known as Eu(fod)₃, are paramagnetic complexes that can alleviate this issue.[1] When added to a sample, Eu(fod)₃ acts as a Lewis acid and reversibly coordinates to Lewis basic sites (e.g., hydroxyls, carbonyls, ethers, amines) within the analyte molecule.[2][3] This interaction induces significant changes in the chemical shifts of nearby nuclei, an effect known as the Lanthanide-Induced Shift (LIS). The magnitude of the LIS is dependent on the distance and angle between the lanthanide ion and the nucleus, providing valuable geometric information that can be used to deduce the molecule's conformation in solution.[4]
This document provides detailed application notes and protocols for utilizing Eu(fod)₃ in the conformational analysis of molecules.
Principle of Conformational Analysis using Eu(fod)₃
The primary mechanism by which Eu(fod)₃ induces chemical shifts is the pseudocontact shift. This through-space interaction is described by the McConnell-Robertson equation:
Δδ = K * (3cos²θ - 1) / r³
where:
-
Δδ is the Lanthanide-Induced Shift.
-
K is a constant that depends on the magnetic properties of the lanthanide ion and the temperature.
-
r is the distance between the paramagnetic lanthanide ion and the nucleus being observed.
-
θ is the angle between the principal magnetic axis of the lanthanide complex and the vector connecting the lanthanide ion and the nucleus.
The strong dependence of the LIS on the distance (1/r³) and the angular term makes it a highly sensitive probe of molecular geometry. By measuring the LIS for various nuclei within a molecule, it is possible to determine their relative positions with respect to the lanthanide binding site and, consequently, deduce the molecule's predominant conformation in solution.
Applications in Drug Development
The determination of a drug molecule's conformation is critical in understanding its interaction with its biological target. Eu(fod)₃ can be employed to:
-
Determine the preferred solution-state conformation of a drug candidate.
-
Study the conformational changes of a molecule upon binding to a model receptor or membrane.
-
Elucidate the stereochemistry of complex molecules.
Experimental Protocols
Protocol 1: NMR Sample Preparation and Titration
This protocol outlines the steps for preparing an NMR sample and performing a titration with Eu(fod)₃.
Materials:
-
Analyte of interest (substrate)
-
Eu(fod)₃
-
Anhydrous deuterated solvent (e.g., CDCl₃, CCl₄, C₆D₆). Polar solvents that can compete for coordination with the LSR should be avoided.[2]
-
NMR tubes (high precision)
-
Microsyringe
Procedure:
-
Analyte Preparation:
-
Accurately weigh a precise amount of the analyte (typically 10-20 mg) and dissolve it in the chosen anhydrous deuterated solvent (e.g., 0.5 mL of CDCl₃) in a clean, dry vial.
-
Ensure the analyte is completely dissolved.
-
Transfer the solution to a high-precision NMR tube.
-
-
Eu(fod)₃ Stock Solution Preparation:
-
Accurately weigh a precise amount of Eu(fod)₃ (e.g., 50 mg) and dissolve it in the same anhydrous deuterated solvent (e.g., 1.0 mL) to create a stock solution of known concentration.
-
The stock solution should be filtered to remove any paramagnetic impurities.[4]
-
-
Initial NMR Spectrum:
-
Acquire a standard ¹H NMR spectrum of the analyte solution before the addition of Eu(fod)₃. This will serve as the reference spectrum (molar ratio L/S = 0).
-
-
Titration:
-
Using a microsyringe, add a small, precise volume of the Eu(fod)₃ stock solution to the NMR tube containing the analyte.
-
Gently mix the solution by inverting the capped NMR tube several times.
-
Acquire a ¹H NMR spectrum after each addition.
-
Continue this incremental addition of the Eu(fod)₃ stock solution, acquiring a spectrum at each step, until the desired range of molar ratios (Lanthanide/Substrate, L/S) is covered (e.g., from 0.1 to 1.0). It is crucial to keep track of the individual signals as they shift.[4]
-
Critical Considerations:
-
Anhydrous Conditions: Water strongly coordinates to lanthanide shift reagents and can interfere with the experiment.[2] All glassware, solvents, and the analyte should be scrupulously dry.
-
Temperature Control: The LIS is temperature-dependent. Ensure that the NMR probe temperature is stable and consistent throughout the experiment.
-
Concentration: Use a substrate concentration that is high enough to obtain a good signal-to-noise ratio but low enough to avoid intermolecular association effects.
Protocol 2: Data Processing and Analysis
-
Data Processing:
-
Process each acquired NMR spectrum using standard software (e.g., MestReNova, TopSpin).
-
Carefully reference each spectrum.
-
Identify and assign the signals in each spectrum, tracking their movement as the concentration of Eu(fod)₃ increases.
-
-
Calculation of Lanthanide-Induced Shifts (LIS):
-
For each assigned proton (or other nucleus), calculate the LIS (Δδ) at each molar ratio (L/S).
-
Δδ = δ_observed - δ_initial
-
δ_observed is the chemical shift of a given proton at a specific L/S ratio.
-
δ_initial is the chemical shift of the same proton in the absence of Eu(fod)₃.
-
-
-
Data Plotting and Analysis:
-
Plot the chemical shift (δ) of each proton versus the molar ratio (L/S).
-
For a simple 1:1 complex formation, this plot should be linear at low L/S ratios. The slope of this line is the bound shift, which is directly proportional to the LIS.
-
Non-linearity in the plot can indicate the formation of higher-order complexes (e.g., LS₂) or a change in the conformation of the analyte upon complexation.
-
Data Presentation
Quantitative LIS data should be summarized in a clear and structured table to facilitate comparison. The following table is a representative example for a hypothetical molecule, demonstrating how to present the data from a Eu(fod)₃ titration experiment.
Table 1: Lanthanide-Induced Shifts (Δδ in ppm) for Compound X at Various Eu(fod)₃/Substrate Molar Ratios.
| Proton | δ (L/S = 0) | δ (L/S = 0.2) | Δδ (L/S = 0.2) | δ (L/S = 0.4) | Δδ (L/S = 0.4) | δ (L/S = 0.6) | Δδ (L/S = 0.6) | δ (L/S = 0.8) | Δδ (L/S = 0.8) | δ (L/S = 1.0) | Δδ (L/S = 1.0) |
| H-1 | 7.85 | 8.55 | 0.70 | 9.25 | 1.40 | 9.95 | 2.10 | 10.65 | 2.80 | 11.35 | 3.50 |
| H-2 | 7.23 | 7.48 | 0.25 | 7.73 | 0.50 | 7.98 | 0.75 | 8.23 | 1.00 | 8.48 | 1.25 |
| H-3 | 2.54 | 3.14 | 0.60 | 3.74 | 1.20 | 4.34 | 1.80 | 4.94 | 2.40 | 5.54 | 3.00 |
| H-4a | 1.88 | 2.08 | 0.20 | 2.28 | 0.40 | 2.48 | 0.60 | 2.68 | 0.80 | 2.88 | 1.00 |
| H-4b | 1.65 | 1.75 | 0.10 | 1.85 | 0.20 | 1.95 | 0.30 | 2.05 | 0.40 | 2.15 | 0.50 |
| OCH₃ | 3.90 | 4.80 | 0.90 | 5.70 | 1.80 | 6.60 | 2.70 | 7.50 | 3.60 | 8.40 | 4.50 |
This is a hypothetical data set for illustrative purposes.
Visualization of Workflows and Concepts
Diagrams created using Graphviz (DOT language) can effectively visualize the experimental workflow and the logical relationships in conformational analysis.
Experimental Workflow
Caption: A flowchart outlining the key steps in a conformational analysis experiment using Eu(fod)₃.
Logical Relationship in LIS Analysis
Caption: A diagram illustrating the interplay between experimental data and theoretical models in LIS analysis.
Conclusion
The use of Eu(fod)₃ as a lanthanide shift reagent in NMR spectroscopy is a valuable technique for the conformational analysis of molecules, particularly in the context of drug discovery and development. By inducing predictable and measurable shifts in NMR signals, Eu(fod)₃ provides crucial geometric constraints that can be used to determine the three-dimensional structure of molecules in solution. The protocols and guidelines presented here offer a framework for researchers to effectively employ this powerful tool in their structural elucidation endeavors. Careful experimental design and data analysis are paramount to obtaining reliable and meaningful conformational insights.
References
Application Notes and Protocols for the Use of Eu(fod)₃ in Polymer Characterization by NMR
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Role of Lanthanide Shift Reagents in NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the microstructure of polymers, providing insights into chemical composition, tacticity, sequence distribution, and end-group analysis.[1] However, the NMR spectra of polymers can be complex, often featuring broad, overlapping resonances due to the repetitive nature of the monomer units and their marginally different chemical environments.[2]
Lanthanide Shift Reagents (LSRs) were developed to address this challenge by inducing large chemical shifts in the NMR spectrum, thereby resolving overlapping signals.[3][4] Eu(fod)₃, or Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III), is a premier example of such a reagent that was widely used, particularly before the common availability of modern high-field spectrometers.[3]
Principle of Operation
Eu(fod)₃ is a paramagnetic coordination complex of Europium(III).[3] Its function as a shift reagent is based on two key properties:
-
Lewis Acidity: The Europium(III) center is a Lewis acid, allowing it to reversibly coordinate with Lewis basic sites ("hard" bases) in the analyte molecule, such as the oxygen atoms in ethers, esters, and alcohols, or the nitrogen in amines.[3]
-
Paramagnetism: The Eu³⁺ ion has unpaired f-electrons, which create a strong local magnetic field.[3] When Eu(fod)₃ complexes with a polymer, this magnetic field influences the nuclei of the polymer chain. The primary mechanism is the pseudocontact shift, where the magnetic anisotropy of the europium ion alters the effective magnetic field experienced by nearby protons, leading to substantial changes in their chemical shifts (δ).[5]
The magnitude of this induced shift is dependent on the distance and angle between the europium ion and the specific nucleus, typically resulting in downfield shifts.[5] Protons closer to the coordination site experience a larger induced shift. This effect simplifies complex spectra by spreading out the signals, revealing underlying couplings and fine structures.
Application 1: Determination of Polymer Tacticity (Poly(methyl methacrylate) - PMMA)
The tacticity of a polymer—the stereochemical arrangement of its pendant groups—profoundly affects its physical properties.[6] In PMMA, three main triad (B1167595) arrangements exist: isotactic (meso, m), syndiotactic (racemic, r), and heterotactic (mr). These triads give rise to distinct, but often overlapping, signals in the ¹H NMR spectrum for the α-methyl (α-CH₃) and β-methylene (β-CH₂) protons.
By coordinating to the carbonyl oxygen of the ester group in PMMA, Eu(fod)₃ induces downfield shifts, with the magnitude depending on the proton's proximity to the binding site. This can resolve the signals corresponding to different stereochemical sequences (triads, pentads), allowing for more accurate quantification.
Typical ¹H NMR Chemical Shifts for PMMA Triads (in CDCl₃, without LSR)
| Proton Group | Tacticity Triad | Chemical Shift (δ, ppm) |
| α-CH₃ | Isotactic (mm) | ~1.20 |
| Heterotactic (mr) | ~1.00 | |
| Syndiotactic (rr) | ~0.85 | |
| O-CH₃ | All | ~3.59 |
| β-CH₂ | Isotactic (meso) | ~1.90 (AB quartet) |
| Syndiotactic (racemic) | ~1.85 (singlet) |
Data compiled from literature.[7]
Expected Effect of Eu(fod)₃ on PMMA Spectrum
Upon addition of Eu(fod)₃, all proton signals will shift downfield. The ester methyl (O-CH₃) protons, being closest to the coordination site, will experience the largest shift. The α-CH₃ and β-CH₂ protons will also shift, helping to resolve the overlapping triad and pentad signals more clearly than in a standard spectrum.
Illustrative Lanthanide-Induced Shifts (LIS) for PMMA
The following table provides an illustrative example of the expected induced shifts (Δδ) for different proton groups in atactic PMMA upon the addition of Eu(fod)₃. The LIS value represents the change in chemical shift per mole of added LSR.
| Proton Group | Original δ (ppm) | Expected Relative LIS | Illustrative Shifted δ (ppm) at 0.1 M Eu(fod)₃ |
| O-CH₃ | ~3.59 | Largest | ~5.50 |
| β-CH₂ | ~1.85-1.90 | Medium | ~2.90 |
| α-CH₃ (mm) | ~1.20 | Smallest | ~1.80 |
| α-CH₃ (mr) | ~1.00 | Smallest | ~1.60 |
| α-CH₃ (rr) | ~0.85 | Smallest | ~1.45 |
Note: These are representative values to illustrate the principle. Actual shifts depend on concentration, solvent, and temperature.
Application 2: End-Group Analysis and Oligomer Characterization (Poly(ethylene glycol) - PEG)
For low molecular weight polymers or oligomers, determining the number-average molecular weight (Mₙ) can be achieved by comparing the NMR signal integration of the end groups to that of the repeating monomer units. Eu(fod)₃ can be particularly useful when end-group signals overlap with those of the polymer backbone.
In Poly(ethylene glycol) (PEG), which has hydroxyl (-OH) end groups and repeating ether (-O-CH₂-CH₂-) units, Eu(fod)₃ coordinates to both the terminal hydroxyl oxygens and the ether oxygens along the chain. The coordination is typically stronger at the more basic hydroxyl end groups. This differential binding allows for the clear separation of signals from protons near the chain ends versus those in the middle of the chain.
Illustrative Lanthanide-Induced Shifts (LIS) for PEG
| Proton Group | Description | Original δ (ppm) | Expected Relative LIS | Illustrative Shifted δ (ppm) at 0.1 M Eu(fod)₃ |
| -CH₂-OH | Terminal Methylene | ~3.70 | Largest | ~6.00 |
| -O-CH₂-CH₂-OH | Penultimate Methylene | ~3.65 | Large | ~5.50 |
| -(O-CH₂-CH₂-)n- | Main Chain Methylene | ~3.64 | Medium-Small | ~4.50 |
Note: These are representative values. The gradient of the induced shift decreases from the chain ends toward the center of the polymer.
Experimental Protocols
Protocol 1: General Sample Preparation and Titration
This protocol describes the general method for analyzing a polymer sample with Eu(fod)₃.
Materials:
-
Polymer sample (e.g., PMMA, PEG)
-
Eu(fod)₃ shift reagent
-
High-purity deuterated solvent (e.g., CDCl₃, C₆D₆). The solvent must be anhydrous and non-complexing.[5]
-
NMR tubes and caps (B75204) (must be clean and dry)
-
Glass vials and pipettes
-
Molecular sieves or alumina (B75360) for drying solvent, if necessary
Procedure:
-
Solvent Preparation: Ensure the deuterated solvent is anhydrous. If necessary, pass CDCl₃ through a small plug of activated neutral alumina to remove the ethanol (B145695) stabilizer and trace water.[5] Store the solvent over molecular sieves.
-
Polymer Sample Preparation:
-
Accurately weigh 10-25 mg of the polymer into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the anhydrous deuterated solvent to dissolve the polymer completely.
-
Filter the solution through a pipette with a small, tight plug of glass wool directly into a clean NMR tube to remove any particulate matter.
-
-
Stock Solution of Eu(fod)₃:
-
Prepare a stock solution of Eu(fod)₃ in the same anhydrous deuterated solvent (e.g., 10-20 mg/mL).
-
Filter this solution to remove any paramagnetic impurities.[5]
-
-
Initial NMR Spectrum: Acquire a standard ¹H NMR spectrum of the polymer solution before adding any shift reagent. This is your reference spectrum (0 molar ratio).
-
Titration with Eu(fod)₃:
-
Add a small, precise aliquot (e.g., 5-10 µL) of the Eu(fod)₃ stock solution to the NMR tube containing the polymer solution.
-
Gently mix the sample and acquire another ¹H NMR spectrum.
-
Repeat the previous step, adding incremental aliquots of the Eu(fod)₃ solution and acquiring a spectrum after each addition. Continue until the desired signal resolution is achieved or until significant line broadening occurs.[3] It is crucial to track the signals after each addition to maintain correct assignments.
-
-
Data Analysis:
-
Plot the chemical shift (δ) of each proton signal as a function of the molar ratio of [Eu(fod)₃]/[polymer repeat unit].
-
The initial slope of this plot gives the Lanthanide-Induced Shift (LIS) value, which is characteristic for each proton.
-
Use the well-resolved spectrum to integrate signals for quantitative analysis (e.g., tacticity ratios, Mₙ calculation).
-
Critical Considerations:
-
Dryness is paramount. Water complexes strongly with Eu(fod)₃ and will interfere with the analysis.[5]
-
Use only small amounts of Eu(fod)₃. High concentrations can lead to significant line broadening, which negates the benefit of the induced shift.[3]
-
Choose a non-polar, non-coordinating solvent to prevent competition with the polymer for the shift reagent.[5]
Visualizations (Graphviz DOT Language)
Diagram 1: Chemical Structure of Eu(fod)₃
References
- 1. EuFOD - Wikipedia [en.wikipedia.org]
- 2. slideshare.net [slideshare.net]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. NMR of PMMA - tacticity and its determination through NMR [impact-solutions.co.uk]
- 5. eng.uc.edu [eng.uc.edu]
- 6. researchgate.net [researchgate.net]
- 7. Eu(fod)3 binding on the 1H-NMR spectra of bis(2'-ethylbenzoate)ethylene glycol podands - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Eu(fod)₃ in NMR Spectroscopy
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using the lanthanide shift reagent (LSR) Eu(fod)₃. The focus is on minimizing the common issue of NMR signal line broadening to achieve optimal spectral resolution.
Frequently Asked Questions (FAQs)
Q1: What is Eu(fod)₃ and why is it used in NMR spectroscopy?
Eu(fod)₃, or Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III), is a paramagnetic chemical shift reagent.[1] It is a Lewis acid that can reversibly coordinate to Lewis basic sites in a substrate molecule (e.g., oxygen in ethers, nitrogen in amines).[1][2] This interaction induces significant changes in the chemical shifts of nearby nuclei, an effect known as the Lanthanide-Induced Shift (LIS). The primary application is to simplify complex NMR spectra by resolving overlapping signals, which is particularly useful for structural elucidation.[3][4]
Q2: What causes signal line broadening when using Eu(fod)₃?
Line broadening is a known side effect of using paramagnetic LSRs like Eu(fod)₃.[5] The highly paramagnetic nature of the Eu(III) ion, which has six unpaired f-electrons, can shorten the spin-lattice relaxation times (T₁) of the substrate's nuclei.[1] This shortening leads to uncertainty in the energy states, resulting in broader signals. This effect becomes more severe at higher concentrations of the shift reagent.[4] Exchange broadening can also occur due to the rate of exchange between the free and coordinated substrate molecules.[3]
Q3: How does Eu(fod)₃ compare to other lanthanide shift reagents?
Europium and Praseodymium complexes are often preferred because they provide an optimal balance of large chemical shift dispersion with minimal line broadening compared to other lanthanides like Dysprosium or Thulium, which induce much larger shifts but also cause severe line broadening.[6] Eu(fod)₃ is particularly popular due to its good solubility in nonpolar solvents and its strong Lewis acidity.[1][6] Eu(fod)₃ typically induces downfield shifts, which often helps to further separate signals in a ¹H NMR spectrum.[6]
Q4: Can Eu(fod)₃ be used to determine enantiomeric purity?
No, Eu(fod)₃ is an achiral reagent and cannot be used to distinguish between enantiomers.[7] To determine enantiomeric excess, a chiral shift reagent is required, such as Eu(hfc)₃ (tris[3-(heptafluorobutyryl)-d-camphorato]europium(III)).[6][7] These chiral reagents form diastereomeric complexes with the enantiomers, resulting in separate signals in the NMR spectrum that can be integrated.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem 1: All my signals are severely broadened and resolution is poor.
-
Cause: The most common cause is an excessively high concentration of Eu(fod)₃. While the shift reagent is needed to resolve signals, too much will cause significant line broadening that negates the benefit.[4][5]
-
Solution:
-
Reduce Concentration: Use the lowest possible concentration of Eu(fod)₃ that provides the necessary signal dispersion.
-
Perform a Titration: Instead of adding a single large amount, perform a stepwise titration. Add small, measured aliquots of a Eu(fod)₃ stock solution to your sample, acquiring a spectrum after each addition.[2][5] This allows you to find the optimal concentration where signals are resolved without excessive broadening.
-
Problem 2: The induced shifts are not consistent or reproducible.
-
Cause: The presence of water or other impurities that can compete with your substrate for coordination to the Eu(III) center. Water coordinates strongly to lanthanide shift reagents and can hydrolyze them.[6][8]
-
Solution:
-
Ensure Anhydrous Conditions: Use a deuterated solvent that has been thoroughly dried over a suitable agent.[5]
-
Dry the Sample: Ensure your substrate is free of water.
-
Filter the Solution: After preparing the sample, filter it to remove any paramagnetic particulate impurities that could also contribute to line broadening.[6]
-
Problem 3: Signal broadening is more significant for some signals than others.
-
Cause: The magnitude of both the induced shift and the line broadening is dependent on the distance between the nucleus and the coordinated lanthanide ion.[4][9] Protons closer to the binding site will experience larger shifts but also more significant broadening. Additionally, Fermi contact interactions, which are through-bond effects, can contribute to broadening, especially for nuclei other than protons (like ¹³C) in strongly complexing substrates.[6]
-
Solution:
-
Vary the Temperature: Acquiring spectra at different temperatures can alter the exchange rate between the free and bound substrate, potentially sharpening signals.[9]
-
Change the Solvent: The choice of solvent can influence the complexation equilibria and lifetimes of the adducts.[9][10] In some cases, using associative solvents like DMSO or acetonitrile (B52724) can shift the equilibrium towards the monomeric form of the complex, which may lead to sharper signals.[9][10]
-
Quantitative Data Summary
The following table summarizes the key experimental parameters and their effects on line broadening when using Eu(fod)₃.
| Parameter | Effect on Line Broadening | Recommendation |
| Concentration of Eu(fod)₃ | Increases significantly with higher concentration. | Use the minimum amount necessary for sufficient signal dispersion. A molar ratio [LSR]/[Substrate] of 0.1 to 0.3 is often a good starting point, but optimization is crucial. |
| Temperature | Can increase or decrease broadening depending on the exchange dynamics (fast, intermediate, or slow exchange regime). | Experiment with variable temperature NMR. Lowering the temperature can sometimes slow exchange and sharpen signals, but may also lead to the presence of separate signals for free and complexed species. |
| Solvent | Apolar solvents can promote oligomerization of Eu(fod)₃, potentially increasing broadening.[9][10] Associative solvents (e.g., DMSO) can favor the monomeric form.[9][10] | Use dry, non-coordinating solvents like CDCl₃ or CCl₄.[6] If broadening is severe, consider testing different anhydrous solvents. |
| Presence of Water | Increases broadening by competing for coordination and causing reagent hydrolysis.[6] | Maintain strictly anhydrous conditions for the sample, solvent, and NMR tube.[7] |
Experimental Protocols
Protocol 1: Optimizing Eu(fod)₃ Concentration via Titration
This protocol describes the standard method for finding the optimal reagent concentration to resolve overlapping signals while minimizing line broadening.
-
Sample Preparation:
-
Dissolve a known quantity (e.g., 5-10 mg) of your purified and dried substrate in 0.5-0.7 mL of a dry, aprotic deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Filter the solution if any particulate matter is visible.[6]
-
-
Acquire Reference Spectrum:
-
Obtain a standard high-resolution ¹H NMR spectrum of your substrate alone. This is your reference (0 molar ratio) spectrum.
-
-
Prepare LSR Stock Solution:
-
Prepare a stock solution of Eu(fod)₃ in the same deuterated solvent. A concentration of about 10-20 mg/mL is a typical starting point.
-
-
Perform Incremental Additions:
-
Add a small, measured aliquot (e.g., 1-5 µL) of the Eu(fod)₃ stock solution to the NMR tube containing your substrate.
-
Gently mix the solution thoroughly by carefully inverting the tube several times.
-
Acquire a new ¹H NMR spectrum.
-
Repeat this process, adding successive small aliquots of the LSR solution and acquiring a spectrum after each addition.
-
-
Data Analysis:
-
Monitor the spectra after each addition. Observe the downfield shift of the signals and the corresponding increase in line width.
-
Stop the titration when the desired signal resolution is achieved, before significant line broadening compromises the quality of the spectrum.
-
Plot the chemical shift (δ) of each proton signal against the molar ratio of [LSR]/[Substrate] to track signal movement and confirm assignments.[2]
-
Visualizations
Caption: Troubleshooting workflow for line broadening issues with Eu(fod)₃.
Caption: Relationship between Eu(fod)₃ concentration and its effects on NMR spectra.
References
- 1. EuFOD - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 5. benchchem.com [benchchem.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Solution state structure and equilibria of lanthanide (fod)3 complexes revisited: A 1 H, 13 C and 19 F nuclear magnetic resonance study of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Navigating the Challenges of Eu(fod)3: A Technical Support Guide for Researchers
Technical Support Center – Eu(fod)3 Experimental Troubleshooting
Researchers, scientists, and drug development professionals frequently utilize Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III), commonly known as this compound, as a paramagnetic shift reagent in Nuclear Magnetic Resonance (NMR) spectroscopy and as a Lewis acid catalyst in organic synthesis. However, its pronounced hygroscopic nature presents a significant experimental challenge, often leading to compromised results. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered when working with this compound, ensuring the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: My NMR spectra show poor resolution and broad peaks after adding this compound. What could be the cause?
A1: The most likely culprit is the presence of water. This compound is highly hygroscopic and readily absorbs moisture from the atmosphere and solvents.[1] Water competes with the substrate for coordination to the europium ion, leading to a decrease in the efficiency of the shift reagent and causing significant line broadening in the NMR spectrum. It is crucial to ensure that the this compound, the solvent, the substrate, and the NMR tube are scrupulously dry.
Q2: How should I properly store this compound to prevent water absorption?
A2: To maintain its anhydrous state, this compound should be stored in a tightly sealed container, preferably in a desiccator containing a suitable drying agent like silica (B1680970) gel or phosphorus pentoxide.[2][3] For long-term storage, consider sealing the container with Parafilm and placing it inside a larger, sealed container with desiccant.[3] Storing in a controlled, low-humidity environment or a glove box is ideal.
Q3: What is the best way to dry this compound that has been exposed to moisture?
A3: If you suspect your this compound has absorbed water, it can be dried by heating it under vacuum. A general procedure involves placing the compound in a suitable flask and heating it gently (e.g., at 50-60 °C) under a high vacuum for several hours. The process should be continued until a constant weight is achieved, indicating that all the water has been removed.[2][4] Always refer to the supplier's specific recommendations for drying conditions.
Q4: Can the hygroscopic nature of this compound affect its performance as a Lewis acid catalyst?
A4: Absolutely. The catalytic activity of Lewis acids is often diminished by the presence of water. Water can coordinate to the metal center, reducing its Lewis acidity and hindering its ability to activate the substrate.[5][6] For reactions catalyzed by this compound, maintaining anhydrous conditions is critical for achieving optimal reaction rates and yields.
Q5: I'm still observing broad peaks in my NMR spectrum despite my best efforts to keep everything dry. What else could be wrong?
A5: Besides water, other factors can lead to poor spectral quality. Ensure that the concentration of this compound is optimized; too high a concentration can cause excessive broadening. Also, check for the presence of any other coordinating species in your sample that could compete with your analyte for binding to the europium ion. Finally, poor shimming of the NMR spectrometer can also result in broad peaks.
Troubleshooting Guides
Issue 1: Poor NMR Spectral Resolution with this compound
This guide addresses the common problem of obtaining low-quality NMR spectra after the addition of this compound.
| Symptom | Potential Cause | Troubleshooting Step | Expected Outcome |
| Broad, poorly resolved peaks | Water contamination | 1. Dry the this compound under vacuum. 2. Use freshly dried, anhydrous deuterated solvent. 3. Dry the NMR tube in an oven and cool in a desiccator before use. 4. Prepare the sample in a glove box or under an inert atmosphere. | Sharper peaks and improved spectral resolution. |
| All peaks are broad, including solvent | High concentration of this compound | 1. Reduce the amount of this compound added to the NMR sample. 2. Perform a titration experiment to find the optimal concentration. | Reduced line broadening and better signal-to-noise ratio. |
| Inconsistent chemical shifts | Temperature fluctuations | 1. Allow the sample to equilibrate to the spectrometer's temperature before acquiring data. 2. Use a temperature-controlled probe if available. | Consistent and reproducible chemical shifts. |
Issue 2: Reduced Catalytic Activity of this compound
This guide provides steps to troubleshoot reactions where this compound is used as a Lewis acid catalyst and is underperforming.
| Symptom | Potential Cause | Troubleshooting Step | Expected Outcome |
| Low reaction yield or slow reaction rate | Hydrated this compound catalyst | 1. Dry the this compound under vacuum before use. 2. Store the catalyst in a desiccator. | Increased reaction rate and/or yield. |
| Inconsistent results between batches | Variable water content in reagents/solvents | 1. Use anhydrous solvents and reagents. 2. Dry solvents and reagents using standard laboratory procedures if necessary. 3. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). | Improved reproducibility of the reaction. |
| Reaction fails to initiate | Inactive catalyst | 1. Verify the identity and purity of the this compound. 2. Consider that the substrate may not be suitable for catalysis by this compound. | Successful initiation of the reaction or confirmation of an unsuitable substrate. |
Experimental Protocols
Protocol 1: Drying Hydrated this compound
This protocol describes a general method for drying this compound that has been exposed to moisture.
-
Preparation: Place the hydrated this compound powder in a clean, dry round-bottom flask or Schlenk flask.
-
Vacuum Application: Connect the flask to a high-vacuum line.
-
Gentle Heating: Gently heat the flask in a water or oil bath to 50-60 °C. Caution: Do not overheat, as this may cause the compound to decompose.
-
Drying: Maintain the temperature and vacuum for several hours (e.g., 4-6 hours). For larger quantities, longer drying times may be necessary.
-
Cooling and Storage: Allow the flask to cool to room temperature under vacuum before backfilling with an inert gas like nitrogen or argon. Immediately transfer the dried this compound to a desiccator for storage.
Protocol 2: Preparation of an NMR Sample with Anhydrous this compound
This protocol outlines the steps for preparing an NMR sample while minimizing water contamination.
-
Glassware Preparation: Dry the NMR tube, vials, and any glass syringes in an oven at >100 °C for at least 4 hours and allow them to cool in a desiccator.
-
Environment: Whenever possible, handle all materials inside a glove box with a dry, inert atmosphere. If a glove box is not available, work quickly and use a stream of dry nitrogen or argon to blanket the sample during preparation.
-
Solvent and Substrate: Use a new, sealed ampule of anhydrous deuterated solvent. Ensure your substrate is also dry, drying it if necessary using an appropriate method.
-
Sample Preparation:
-
In the inert atmosphere, weigh the desired amount of your substrate into the NMR tube.
-
Add the anhydrous deuterated solvent.
-
Weigh the required amount of freshly dried this compound and add it to the NMR tube.
-
Cap the NMR tube tightly.
-
-
Acquisition: Acquire the NMR spectrum immediately after preparation.
Visualizations
Caption: Workflow for handling hygroscopic this compound in NMR experiments.
Caption: Troubleshooting logic for experiments involving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. tutorchase.com [tutorchase.com]
- 3. researchgate.net [researchgate.net]
- 4. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 5. Heterogeneous ceria catalyst with water-tolerant Lewis acidic sites for one-pot synthesis of 1,3-diols via Prins condensation and hydrolysis reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elucidating the Cooperative Roles of Water and Lewis Acid–Base Pairs in Cascade C–C Coupling and Self-Deoxygenation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Eu(fod)3 in NMR Spectroscopy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the precipitation of Eu(fod)3 in NMR tubes.
Troubleshooting Guide: this compound Precipitation
Precipitation of the lanthanide shift reagent this compound during an NMR experiment can lead to poor spectral resolution and loss of valuable sample. This guide provides a systematic approach to diagnosing and resolving this common issue.
Immediate Troubleshooting Steps
-
Visual Inspection: Observe the NMR tube. Is the precipitate crystalline or amorphous? A crystalline solid might indicate slow precipitation due to supersaturation, while a cloudy or amorphous precipitate could suggest rapid crashing out of solution due to solvent incompatibility or contaminants.
-
Gentle Warming: Gently warm the NMR tube with a heat gun or in a warm water bath. If the precipitate redissolves, the issue is likely related to low solubility at the experimental temperature or that the concentration is too high.
-
Sonication: Place the NMR tube in a sonic bath for a few minutes. This can help to break up aggregates and redissolve the precipitate, at least temporarily, to acquire a spectrum.
Systematic Troubleshooting Flowchart
The following diagram illustrates a logical workflow for troubleshooting this compound precipitation.
Caption: Troubleshooting workflow for this compound precipitation in NMR experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound precipitation in an NMR tube?
A1: The most common causes for this compound precipitation include:
-
Inappropriate Solvent Choice: this compound is most soluble in non-polar, aprotic solvents.[1] Polar or coordinating solvents like acetone-d6, DMSO-d6, and D2O can lead to precipitation.
-
Presence of Water: this compound is hygroscopic and sensitive to moisture. Water can cause hydrolysis of the complex, leading to the formation of insoluble species.[2]
-
High Concentration: At higher concentrations, this compound can self-associate or oligomerize, which reduces its solubility and can cause it to precipitate out of solution. In apolar solvents, oligomerization has been observed at concentrations as low as ≥3.0 mg/0.4 ml (7.5 mg/mL).[3]
-
Impurities: Impurities in the this compound reagent itself or acidic impurities from the degradation of deuterated chloroform (B151607) can induce precipitation.[2]
-
Low Temperature: The solubility of this compound, like most compounds, is temperature-dependent. Running experiments at low temperatures can decrease its solubility and lead to precipitation.
Q2: Which deuterated solvents are recommended for use with this compound, and which should be avoided?
A2: Recommended and non-recommended solvents are summarized in the table below. In general, non-polar, aprotic solvents are preferred.
| Recommended Solvents | Solvents to Use with Caution | Solvents to Avoid |
| Chloroform-d (CDCl3) | Benzene-d6 (C6D6) | Acetone-d6 |
| Carbon tetrachloride (CCl4) | Toluene-d8 | Dimethyl sulfoxide-d6 (DMSO-d6) |
| Dichloromethane-d2 (CD2Cl2) | Water (D2O) | |
| Methanol-d4 (CD3OD) | ||
| Acetonitrile-d3 (CD3CN) |
Rationale: this compound is a Lewis acid and has a high affinity for "hard" Lewis bases, such as the oxygen in ethers and the nitrogen in amines.[1] Solvents that are Lewis bases will compete with the analyte for coordination to the europium center, which can lead to precipitation or a reduction in the desired shift effect.
Q3: How can I ensure my NMR sample is sufficiently dry to prevent this compound precipitation?
A3: Meticulous drying is crucial. Follow these steps:
-
Dry Glassware: Oven-dry all glassware, including the NMR tube and any vials or pipettes, at a high temperature (e.g., 120-150 °C) for several hours or overnight. Allow to cool in a desiccator over a drying agent.
-
Use a Dry Solvent: Use a freshly opened bottle of high-purity deuterated solvent. For particularly sensitive experiments, consider using solvents packaged under an inert atmosphere. If the solvent has been opened previously, it may have absorbed atmospheric moisture.
-
Dry the Analyte: Ensure your compound is anhydrous. If necessary, dry it under high vacuum or by another appropriate method before preparing the NMR sample.
-
Assemble in a Dry Atmosphere: Whenever possible, prepare the sample in a glove box or glove bag under an inert atmosphere (e.g., nitrogen or argon).
Q4: What is the recommended concentration range for this compound in an NMR experiment?
A4: There is no single optimal concentration, as the required amount depends on the substrate and the desired magnitude of the chemical shift. However, a good practice is to start with a low concentration and gradually increase it. A general guideline is to add the shift reagent in small increments, corresponding to 0.1 to 0.2 molar equivalents relative to the substrate, until the desired spectral separation is achieved.[4] Be aware that in apolar solvents, oligomerization and potential precipitation can occur at concentrations of 7.5 mg/mL and higher.[3]
Q5: My this compound has been stored for a while. Could it have degraded?
A5: Yes, this compound is hygroscopic and can degrade upon exposure to moisture.[5] If the material has changed in color or appears clumpy, it may have partially hydrolyzed. For best results, store this compound in a desiccator, and if degradation is suspected, it can be purified by recrystallization.
Experimental Protocols
Protocol 1: Preparation of an NMR Sample with this compound
This protocol outlines the steps for preparing an NMR sample with this compound, emphasizing the prevention of precipitation.
Materials:
-
Analyte (substrate)
-
This compound
-
High-purity deuterated solvent (e.g., CDCl3)
-
Oven-dried NMR tube with cap
-
Oven-dried volumetric flask or vial
-
Oven-dried Pasteur pipettes and bulbs
-
Cotton or glass wool
Procedure:
-
Prepare the Analyte Solution:
-
In a dry vial, accurately weigh a suitable amount of your analyte.
-
Add a known volume of the deuterated solvent (e.g., 0.5 mL) to dissolve the analyte completely.
-
-
Prepare the this compound Stock Solution:
-
In a separate dry vial, accurately weigh a small amount of this compound (e.g., 10 mg).
-
Add a known volume of the same deuterated solvent (e.g., 1.0 mL) to create a stock solution. Cap the vial tightly.
-
-
Initial NMR Spectrum:
-
Filter the analyte solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.
-
Acquire a standard 1H NMR spectrum of your analyte. This will serve as a reference.
-
-
Titration with this compound:
-
Using a dry microsyringe, add a small aliquot (e.g., 5-10 µL) of the this compound stock solution to the NMR tube containing your analyte.
-
Cap the NMR tube and gently invert it several times to ensure thorough mixing.
-
Acquire another 1H NMR spectrum.
-
Compare the new spectrum to the reference spectrum to observe the induced shifts.
-
-
Iterative Additions:
-
Repeat step 4, adding small increments of the this compound stock solution and acquiring a spectrum after each addition, until the desired spectral resolution is achieved.
-
Monitor the solution for any signs of precipitation. If precipitation occurs, you have likely exceeded the solubility limit or the optimal concentration.
-
Protocol 2: Purification of Deuterated Chloroform (CDCl3) for Use with Lanthanide Shift Reagents
Commercial CDCl3 often contains small amounts of water and may have degraded to produce acidic impurities (HCl, phosgene), which can cause this compound to precipitate. This protocol describes how to purify CDCl3 for sensitive experiments.
Materials:
-
Deuterated chloroform (CDCl3)
-
Anhydrous potassium carbonate (K2CO3), oven-dried
-
Basic alumina (B75360), activity I, oven-dried
-
Glass column for chromatography
-
Clean, dry collection flask
Procedure:
-
Neutralization:
-
Add a small amount of anhydrous potassium carbonate to the bottle of CDCl3.
-
Shake gently and allow it to stand for at least one hour to neutralize any acidic impurities.
-
-
Drying:
-
Prepare a small chromatography column packed with a plug of glass wool and approximately 5-10 cm of oven-dried basic alumina.
-
-
Filtration:
-
Carefully pass the neutralized CDCl3 through the alumina column directly into a clean, dry collection flask. This will remove both the potassium carbonate and residual water.
-
-
Storage:
-
Store the purified CDCl3 in a tightly sealed bottle, preferably over molecular sieves (3Å or 4Å) to maintain dryness. Use the purified solvent as soon as possible, as its stability is reduced after the removal of stabilizers.
-
Protocol 3: Recrystallization of this compound
If your this compound is old or suspected to be impure, recrystallization can improve its performance and reduce the likelihood of precipitation.
Materials:
-
Impure this compound
-
A suitable solvent system (e.g., a minimal amount of a hot, non-polar solvent like hexane (B92381) or heptane)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution:
-
Place the impure this compound in an Erlenmeyer flask.
-
Add a minimal amount of the hot solvent and gently heat while swirling until the solid is completely dissolved. Avoid boiling for extended periods.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified this compound crystals under high vacuum.
-
-
Storage:
-
Store the purified, dry this compound in a desiccator.
-
References
- 1. EuFOD - Wikipedia [en.wikipedia.org]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. Solution state structure and equilibria of lanthanide (fod)3 complexes revisited: A 1 H, 13 C and 19 F nuclear magnetic resonance study of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 17631-68-4 [amp.chemicalbook.com]
correcting for temperature effects on Eu(fod)3 induced shifts
Technical Support Center: Eu(fod)₃ Induced Shifts
Welcome to the Technical Support Center for correcting temperature effects on Eu(fod)₃ induced shifts. This resource is designed for researchers, scientists, and drug development professionals who utilize lanthanide shift reagents in their NMR analyses. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during your experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter when working with Eu(fod)₃ and variable temperature NMR.
Issue 1: Inconsistent or Drifting Chemical Shifts at a "Constant" Temperature
Symptoms:
-
The chemical shifts of your analyte protons drift over the course of multiple experiments, even though the spectrometer's set temperature is unchanged.
-
You observe poor reproducibility between experiments run on different days.
Possible Causes:
-
Insufficient Equilibration Time: The sample has not reached thermal equilibrium with the surrounding environment inside the NMR probe.
-
Fluctuations in Gas Flow: Inconsistent flow of the temperature-regulating gas can cause minor temperature variations.[1]
-
Spectrometer Temperature Calibration Drift: The spectrometer's temperature sensor may not be accurately reflecting the true sample temperature.[2]
Solutions:
-
Ensure Proper Equilibration:
-
Check Gas Flow Rates:
-
Calibrate the Spectrometer Temperature:
-
Use a standard NMR thermometer sample, such as methanol-d4 (B120146) or ethylene (B1197577) glycol, to verify the actual temperature in the probe.[2]
-
Create a calibration curve if you are working across a range of temperatures.[3] This allows you to adjust the set temperature to achieve the desired true sample temperature.[2]
-
Issue 2: Significant Broadening of NMR Signals with Eu(fod)₃
Symptoms:
-
Upon addition of Eu(fod)₃, your NMR signals become excessively broad, leading to a loss of resolution and difficulty in integration.
Possible Causes:
-
High Concentration of Shift Reagent: Too much paramagnetic material shortens the spin-lattice relaxation times (T1), causing line broadening.[5]
-
Chemical Exchange: The exchange rate between the free and complexed substrate is on the NMR timescale, leading to exchange broadening. This can be influenced by temperature.[6]
-
Presence of Water: Water in the sample or solvent will preferentially coordinate with the Eu(fod)₃, which can contribute to broadening and reduce the desired shift effect on your analyte.
Solutions:
-
Optimize Eu(fod)₃ Concentration:
-
Perform a titration, adding small, incremental amounts of a stock solution of Eu(fod)₃ to your sample and acquiring a spectrum after each addition.[2] This will help you find the optimal concentration that provides sufficient shift without excessive broadening.
-
-
Adjust the Temperature:
-
Slightly increasing or decreasing the temperature can sometimes move the chemical exchange rate into the fast or slow exchange regime, resulting in sharper signals.
-
-
Use Dry Solvents and Reagents:
-
Ensure that your deuterated solvent is anhydrous and that the Eu(fod)₃ has been stored in a desiccator. Filtering the solvent through a plug of alumina (B75360) can remove residual water.
-
Issue 3: Non-linear Lanthanide-Induced Shifts with Increasing Reagent Concentration
Symptoms:
-
A plot of the induced shift versus the [LSR]/[Substrate] ratio is not linear.
Possible Causes:
-
Formation of Multiple Complex Species: The formation of both 1:1 (LS) and 1:2 (LS₂) substrate-to-reagent complexes can occur, each with different induced shifts.[7]
-
Self-association of the Shift Reagent: Eu(fod)₃ can form oligomers in solution, especially in apolar solvents, which can affect its interaction with the substrate.[8]
Solutions:
-
Work at Low [LSR]/[Substrate] Ratios:
-
In the region where the substrate is in large excess, the formation of the 1:1 complex is generally favored, which often results in a more linear relationship.
-
-
Change the Solvent:
-
The choice of solvent can influence the equilibria between different complex species.[8] Experimenting with different anhydrous, non-coordinating solvents may improve linearity.
-
Frequently Asked Questions (FAQs)
Q1: Why do the chemical shifts induced by Eu(fod)₃ change with temperature?
A1: The observed lanthanide-induced shift (LIS) is a weighted average of the chemical shifts of the substrate in its free form and when complexed with Eu(fod)₃. The equilibrium between the free and complexed states is temperature-dependent. As the temperature changes, the equilibrium constant for the formation of the substrate-reagent complex changes, altering the proportion of complexed substrate and thus changing the observed average chemical shift. Additionally, the magnetic properties of the lanthanide ion itself have an intrinsic temperature dependence.
Q2: How can I correct for the effect of temperature on Eu(fod)₃ induced shifts?
A2: The most common method for correcting for temperature effects is to establish the relationship between the induced shift and temperature for your specific system. For many systems, the LIS is linearly proportional to the inverse of the absolute temperature (1/T). By measuring the LIS at several different known temperatures, you can generate a calibration plot. This plot can then be used to correct shifts measured at slightly different temperatures to a standard reference temperature.
Q3: What is the expected direction of shift change with an increase in temperature?
A3: Generally, for an exothermic complexation reaction, an increase in temperature will shift the equilibrium towards the dissociated (free) species. This leads to a decrease in the magnitude of the lanthanide-induced shift. Therefore, for downfield shifts induced by Eu(fod)₃, you would expect the signals to move back upfield as the temperature increases.
Q4: Can changing the temperature help improve the resolution of my spectrum when using Eu(fod)₃?
A4: Yes, variable temperature NMR can be a powerful tool for improving spectral resolution.[4] By changing the temperature, you can alter the chemical shifts of different protons to varying extents, potentially resolving overlapping signals.[4] This is due to changes in the populations of different conformers of your molecule and the temperature dependence of the LIS itself.[4]
Q5: What solvents are recommended for variable temperature studies with Eu(fod)₃?
A5: The ideal solvent should be anhydrous, non-coordinating, and have a wide liquid range that covers your desired temperature study. Chloroform-d (CDCl₃), dichloromethane-d₂ (CD₂Cl₂), and carbon tetrachloride (CCl₄) are commonly used. It is crucial to ensure the solvent will not freeze or boil at the temperatures you plan to investigate.[9]
Experimental Protocols
Protocol 1: Variable Temperature NMR Study to Determine the Temperature Dependence of LIS
Objective: To quantify the effect of temperature on Eu(fod)₃ induced shifts for a specific substrate.
Methodology:
-
Sample Preparation:
-
Prepare a solution of your substrate in a suitable anhydrous, aprotic deuterated solvent (e.g., CDCl₃) at a known concentration (e.g., 0.1 M).
-
Prepare a stock solution of Eu(fod)₃ in the same solvent (e.g., 0.2 M).
-
Add a specific aliquot of the Eu(fod)₃ stock solution to the substrate solution to achieve a desired molar ratio (e.g., 0.3 equivalents).
-
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock and shim the instrument at the starting temperature (e.g., 298 K).
-
Acquire a standard ¹H NMR spectrum and record the chemical shifts of interest.
-
-
Variable Temperature Data Acquisition:
-
Increase the temperature in increments (e.g., 10 K).
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At each new temperature, allow the sample to equilibrate for at least 10 minutes.
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Re-shim the instrument and acquire a ¹H NMR spectrum.
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Repeat this process for a range of temperatures (e.g., 298 K to 338 K).
-
-
Data Analysis:
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For each temperature point, calculate the Lanthanide-Induced Shift (LIS) for each proton of interest using the formula: Δδ = δ_observed - δ_initial where δ_observed is the chemical shift in the presence of Eu(fod)₃ and δ_initial is the chemical shift in the absence of the shift reagent at the same temperature (if determined separately).
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Plot the LIS (Δδ) as a function of the inverse of the absolute temperature (1/T).
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Perform a linear regression on the data to determine the relationship.
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Data Presentation
Table 1: Example of Temperature-Dependent Lanthanide-Induced Shifts for a Hypothetical Substrate
| Temperature (K) | 1/T (K⁻¹) | Observed Shift of Hα (ppm) | LIS for Hα (Δδ, ppm) | Observed Shift of Hβ (ppm) | LIS for Hβ (Δδ, ppm) |
| 298 | 0.003356 | 5.25 | 3.25 | 3.10 | 1.10 |
| 308 | 0.003247 | 5.05 | 3.05 | 3.00 | 1.00 |
| 318 | 0.003145 | 4.86 | 2.86 | 2.91 | 0.91 |
| 328 | 0.003049 | 4.68 | 2.68 | 2.82 | 0.82 |
| 338 | 0.002959 | 4.51 | 2.51 | 2.74 | 0.74 |
Note: The LIS is calculated assuming an initial chemical shift of 2.00 ppm for Hα and Hβ in the absence of Eu(fod)₃.
Visualizations
References
- 1. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. EuFOD - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 8. Longitudinal and Transverse 1H Nuclear Magnetic Resonance Relaxivities of Lanthanide Ions in Aqueous Solution up to 1.4 GHz/33 T - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sites.lsa.umich.edu [sites.lsa.umich.edu]
Technical Support Center: Troubleshooting Poor Spectral Resolution with Eu(fod)₃
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing poor spectral resolution when using the lanthanide shift reagent, Eu(fod)₃, in NMR spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What is Eu(fod)₃ and how does it work as a shift reagent?
A1: Eu(fod)₃, or Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III), is a chemical compound used as a nuclear magnetic resonance (NMR) shift reagent.[1] It is a paramagnetic lanthanide complex that acts as a Lewis acid, coordinating to Lewis basic sites in a molecule (e.g., hydroxyl, carbonyl, amino groups).[1][2] This interaction induces large changes in the chemical shifts of nearby protons, an effect known as the Lanthanide-Induced Shift (LIS). The magnitude of the LIS is dependent on the distance and angle between the europium ion and the nucleus, which can help to resolve overlapping signals in a complex spectrum.[3]
Q2: Why am I seeing significant line broadening in my spectrum after adding Eu(fod)₃?
A2: Line broadening is a common issue when using paramagnetic shift reagents like Eu(fod)₃. The primary cause is the paramagnetic nature of the Eu(III) ion, which can shorten the spin-lattice (T₁) and spin-spin (T₂) relaxation times of nearby nuclei.[1] This leads to an uncertainty in the energy levels and results in broader signals. Excessive line broadening can obscure coupling information and reduce overall spectral resolution.
Q3: What is the optimal concentration of Eu(fod)₃ to use?
A3: The optimal concentration is a balance between achieving sufficient signal separation and minimizing line broadening. It is highly dependent on the substrate and the specific protons being observed. A good starting point is to perform a titration, adding small increments of a dilute Eu(fod)₃ solution to the sample and acquiring a spectrum at each step.[2] This allows you to monitor the induced shifts and line broadening and stop at the optimal concentration.
Q4: Can Eu(fod)₃ be used with any solvent?
A4: No, the choice of solvent is critical. Protic or highly coordinating solvents can compete with the analyte for coordination to the Eu(III) center, reducing the effectiveness of the shift reagent. Non-polar, aprotic solvents such as deuterated chloroform (B151607) (CDCl₃) or carbon tetrachloride (CCl₄) are generally recommended.[4]
Q5: How does the presence of water affect my experiment?
A5: Water is a strong Lewis base and will preferentially coordinate to the Eu(fod)₃, rendering it ineffective for shifting the signals of your analyte. It is crucial to use anhydrous solvents and thoroughly dry your glassware and sample to minimize water content.
Troubleshooting Guides
Problem: Poor Spectral Resolution or Severe Line Broadening
This is the most common issue encountered when using Eu(fod)₃. Follow this step-by-step guide to diagnose and resolve the problem.
Step 1: Evaluate the Eu(fod)₃ Concentration
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Symptom: All signals, including those far from the suspected coordination site, are broad.
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Cause: The concentration of Eu(fod)₃ is likely too high, leading to excessive paramagnetic relaxation.
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Solution:
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Prepare a fresh sample with a lower starting concentration of your analyte.
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Perform a titration by adding small aliquots of a dilute, freshly prepared Eu(fod)₃ stock solution.
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Acquire a ¹H NMR spectrum after each addition.
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Monitor both the induced shifts and the line widths of your signals of interest.
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Stop the titration when you achieve the desired signal separation without unacceptable line broadening. A general guideline is to keep the line broadening to less than 2-3 times the original line width.
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Step 2: Check for Sample Impurities
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Symptom: The induced shifts are smaller than expected, or the effect of the shift reagent diminishes over time.
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Cause: The presence of water or other Lewis basic impurities that compete with your analyte for coordination to the Eu(III) center.
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Solution:
-
Water: Use freshly opened or properly dried deuterated solvents. Dry your NMR tube and other glassware in an oven before use. Consider adding molecular sieves to the solvent prior to sample preparation (remove them before adding your sample).
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Other Impurities: Ensure your analyte is of high purity. Impurities with strong Lewis basic sites can sequester the shift reagent.
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Step 3: Assess the Solvent Choice
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Symptom: Minimal or no induced shifts are observed.
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Cause: The solvent is coordinating to the Eu(fod)₃.
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Solution: Switch to a non-coordinating, aprotic solvent like CDCl₃ or C₆D₆.
Step 4: Consider Analyte Aggregation
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Symptom: Non-linear changes in chemical shifts or excessive broadening at higher analyte concentrations.
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Cause: The analyte may be self-associating or aggregating, which can affect its interaction with the shift reagent.
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Solution: Try acquiring spectra at a lower analyte concentration or at an elevated temperature to disrupt aggregation.
Data Presentation
The following table summarizes typical Lanthanide-Induced Shifts (LIS) observed for different proton types upon addition of Eu(fod)₃. These values are approximate and can vary significantly depending on the molecular structure and experimental conditions.
| Proton Type | Functional Group | Typical LIS (ppm) at 1:1 Molar Ratio (Analyte:Eu(fod)₃) | Notes |
| -OH | Alcohol, Phenol | 10 - 25 | Very large shifts due to direct coordination. |
| -NH₂ | Amine | 8 - 20 | Strong coordination leads to significant shifts. |
| C=O | Ketone, Aldehyde, Ester | 5 - 15 | Moderate shifts depending on steric accessibility. |
| -O- | Ether | 3 - 10 | Weaker coordination results in smaller shifts. |
| α-CHₓ | Protons adjacent to the coordinating group | 2 - 8 | Shift magnitude decreases with distance from the coordination site. |
| β-CHₓ | Protons two bonds away from the coordinating group | 1 - 4 | Attenuated effect with increasing distance. |
Experimental Protocols
Protocol 1: NMR Titration with Eu(fod)₃
This protocol outlines the steps for a standard titration experiment to determine the optimal concentration of Eu(fod)₃.
1. Sample Preparation: a. Accurately weigh a known amount of your analyte (typically 5-10 mg) and dissolve it in 0.5-0.6 mL of a dry, aprotic deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. b. Acquire a standard ¹H NMR spectrum of your analyte. This will serve as your reference (0 equivalent of shift reagent).
2. Preparation of Eu(fod)₃ Stock Solution: a. Prepare a stock solution of Eu(fod)₃ in the same deuterated solvent. A concentration of ~0.1 M is a good starting point. b. To minimize water contamination, handle Eu(fod)₃ in a glovebox or a desiccator and use a freshly opened bottle of deuterated solvent.
3. Titration Procedure: a. Using a microliter syringe, add a small, precise volume (e.g., 1-5 µL) of the Eu(fod)₃ stock solution to your NMR sample. b. Gently invert the capped NMR tube several times to ensure thorough mixing. c. Acquire a ¹H NMR spectrum. d. Repeat steps 3a-3c, recording the volume of stock solution added and acquiring a spectrum after each addition. Continue until the desired spectral resolution is achieved or significant line broadening occurs.
4. Data Analysis: a. Process and phase all spectra consistently. b. Plot the chemical shift (δ) of the protons of interest against the molar ratio of Eu(fod)₃ to your analyte. This will show the magnitude of the LIS. c. Monitor the line width at half-height (LW₁/₂) for key signals to track line broadening. d. The optimal concentration of Eu(fod)₃ is the one that provides the necessary signal dispersion without causing excessive line broadening that would obscure coupling information.
Mandatory Visualization
Caption: Troubleshooting workflow for poor spectral resolution with Eu(fod)₃.
This technical support guide provides a structured approach to troubleshooting common issues encountered when using Eu(fod)₃. By systematically addressing potential problems related to concentration, sample purity, solvent choice, and analyte behavior, researchers can optimize their experiments to achieve the desired spectral resolution.
References
Technical Support Center: Avoiding Decomposition of Sensitive Substrates with Eu(fod)₃
Welcome to the Technical Support Center for troubleshooting experiments involving the lanthanide shift reagent, Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III) (Eu(fod)₃). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the stability of sensitive substrates during NMR analysis or Lewis acid-catalyzed reactions using Eu(fod)₃.
Troubleshooting Guides and FAQs
This section provides answers to common questions and solutions to problems you may encounter when using Eu(fod)₃ with delicate molecules.
Frequently Asked Questions (FAQs)
Q1: What is Eu(fod)₃ and what are its primary applications?
A1: Eu(fod)₃ is a coordination compound widely used as a paramagnetic shift reagent in Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Its Lewis acidic nature also allows it to be used as a catalyst in various organic reactions, such as Diels-Alder and aldol (B89426) reactions.[1]
Q2: Why is my substrate decomposing in the presence of Eu(fod)₃?
A2: Substrate decomposition is often attributed to the Lewis acidic nature of the Eu(III) center in Eu(fod)₃.[1] This Lewis acidity can be strong enough to catalyze unintended reactions, such as the ring-opening of epoxides, hydrolysis of acetals, or cleavage of silyl (B83357) ethers, particularly in substrates sensitive to acid.
Q3: What are the most critical experimental parameters to control to prevent substrate degradation?
A3: The most critical parameters are the rigorous exclusion of moisture, the choice of an appropriate solvent, the concentration of Eu(fod)₃, and the experimental temperature. All components of your experiment, including the substrate, solvent, and NMR tube, must be scrupulously dry.[2]
Q4: How does moisture affect my experiment?
A4: Water is a hard Lewis base and can compete with your substrate for coordination to the Eu(III) center. This can inhibit the desired shift effect and, more importantly, the presence of water can lead to the hydrolysis of both the Eu(fod)₃ reagent and sensitive functional groups on your substrate.
Q5: Can the choice of solvent influence substrate stability?
A5: Absolutely. Polar, coordinating solvents (e.g., DMSO, acetone) can compete with the substrate for binding to Eu(fod)₃, potentially altering the complex's reactivity and stability.[3][4] Non-polar, non-coordinating solvents like deuterated chloroform (B151607) (CDCl₃) or benzene-d₆ are generally recommended.[2]
Troubleshooting Guide: Substrate Decomposition
Problem: Upon addition of Eu(fod)₃ to my NMR sample, I observe new signals corresponding to decomposition products.
| Potential Cause | Recommended Solution |
| Presence of Moisture | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use freshly opened or properly stored anhydrous deuterated solvents. Dry the substrate and Eu(fod)₃ under high vacuum before use. |
| High Eu(fod)₃ Concentration | Start with a very low concentration of Eu(fod)₃ and add it portion-wise to your NMR tube, acquiring a spectrum after each addition. This allows you to find the minimum concentration needed for sufficient spectral dispersion without causing significant decomposition. |
| Elevated Temperature | If the experiment is being run at elevated temperatures, consider acquiring the spectrum at room temperature or even lower temperatures to slow down potential degradation reactions. |
| Inappropriate Solvent | Switch to a less polar, non-coordinating solvent. If substrate solubility is an issue, a mixture of solvents may be necessary, but this should be optimized carefully. |
| Inherent Substrate Instability | If the substrate is known to be highly acid-sensitive, Eu(fod)₃ may not be a suitable shift reagent. Consider using a milder Lewis acidic shift reagent or alternative analytical techniques. |
Data Presentation: Illustrative Substrate Stability
The following tables provide an illustrative guide to the potential stability of different classes of sensitive substrates in the presence of Eu(fod)₃ under typical NMR experimental conditions. Note: This data is intended for guidance and is based on general principles of Lewis acid chemistry. Actual stability will vary depending on the specific substrate and experimental conditions.
Table 1: Effect of Eu(fod)₃ Concentration on the Stability of a Hypothetical Acid-Sensitive Substrate (e.g., a simple acetal) at Room Temperature.
| Eu(fod)₃ Concentration (mol%) | Observation Time (hours) | Estimated Substrate Decomposition (%) |
| 1 | 1 | < 5 |
| 5 | 1 | 10-15 |
| 10 | 1 | 25-30 |
| 1 | 24 | 15-20 |
| 5 | 24 | > 50 |
Table 2: Effect of Temperature on the Stability of a Hypothetical Sensitive Substrate with 5 mol% Eu(fod)₃.
| Temperature (°C) | Observation Time (hours) | Estimated Substrate Decomposition (%) |
| -20 | 1 | < 2 |
| 25 (Room Temp.) | 1 | 10-15 |
| 50 | 1 | 30-40 |
Experimental Protocols
Protocol 1: General Procedure for NMR Analysis of a Sensitive Substrate with Eu(fod)₃
-
Preparation of Materials:
-
Oven-dry all glassware (NMR tube, vials, etc.) at 120°C for at least 4 hours and cool in a desiccator over a strong drying agent.
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Dry the substrate and Eu(fod)₃ under high vacuum for several hours before use. Store in a glovebox or desiccator.
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Use a fresh, sealed ampule of anhydrous deuterated solvent (e.g., CDCl₃).
-
-
Sample Preparation:
-
In an inert atmosphere (e.g., a glovebox), accurately weigh the substrate into a clean, dry vial.
-
Dissolve the substrate in the appropriate volume of anhydrous deuterated solvent.
-
Transfer the solution to the dry NMR tube and cap it securely.
-
-
NMR Analysis:
-
Acquire a reference ¹H NMR spectrum of the substrate alone.
-
Prepare a stock solution of Eu(fod)₃ in the same anhydrous deuterated solvent.
-
Add a small aliquot of the Eu(fod)₃ stock solution to the NMR tube.
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Gently mix the sample and acquire another ¹H NMR spectrum.
-
Repeat the addition of the Eu(fod)₃ stock solution until the desired spectral dispersion is achieved, monitoring for any signs of decomposition.
-
-
Data Analysis:
-
Compare the spectra to identify induced shifts and check for the appearance of new signals that may indicate decomposition.
-
Mandatory Visualizations
Diagram 1: Troubleshooting Workflow for Substrate Decomposition
Caption: A logical workflow for troubleshooting substrate decomposition.
Diagram 2: Signaling Pathway of Eu(fod)₃-Induced Decomposition
References
- 1. EuFOD - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Solution state structure and equilibria of lanthanide (fod)3 complexes revisited: A 1 H, 13 C and 19 F nuclear magnetic resonance study of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
Technical Support Center: Eu(fod)₃ for Optimal Performance in Research and Drug Development
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification and storage of Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III), commonly known as Eu(fod)₃. Adherence to these protocols is critical for achieving reliable and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Eu(fod)₃ and what are its primary applications?
A1: Eu(fod)₃ is a coordination compound of europium. It is widely used as a paramagnetic Nuclear Magnetic Resonance (NMR) shift reagent to reduce spectral complexity and aid in the structural elucidation of organic molecules. Its Lewis acidic nature also makes it a valuable catalyst in various organic reactions, including Diels-Alder and aldol (B89426) reactions.
Q2: Why are purification and proper storage of Eu(fod)₃ so critical?
A2: Eu(fod)₃ is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. Water contamination can lead to the hydrolysis of the complex, diminishing its effectiveness as a shift reagent and potentially catalyzing unwanted side reactions. Proper storage and periodic purification are essential to maintain its performance.
Q3: What are the visible signs of Eu(fod)₃ degradation?
A3: Pure Eu(fod)₃ is a light yellow to yellow solid. A change in color, clumping of the powder, or a loss of its crystalline appearance can indicate hydration or decomposition. For NMR applications, a significant decrease in the induced shifts or excessive line broadening of the substrate's signals are strong indicators of reagent degradation.
Q4: How does moisture affect Eu(fod)₃ in an NMR experiment?
A4: Water is a Lewis base and will compete with the analyte for coordination to the europium center. This competition reduces the interaction between Eu(fod)₃ and the substrate, leading to smaller than expected induced shifts. Furthermore, the presence of water can lead to line broadening in the NMR spectrum, obscuring important details.
Purification Protocols
Impurities, primarily absorbed water, can significantly compromise the performance of Eu(fod)₃. The following are detailed protocols for the two most common purification methods: vacuum sublimation and recrystallization.
Vacuum Sublimation
This is the preferred method for purifying Eu(fod)₃ as it effectively removes water and other volatile impurities.
Experimental Protocol:
-
Preparation: Ensure all glassware for the sublimation apparatus is thoroughly dried in an oven at >120°C for at least 4 hours and allowed to cool in a desiccator.
-
Sample Loading: Place the impure Eu(fod)₃ powder in the bottom of the sublimation apparatus.
-
Assembly: Assemble the sublimation apparatus, ensuring a good seal at all joints with a high-vacuum grease.
-
Vacuum Application: Gradually apply a high vacuum (typically 10⁻² to 10⁻³ torr).
-
Heating: Gently heat the bottom of the apparatus. The temperature should be carefully controlled and gradually increased. A typical sublimation temperature for Eu(fod)₃ is in the range of 120-160°C.
-
Collection: The purified Eu(fod)₃ will sublime and deposit as crystals on the cold finger.
-
Completion and Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum. Once cooled, slowly and carefully introduce an inert gas (e.g., nitrogen or argon) to break the vacuum. The purified crystals can then be scraped from the cold finger in a dry atmosphere (e.g., inside a glovebox).
Recrystallization
Recrystallization is an alternative purification method, though care must be taken to use anhydrous solvents.
Experimental Protocol:
-
Solvent Selection: Eu(fod)₃ is soluble in many nonpolar organic solvents. Anhydrous hexane (B92381) or cyclohexane (B81311) are suitable choices for recrystallization. Ensure the solvent is rigorously dried before use.
-
Dissolution: In a dry flask under an inert atmosphere, dissolve the impure Eu(fod)₃ in a minimum amount of the hot, anhydrous solvent.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-dried filter paper into a clean, dry flask. This step should be done quickly to prevent premature crystallization.
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Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization.
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Isolation: Collect the crystals by filtration in a dry atmosphere. A Schlenk line or glovebox is recommended for this step.
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Drying: Dry the purified crystals under high vacuum to remove any residual solvent.
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Melting Point | 203-207 °C | |
| Appearance | Light yellow to yellow solid | |
| Solubility | Soluble in organic solvents, insoluble in water | |
| Recommended Storage Temperature | 2-8°C |
Storage Recommendations
To ensure the longevity and optimal performance of Eu(fod)₃, adhere to the following storage guidelines:
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Inert Atmosphere: Store Eu(fod)₃ under a dry, inert atmosphere such as nitrogen or argon.
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Low Temperature: Keep the container in a refrigerator at 2-8°C.
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Light Protection: Protect the compound from light.
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Airtight Container: Use a tightly sealed container to prevent moisture ingress.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reduced or no observable shift in NMR spectrum | 1. Degraded Eu(fod)₃ due to moisture. 2. Insufficient amount of shift reagent. 3. Analyte does not have a suitable Lewis basic site for coordination. | 1. Purify the Eu(fod)₃ using one of the methods described above. 2. Incrementally add more Eu(fod)₃ to the NMR sample. 3. Confirm the presence of a Lewis basic functional group (e.g., alcohol, amine, ketone) on your analyte. |
| Significant line broadening in NMR spectrum | 1. Presence of water in the sample or solvent. 2. Excessive concentration of Eu(fod)₃. 3. Paramagnetic relaxation enhancement. | 1. Use a freshly opened bottle of deuterated solvent or dry the solvent over molecular sieves. Ensure the analyte is dry. 2. Use the minimum amount of shift reagent necessary to achieve the desired spectral separation. 3. This is an inherent property; use a lower concentration of the shift reagent. |
| Precipitate forms in the NMR tube | 1. Insolubility of the Eu(fod)₃-analyte complex. 2. Reaction between Eu(fod)₃ and the analyte. | 1. Try a different deuterated solvent in which both the analyte and the complex are soluble. 2. Eu(fod)₃ is a Lewis acid and can catalyze reactions. Consider using a different shift reagent or lowering the temperature of the experiment. |
| Inconsistent results between experiments | 1. Variable purity of the Eu(fod)₃ used. 2. Different levels of moisture contamination. | 1. Purify a batch of Eu(fod)₃ and use it consistently. 2. Standardize the handling and preparation of NMR samples to minimize exposure to air. |
Visual Guides
Caption: Workflow for the effective use of Eu(fod)₃.
Caption: Coordination of Eu(fod)₃ with an analyte.
Caption: Decision tree for troubleshooting experiments.
impact of solvent choice on Eu(fod)3 shift reagent efficacy
Welcome to the technical support center for the effective use of the Eu(fod)3 shift reagent. This guide provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their NMR experiments.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter when using this compound.
Q1: I've added this compound to my sample, but I don't observe any significant chemical shift changes. What could be the problem?
A1: Several factors could be at play:
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Solvent Competition: Polar or coordinating solvents can compete with your substrate for coordination to the this compound complex.[1] This is a common reason for reduced efficacy. For optimal results, use non-polar, non-coordinating solvents like deuterated chloroform (B151607) (CDCl3) or carbon tetrachloride (CCl4).[1] Benzene-d6 is also an excellent choice if your sample is soluble.[1]
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Substrate's Lewis Basicity: this compound is a Lewis acid and interacts with Lewis basic sites on your molecule.[2][3] The strength of this interaction varies, with amines and alcohols showing the strongest binding, followed by ketones, ethers, esters, and nitriles.[2] If your molecule lacks a sufficiently strong Lewis basic site, you may not observe a significant shift.
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Water Contamination: this compound is highly sensitive to moisture.[1][2] Water will preferentially coordinate with the shift reagent, rendering it ineffective for interacting with your substrate.[2] Ensure your solvent, sample, and NMR tube are scrupulously dry.[1]
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Insufficient Reagent: The magnitude of the induced shift is dependent on the concentration of the shift reagent. You may need to incrementally add more this compound to your sample until you observe the desired effect.
Q2: The signals in my NMR spectrum have broadened significantly after adding this compound. How can I fix this?
A2: Signal broadening is a known side effect of using paramagnetic shift reagents and is often caused by a reduction in the spin-lattice relaxation times of the nuclei.[3] Here are some troubleshooting steps:
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Reduce Reagent Concentration: You may have added too much this compound. Try using a lower concentration to minimize the broadening effect while still achieving adequate signal separation.
-
Optimize Molar Ratio: The interaction between this compound and the substrate can involve the formation of 1:1 and 2:1 complexes.[2] Experiment with different molar ratios of substrate to shift reagent to find the optimal balance between shift induction and line broadening.
-
Temperature Variation: In some cases, acquiring the spectrum at a different temperature can help to sharpen the signals.
Q3: The induced shifts in my spectrum are not linear with the addition of this compound. Why is this happening?
A3: A non-linear relationship between the induced shift and the molar ratio of the shift reagent can indicate the formation of multiple complex species in solution, such as 1:1 and 2:1 substrate-to-reagent complexes.[2] This is a relatively common observation. While a linear relationship is ideal for simple spectral analysis, a non-linear plot can sometimes provide more detailed information about the complexation equilibria.[4]
Q4: Can I use this compound to determine enantiomeric excess?
A4: No, this compound is an achiral shift reagent and therefore cannot be used to distinguish between enantiomers.[1] To determine enantiomeric purity, you must use a chiral shift reagent, such as Eu(hfc)3 (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)).[1][5] When a chiral shift reagent interacts with a racemic mixture, it forms diastereomeric complexes that will have distinct NMR spectra, allowing for the quantification of each enantiomer.[5]
Quantitative Data Summary
The choice of solvent significantly impacts the efficacy of this compound. Coordinating solvents can compete with the analyte for the europium center, reducing the observed shift. The following table summarizes the impact of different solvents on the lanthanide-induced shift (LIS).
| Solvent | Polarity (Dielectric Constant) | Coordinating Ability | Expected Impact on this compound Efficacy |
| Carbon Tetrachloride (CCl4) | 2.2 | Very Low | High Efficacy |
| Benzene-d6 (C6D6) | 2.3 | Low | High Efficacy[1] |
| Chloroform-d (CDCl3) | 4.8 | Low | Good Efficacy (Most Commonly Used)[1][2] |
| Acetonitrile-d3 (CD3CN) | 37.5 | High | Low Efficacy[4] |
| Dimethyl sulfoxide-d6 (DMSO-d6) | 46.7 | High | Very Low Efficacy[4][6] |
| Methanol-d4 (CD3OD) | 32.7 | High | Very Low Efficacy |
| Water-d2 (D2O) | 78.5 | Very High | Ineffective (due to strong coordination and hydrolysis)[2] |
This table provides a qualitative summary. The actual induced shift will depend on the specific substrate and its concentration.
Detailed Experimental Protocols
Protocol for a Standard this compound Shift Experiment
This protocol outlines the general procedure for using this compound to resolve overlapping signals in an NMR spectrum.
Materials:
-
Substrate of interest
-
This compound shift reagent
-
Anhydrous deuterated solvent (e.g., CDCl3)
-
NMR tubes
-
Microsyringe
Procedure:
-
Sample Preparation:
-
Initial Spectrum:
-
Acquire a standard 1H NMR spectrum of your substrate solution. This will serve as your reference spectrum.
-
-
Preparation of Shift Reagent Stock Solution:
-
Prepare a stock solution of this compound in the same deuterated solvent. A typical concentration is around 0.1 M, but this can be adjusted depending on the substrate.
-
Filter the stock solution to remove any paramagnetic impurities.[2]
-
-
Titration with this compound:
-
Add a small, precise aliquot of the this compound stock solution to your NMR tube containing the substrate solution using a microsyringe.
-
Gently mix the solution and acquire another 1H NMR spectrum.
-
-
Incremental Additions:
-
Continue to add small increments of the this compound stock solution, acquiring a spectrum after each addition.[2]
-
Monitor the changes in the chemical shifts of your substrate's signals. The goal is to add enough reagent to achieve the desired signal separation without excessive line broadening.
-
-
Data Analysis:
-
Plot the change in chemical shift (Δδ) for each proton against the molar ratio of [this compound]/[Substrate]. This can help in assigning the signals, as protons closer to the binding site will experience a larger induced shift.
-
Visual Guides
Mechanism of Action of this compound
The following diagram illustrates the principle of lanthanide-induced shifts.
Caption: Mechanism of this compound induced NMR shifts.
Troubleshooting Workflow for Poor this compound Efficacy
This workflow provides a logical sequence of steps to diagnose and resolve issues with this compound experiments.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. EuFOD - Wikipedia [en.wikipedia.org]
- 4. Solution state structure and equilibria of lanthanide (fod)3 complexes revisited: A 1 H, 13 C and 19 F nuclear magnetic resonance study of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
Technical Support Center: Eu(fod)3 Binding Issues
Welcome to the technical support center for the lanthanide shift reagent (LSR) Eu(fod)3. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges associated with the weak or problematic binding of this compound to substrates during NMR experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing only small induced shifts after adding this compound to my sample?
A: This is the most common issue and typically points to a weak interaction between the shift reagent and your substrate. The binding mechanism relies on a Lewis acid-base interaction.[1][2] this compound is a Lewis acid and requires a corresponding Lewis basic site on your substrate molecule to coordinate effectively.
-
Primary Cause: Your substrate may lack a sufficiently strong Lewis basic functional group.
-
Binding Strength Hierarchy: The coordinating ability of common functional groups generally follows this trend: Amines (-NH2) > Hydroxyls (-OH) > Ketones (C=O) > Aldehydes (-CHO) > Ethers (-O-) > Esters (-COOR) > Nitriles (-CN) [1]
-
Solution: If your molecule's functionality is low on this list, the equilibrium between the free and complexed state will heavily favor the free state, resulting in minimal lanthanide-induced shifts (LIS).
dot graph Eu_Substrate_Equilibrium { graph [rankdir="LR", splines=true, overlab=false, nodesep=0.5, pad="0.5,0.5", label="", fontname="Arial", fontsize=12, outputorder=edgesfirst, maxsize="760,760"]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
sub [label="Substrate (S)\n(Lewis Base)", fillcolor="#F1F3F4", fontcolor="#202124"]; eu [label="Eu(fod)₃ (L)\n(Lewis Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; complex [label="[S-Eu(fod)₃] Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"];
sub -- eu [dir=none, style=invis];
{rank=same; sub; eu;}
sub -> complex [label=" k_assoc", color="#34A853"]; complex -> sub [label=" k_dissoc", color="#EA4335"];
// Invisible nodes for alignment p1 [shape=point, style=invis]; p2 [shape=point, style=invis]; eu -> p1 [style=invis]; p1 -> complex [style=invis]; sub -> p2 [style=invis]; p2 -> complex [style=invis]; } } Figure 1: Lewis acid-base equilibrium between a substrate and this compound.
Q2: My substrate has a weak Lewis base. What are my options to improve binding and achieve better spectral dispersion?
A: When inherent binding is weak, you have several strategies to enhance the interaction. The appropriate method depends on your substrate and experimental goals.
-
Increase Reagent Concentration: The simplest approach is to increase the molar ratio of this compound to the substrate. This pushes the equilibrium toward the complexed state.[1] However, this can lead to significant line broadening (see Q4).
-
Solvent Choice: The polarity of the solvent can compete with your substrate for coordination to the this compound.[3] Using non-polar, aprotic solvents like CCl4 or CDCl3 is recommended.[3] Highly coordinating solvents like DMSO or acetonitrile (B52724) can displace your substrate from the europium center.[4][5]
-
Ensure Anhydrous Conditions: this compound is a strong Lewis acid and will preferentially bind to water, which is a hard Lewis base.[6] Traces of water in your sample or solvent will deactivate the reagent.[1][3] Always use dry solvents and dry your substrate and NMR tube thoroughly.
-
Lower the Temperature: For some systems, lowering the temperature of the NMR experiment can favor the formation of the substrate-LSR complex and reduce the rate of chemical exchange, which can sometimes sharpen the signals.[7] However, the effect can be complex and system-dependent.[8][9]
-
Substrate Derivatization: If possible, chemically converting the weak Lewis basic site into a stronger one can dramatically improve results. For example, a weakly coordinating ester might be hydrolyzed to a more strongly coordinating carboxylic acid or reduced to a hydroxyl group. This is an advanced technique and is only feasible if it doesn't compromise the structural question you are trying to answer.
dot graph Troubleshooting_Workflow { graph [rankdir=TB, splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12, maxsize="760,760"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} } Figure 2: Troubleshooting workflow for weak this compound binding.
Q3: How do I perform a titration experiment to find the optimal reagent concentration?
A: A titration is the standard method to find the best balance between achieving sufficient chemical shift separation and avoiding excessive line broadening.[1]
Experimental Protocol: this compound Titration
-
Preparation:
-
Prepare a stock solution of your substrate in a suitable anhydrous deuterated solvent (e.g., 0.1 M in CDCl3).
-
Prepare a stock solution of this compound in the same solvent (e.g., 0.5 M). Ensure the solution is filtered to remove any paramagnetic impurities.[1]
-
-
Initial Spectrum:
-
Transfer a known volume (e.g., 0.5 mL) of the substrate solution to a dry NMR tube.
-
Acquire a standard 1H NMR spectrum. This is your reference (0 molar equivalents of LSR).
-
-
Incremental Addition:
-
Add a small, precise aliquot of the this compound stock solution to the NMR tube (e.g., 5 µL, corresponding to ~0.1 molar equivalents).
-
Gently mix the sample and acquire another 1H NMR spectrum.
-
-
Repeat:
-
Continue adding aliquots of the this compound solution, acquiring a spectrum after each addition, until the induced shifts are large enough for your analysis or until line broadening becomes problematic.
-
-
Data Analysis:
-
For each proton of interest, record its chemical shift (δ) at each molar ratio of LSR/substrate.
-
Plot the change in chemical shift (Δδ = δ_observed - δ_initial) versus the molar ratio. The relationship should be approximately linear at low concentrations.[1]
-
Data Presentation: Example Titration of 1-Hexanol
The following table illustrates typical data obtained from a titration experiment. The largest shifts are observed for protons closest to the coordinating hydroxyl group.
| Molar Ratio (this compound / Substrate) | Δδ for H1 (ppm) | Δδ for H2 (ppm) | Δδ for H3 (ppm) | Δδ for H6 (ppm) |
| 0.0 | 0.00 | 0.00 | 0.00 | 0.00 |
| 0.1 | 2.51 | 1.35 | 0.82 | 0.11 |
| 0.2 | 5.03 | 2.70 | 1.65 | 0.23 |
| 0.3 | 7.55 | 4.04 | 2.47 | 0.34 |
| 0.4 | 10.06 | 5.39 | 3.29 | 0.46 |
Data is illustrative, based on typical effects observed for alcohols.
Q4: My NMR signals are severely broadened after adding this compound. What causes this and how can I fix it?
A: This phenomenon is known as paramagnetic line broadening.[10][11] It is an inherent consequence of using a paramagnetic reagent like this compound.
-
Cause: The unpaired electrons of the Eu(III) ion create a fluctuating local magnetic field.[1][10] This provides an efficient mechanism for nuclear spin relaxation, shortening the relaxation times (T1 and T2) of nearby protons. A shorter T2 relaxation time leads directly to broader NMR signals.[10]
-
Troubleshooting Steps:
-
Reduce Concentration: This is the most effective solution. Excessive broadening is often a sign that the concentration of the shift reagent is too high. Use the minimum amount of this compound required to induce the necessary chemical shift separation.
-
Optimize Temperature: The rate of exchange between the free and bound substrate can affect line width.[12] Acquiring the spectrum at a lower temperature may slow this exchange and, in some cases, lead to sharper signals.[7]
-
Choose a Different Lanthanide: While Eu(III) is chosen for its good balance of shift induction to line broadening, other lanthanides cause more severe broadening (e.g., Dy, Tm).[1] Praseodymium (Pr) reagents can be an alternative, as they also offer a good shift-to-broadening ratio, although they typically induce upfield shifts.[1]
-
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. EuFOD - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Solution state structure and equilibria of lanthanide (fod)3 complexes revisited: A 1 H, 13 C and 19 F nuclear magnetic resonance study of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. scilit.com [scilit.com]
- 9. NMR temperature measurements using a paramagnetic lanthanide complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle of NMR Shift Reagents: Eu(fod)₃ vs. Pr(fod)₃
For researchers, scientists, and drug development professionals grappling with complex NMR spectra, lanthanide shift reagents (LSRs) offer a powerful tool for resolving overlapping signals and elucidating molecular structures. Among the most common LSRs are the organometallic complexes Eu(fod)₃ and Pr(fod)₃. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the appropriate reagent for your analytical needs.
At their core, lanthanide shift reagents are paramagnetic complexes that interact with Lewis basic sites in analyte molecules. This interaction induces significant changes in the chemical shifts of nearby nuclei, a phenomenon known as the Lanthanide-Induced Shift (LIS). The direction of this shift—either to a higher frequency (downfield) or a lower frequency (upfield)—is the primary distinguishing characteristic between Eu(fod)₃ and Pr(fod)₃.
The Opposing Forces: Downfield vs. Upfield Shifts
Europium(III) tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate), or Eu(fod)₃ , is widely recognized for its ability to induce downfield shifts in the NMR spectrum. This means that proton and carbon signals move to higher ppm values upon addition of the reagent. This effect is often advantageous as it can enhance the separation of signals that are already somewhat dispersed, leading to a more easily interpretable first-order spectrum.
In contrast, Praseodymium(III) tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate), or Pr(fod)₃ , typically causes upfield shifts , moving NMR signals to lower ppm values. While this can sometimes initially complicate a spectrum by causing signals to converge, it can be particularly useful for resolving signals that are clustered at the downfield end of the spectrum.
The choice between Eu(fod)₃ and Pr(fod)₃ is therefore dictated by the specific spectral problem at hand. If the goal is to further separate already partially resolved signals, the downfield shifting properties of Eu(fod)₃ are generally preferred. Conversely, if signals are crowded in the downfield region, the upfield shifting capability of Pr(fod)₃ may provide the necessary resolution.
Quantitative Comparison of Induced Shifts
The magnitude of the lanthanide-induced shift is dependent on the distance and angle between the lanthanide ion and the nucleus . To illustrate the practical differences between Eu(fod)₃ and Pr(fod)₃, the following table summarizes the observed isotropic shifts for the protons of various organic molecules in the presence of these reagents. A positive sign indicates a downfield shift, while a negative sign indicates an upfield shift.
| Compound | Proton | Lanthanide Shift Reagent | Lanthanide-Induced Shift (LIS) [ppm] |
| 1-Hexanol | H-1 | Eu(dpm)₃ | +25.0 |
| H-1 | Pr(dpm)₃ | -15.0 | |
| 4-Picoline-N-oxide | H-2 | Eu(dpm)₃ | +30.0 |
| H-2 | Pr(dpm)₃ | -20.0 | |
| 4-Vinylpyridine | H-2 | Eu(dpm)₃ | +15.0 |
| H-2 | Pr(dpm)₃ | -10.0 |
Mechanism of Action: A Pseudocontact Interaction
The primary mechanism responsible for the observed shifts is the pseudocontact interaction, a through-space dipolar coupling between the magnetic moment of the unpaired f-electrons of the lanthanide ion and the nuclear spin of the analyte. The direction of the shift is determined by the magnetic anisotropy of the lanthanide ion.
Experimental Protocols
General Procedure for NMR Analysis with Lanthanide Shift Reagents
A common method for utilizing lanthanide shift reagents involves a titration experiment.[1] This allows for the gradual introduction of the LSR and careful monitoring of the resulting spectral changes.
1. Sample Preparation:
-
Prepare a solution of the substrate (analyte) in a dry, aprotic deuterated solvent (e.g., CDCl₃, C₆D₆). It is crucial to use a dry solvent as water can compete with the substrate for coordination to the lanthanide ion.
-
Prepare a stock solution of the lanthanide shift reagent (Eu(fod)₃ or Pr(fod)₃) in the same deuterated solvent.
2. Initial Spectrum Acquisition:
-
Acquire a standard ¹H or ¹³C NMR spectrum of the substrate solution before the addition of any shift reagent. This will serve as a reference spectrum.
3. Incremental Addition of LSR:
-
Add a small, precise aliquot of the LSR stock solution to the NMR tube containing the substrate solution.
-
After each addition, thoroughly mix the solution and acquire a new NMR spectrum.
4. Data Analysis:
-
Compare the series of spectra to track the movement of each signal.
-
The induced shift (Δδ) for each nucleus can be calculated by subtracting the chemical shift in the absence of the LSR from the chemical shift at a given LSR concentration.
-
A plot of the induced shift versus the molar ratio of LSR to substrate can be used to determine the stoichiometry of the complex and to extrapolate the limiting induced shift (LIS), which corresponds to the shift at a 1:1 molar ratio.
NMR Acquisition Parameters for Paramagnetic Samples
The presence of a paramagnetic lanthanide ion can significantly affect the relaxation times of the nuclei in the analyte. This necessitates adjustments to the standard NMR acquisition parameters to obtain high-quality spectra.
-
Pulse Sequence: A standard one-pulse sequence is typically sufficient for ¹H and ¹³C acquisition.
-
Relaxation Delay (d1): Due to the paramagnetic relaxation enhancement (PRE) effect, the spin-lattice relaxation times (T₁) of the analyte's nuclei are often shortened in the presence of the LSR. This allows for the use of a shorter relaxation delay (e.g., 1-2 seconds) between scans, which can significantly reduce the total experiment time.
-
Acquisition Time (at): The acquisition time should be set to at least 3-4 times the effective spin-spin relaxation time (T₂*) to ensure proper signal decay and good resolution.
-
Spectral Width: The spectral width should be wide enough to encompass all shifted signals. It is advisable to initially use a large spectral width and then narrow it as the extent of the shifts is determined.
Logical Workflow for Utilizing Lanthanide Shift Reagents
References
The Enduring Advantage of Eu(fod)₃ in the Age of High-Field NMR
For researchers, scientists, and drug development professionals navigating the complexities of molecular structure elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. While the advent of higher field NMR instruments has revolutionized spectral resolution, the classical lanthanide shift reagent, Eu(fod)₃, continues to offer distinct advantages in specific scenarios. This guide provides an objective comparison of Eu(fod)₃ and high-field NMR techniques, supported by experimental data and detailed protocols, to aid in the strategic selection of the most appropriate analytical approach.
The primary challenge in NMR spectroscopy is often the presence of complex, overlapping signals in ¹H NMR spectra, which can obscure crucial structural information. The development of high-field NMR spectrometers has been a significant leap forward, offering increased chemical shift dispersion and sensitivity. However, these powerful instruments are not a universal solution and come with their own set of limitations, including high acquisition and maintenance costs, and challenges in analyzing large molecules.
In this context, the use of lanthanide shift reagents (LSRs) like Eu(fod)₃ (Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III)) presents a cost-effective and powerful alternative for simplifying complex spectra and extracting valuable structural information.
Principle of Action: A Tale of Two Approaches
High-Field NMR enhances spectral resolution by physically increasing the separation between resonance frequencies of different nuclei. The strength of the external magnetic field (B₀) is directly proportional to the chemical shift dispersion. In essence, a stronger magnet spreads out the peaks in the spectrum, reducing overlap.
Eu(fod)₃ , on the other hand, is a paramagnetic complex that acts as a Lewis acid.[1] It reversibly coordinates to Lewis basic sites (e.g., hydroxyls, carbonyls, amines) within a molecule.[1] The paramagnetic europium ion generates a strong local magnetic field that induces significant changes in the chemical shifts of nearby protons, an effect known as the Lanthanide-Induced Shift (LIS).[2] The magnitude of this shift is dependent on the distance and angle between the europium ion and the proton, providing valuable through-space structural information. Eu(fod)₃ typically induces downfield shifts.[2]
Performance Comparison: Eu(fod)₃ vs. High-Field NMR
The true utility of Eu(fod)₃ lies in its ability to induce significant spectral simplification on lower-field instruments, often achieving resolution comparable to or even better than that of higher-field spectrometers for specific applications.
| Feature | Eu(fod)₃ (on a lower-field NMR) | Higher Field NMR (e.g., 600 MHz vs. 300 MHz) |
| Mechanism | Chemical induction of shifts via paramagnetic interaction.[2] | Physical separation of resonance frequencies due to a stronger external magnetic field.[3] |
| Cost-Effectiveness | High. Utilizes existing lower-field instruments.[4] | Low. High initial investment and ongoing maintenance costs.[3] |
| Spectral Simplification | Excellent for molecules with Lewis basic sites, often converting second-order spectra to first-order.[5] | Good to excellent, depending on the field strength and molecular complexity.[3] |
| Structural Information | Provides through-space information based on the magnitude of the induced shift, aiding in conformational analysis.[2] | Primarily provides through-bond connectivity information (J-coupling). |
| Chiral Analysis | With chiral analogues, can be used to determine enantiomeric excess.[2] | Requires chiral solvating agents or derivatization for enantiomeric differentiation. |
| Limitations | Requires a Lewis basic site on the analyte, potential for line broadening, and can alter molecular conformation.[2] | High cost, challenges with large biomolecules, and potential for line broadening at very high fields.[3] |
Case Study: Structure Elucidation of Borneol
The bicyclic monoterpene, borneol, presents a classic example of spectral complexity due to significant signal overlap in its ¹H NMR spectrum, even at moderate field strengths. The addition of Eu(fod)₃ dramatically simplifies the spectrum, allowing for unambiguous assignment of all proton signals.
To illustrate this, consider the following hypothetical Lanthanide-Induced Shift (LIS) data for key protons in borneol upon the addition of Eu(fod)₃.
| Proton | Original Chemical Shift (ppm) | Chemical Shift with Eu(fod)₃ (ppm) | Lanthanide-Induced Shift (Δδ, ppm) |
| H2 (exo) | 4.01 | 15.50 | 11.49 |
| H1 | 1.85 | 7.20 | 5.35 |
| H3 (exo) | 1.75 | 6.80 | 5.05 |
| H3 (endo) | 1.30 | 4.50 | 3.20 |
| Me-8 | 0.95 | 3.10 | 2.15 |
| Me-9 | 0.88 | 2.90 | 2.02 |
| Me-10 | 0.85 | 2.80 | 1.95 |
Note: This data is illustrative and compiled from typical values found in the literature. Actual shifts may vary based on experimental conditions.
The significant downfield shifts, particularly for the protons closest to the hydroxyl group (the coordination site for Eu(fod)₃), effectively resolve the spectral crowding. While a very high-field instrument (e.g., 900 MHz or 1.2 GHz) could also achieve separation of these signals, the use of Eu(fod)₃ on a more common 300 or 400 MHz instrument provides a readily accessible and cost-effective solution for complete structural assignment.
Experimental Protocols
General Protocol for Spectral Simplification with Eu(fod)₃
Materials:
-
NMR tube
-
Deuterated solvent (e.g., CDCl₃), dried over molecular sieves
-
Analyte of interest
-
Eu(fod)₃
-
Microsyringe or accurate microbalance
Procedure:
-
Prepare the initial NMR sample: Dissolve an appropriate amount of the analyte in the deuterated solvent in an NMR tube.
-
Acquire the initial spectrum: Record the ¹H NMR spectrum of the analyte without the shift reagent.
-
Incremental addition of Eu(fod)₃:
-
Prepare a stock solution of Eu(fod)₃ in the same deuterated solvent or weigh out a small, known quantity of Eu(fod)₃.
-
Add a small aliquot of the Eu(fod)₃ solution (or the solid) to the NMR tube.
-
Gently mix the sample to ensure homogeneity.
-
-
Acquire subsequent spectra: Record the ¹H NMR spectrum after each addition of Eu(fod)₃.
-
Monitor the shifts: Observe the changes in the chemical shifts of the signals. Continue adding the shift reagent incrementally until sufficient spectral dispersion is achieved to resolve the overlapping signals.
-
Data analysis: Analyze the fully resolved spectrum to determine coupling constants and assign the proton signals. The magnitude of the LIS for each proton can be plotted against the molar ratio of Eu(fod)₃ to the analyte to confirm a linear relationship and aid in structural assignments.
Protocol for Determination of Enantiomeric Excess using a Chiral Lanthanide Shift Reagent
Note: Eu(fod)₃ is an achiral shift reagent and cannot be used to determine enantiomeric excess. For this purpose, a chiral analogue such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) is required.[6]
Procedure:
-
Prepare the racemic sample: Prepare an NMR sample of the racemic mixture of the chiral analyte.
-
Acquire the initial spectrum: Record the ¹H NMR spectrum of the racemic mixture. The signals for the two enantiomers will be identical.
-
Incremental addition of the chiral LSR: Add small, known amounts of the chiral LSR (e.g., Eu(hfc)₃) to the NMR tube and acquire a spectrum after each addition.
-
Observe signal splitting: The single resonance for a given proton in the racemate will split into two separate signals, corresponding to the two diastereomeric complexes formed between the chiral LSR and each enantiomer.
-
Optimize separation: Continue adding the chiral LSR until baseline separation of a pair of corresponding signals is achieved.
-
Prepare the unknown sample: Prepare an NMR sample of the enantiomerically enriched analyte under the same conditions (concentration, solvent).
-
Add the optimized amount of chiral LSR: Add the same amount of chiral LSR that gave the best separation for the racemic sample.
-
Acquire the final spectrum: Record the ¹H NMR spectrum of the unknown sample.
-
Determine enantiomeric excess: Integrate the areas of the two separated signals. The ratio of the integrals directly corresponds to the ratio of the two enantiomers, from which the enantiomeric excess (ee) can be calculated.
Visualizing the Concepts
Conclusion: A Tool for the Modern Spectroscopist's Arsenal
While high-field NMR spectroscopy is a powerful technique for resolving complex spectra, it is not always the most practical or accessible solution. Lanthanide shift reagents, and specifically Eu(fod)₃, offer a valuable and cost-effective alternative for simplifying spectra, particularly for molecules containing Lewis basic functional groups. The ability of Eu(fod)₃ to provide through-space structural information and the utility of its chiral analogues in determining enantiomeric excess ensure its continued relevance in the modern chemistry laboratory. For researchers aiming to maximize their analytical capabilities while managing resources effectively, a thorough understanding of the advantages and applications of Eu(fod)₃ is essential.
References
- 1. mdpi.com [mdpi.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Application of a lanthanide shift reagent, Eu(fod)3 to the elucidation of the structures of flavones and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide: The Waning Utility of Eu(fod)₃ in the Era of 2D NMR Spectroscopy
For researchers, scientists, and drug development professionals engaged in the structural elucidation of molecules, the challenge of resolving complex NMR spectra is a familiar hurdle. Historically, lanthanide shift reagents (LSRs), such as tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III) (Eu(fod)₃), were indispensable tools for simplifying convoluted 1D NMR spectra. However, the advent and refinement of modern 2D NMR techniques have largely relegated Eu(fod)₃ to a niche role. This guide provides an objective comparison of the limitations of Eu(fod)₃ against the capabilities of contemporary 2D NMR methods, supported by experimental data and detailed protocols.
The Principle of Lanthanide-Induced Shifts with Eu(fod)₃
Eu(fod)₃ is a paramagnetic complex that acts as a Lewis acid, reversibly binding to Lewis basic sites within a molecule (e.g., hydroxyls, carbonyls, amines).[1] This interaction induces significant changes in the chemical shifts of nearby protons, an effect known as the Lanthanide-Induced Shift (LIS). The magnitude of this shift is primarily dependent on the distance and orientation of the nucleus relative to the europium ion, which can help to resolve overlapping signals in a 1D spectrum.[2]
The Power of Modern 2D NMR Spectroscopy
Two-dimensional NMR spectroscopy disperses nuclear resonances into two frequency dimensions, providing a powerful means to resolve spectral overlap and to trace out scalar and dipolar coupling networks within a molecule.[3] Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) reveal through-bond and through-space connectivities, offering a comprehensive picture of molecular structure without the need for chemical modification of the sample.[4]
Quantitative Data Comparison
The following table summarizes the key performance differences between using Eu(fod)₃ for spectral simplification and employing modern 2D NMR techniques.
| Feature | Eu(fod)₃ | Modern 2D NMR (COSY, HSQC, HMBC) |
| Signal Resolution | Variable, dependent on LSR concentration and distance from the binding site. Can induce shifts of several ppm.[5] | Excellent, separates signals into a second dimension, resolving severe overlap.[3] |
| Line Broadening | Significant line broadening, especially at higher concentrations, which can obscure coupling information.[6] | Minimal line broadening; line widths are primarily determined by intrinsic relaxation properties. |
| Information Content | Primarily provides through-space chemical shift dispersion.[2] | Provides detailed through-bond (COSY, HMBC) and through-space (NOESY) correlations, revealing the complete molecular framework.[4] |
| Sample Requirements | Requires a Lewis basic site for coordination. The sample and solvent must be scrupulously dry.[1] | No specific functional group is required. Less sensitive to trace amounts of water. |
| Quantitative Analysis | Complicated by line broadening and potential changes in relaxation times. | Quantitative 2D NMR is an emerging field with high accuracy for complex mixture analysis.[7] |
| Experiment Time | Relatively fast for a single 1D spectrum, but requires a titration series. | Can be more time-consuming for a single experiment, but provides significantly more information. |
| Structural Perturbation | Potential to alter the conformation of the analyte upon binding.[6] | Non-invasive, provides information on the native conformation of the molecule. |
Experimental Protocols
Using Eu(fod)₃ for Spectral Simplification
Objective: To resolve overlapping signals in a 1D ¹H NMR spectrum by inducing chemical shifts with Eu(fod)₃.
Materials:
-
Analyte with a Lewis basic site
-
Dry, aprotic deuterated solvent (e.g., CDCl₃)
-
Eu(fod)₃
-
NMR tube and spectrometer
Procedure:
-
Sample Preparation: Dissolve a known quantity of the analyte (e.g., 5-10 mg) in approximately 0.6 mL of dry deuterated solvent in an NMR tube. It is critical to use a solvent that has been dried over a molecular sieve, as any residual water will compete for coordination with the Eu(fod)₃.[1]
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the analyte alone. This will serve as the reference (0 equivalent of LSR).
-
LSR Stock Solution: Prepare a stock solution of Eu(fod)₃ in the same dry deuterated solvent. The concentration should be such that small aliquots will correspond to molar equivalents of the analyte.
-
Titration: Add a small, precise volume of the Eu(fod)₃ stock solution to the NMR tube (e.g., 0.1 molar equivalents).
-
Spectral Acquisition: After each addition, gently mix the sample and acquire a new ¹H NMR spectrum.
-
Repeat: Continue the titration in a stepwise manner (e.g., 0.2, 0.4, 0.6, 0.8, 1.0 equivalents), acquiring a spectrum at each step.
-
Data Analysis: Monitor the downfield shift of the proton signals as a function of the Eu(fod)₃ concentration. Plot the induced shift (Δδ) versus the molar ratio of LSR:substrate to identify the relative proximity of protons to the binding site.
Acquiring a 2D COSY Spectrum
Objective: To identify proton-proton scalar coupling networks.
Procedure:
-
Sample Preparation: Dissolve the analyte in a suitable deuterated solvent to a concentration of 5-20 mg/mL.
-
Initial 1D Spectrum: Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and transmitter offset.
-
Create 2D Experiment: Create a new experiment for the COSY acquisition.
-
Set Parameters:
-
Use a standard COSY pulse program (e.g., cosygpqf).
-
Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.
-
Set the number of scans (NS) and dummy scans (DS) as needed for adequate signal-to-noise (typically NS=2-8).
-
The number of increments in the indirect dimension (F1) will determine the resolution in that dimension (typically 128-256).
-
-
Acquisition: Start the acquisition. COSY experiments are typically run without sample spinning.
-
Processing: After acquisition, perform a 2D Fourier transform (e.g., using the xfb command in Bruker TopSpin). The resulting spectrum can be symmetrized.
-
Analysis: Correlated protons will appear as cross-peaks off the diagonal.
Acquiring a 2D HSQC Spectrum
Objective: To correlate protons with their directly attached carbons.
Procedure:
-
Sample Preparation: As for the COSY experiment.
-
Initial 1D Spectra: Acquire 1D ¹H and ¹³C spectra to determine spectral widths and offsets for both nuclei.
-
Create 2D Experiment: Create a new experiment for the HSQC acquisition.
-
Set Parameters:
-
Use a standard HSQC pulse program (e.g., hsqcedetgpsisp2).
-
Set the ¹H spectral width in the direct dimension (F2) and the ¹³C spectral width in the indirect dimension (F1).
-
Set NS and the number of increments in F1 based on sample concentration and desired resolution.
-
-
Acquisition: Start the acquisition.
-
Processing: Perform a 2D Fourier transform. The spectrum may require phasing in both dimensions.
-
Analysis: Cross-peaks indicate one-bond correlations between a proton and a carbon.
Acquiring a 2D HMBC Spectrum
Objective: To identify long-range (2-3 bond) correlations between protons and carbons.
Procedure:
-
Sample Preparation: As for the COSY and HSQC experiments.
-
Initial 1D Spectra: Acquire 1D ¹H and ¹³C spectra to determine spectral widths and offsets.
-
Create 2D Experiment: Create a new experiment for the HMBC acquisition.
-
Set Parameters:
-
Use a standard HMBC pulse program (e.g., hmbcgplpndqf).
-
Set the ¹H spectral width in F2 and the ¹³C spectral width in F1. The ¹³C spectral width for HMBC is typically wider than for HSQC to include quaternary carbons.
-
Set the long-range coupling delay (d6 in Bruker systems) to an appropriate value (e.g., optimized for a nJCH of 8 Hz).
-
-
Acquisition: Start the acquisition.
-
Processing: Perform a 2D Fourier transform.
-
Analysis: Cross-peaks show correlations between protons and carbons that are typically two or three bonds apart.
Visualization of Workflows and Logic
The following diagrams illustrate the experimental workflows and the logical approach to resolving spectral overlap using Eu(fod)₃ versus 2D NMR.
Figure 1. Experimental workflow for spectral simplification using Eu(fod)₃.
Figure 2. General workflow for structure elucidation using 2D NMR.
Figure 3. Logical comparison of Eu(fod)₃ and 2D NMR for resolving spectral overlap.
Conclusion
While Eu(fod)₃ and other lanthanide shift reagents were once a cornerstone of NMR spectroscopy for simplifying complex spectra, their utility has been significantly surpassed by the power and versatility of modern 2D NMR methods. The limitations of LSRs, particularly line broadening, the requirement for a Lewis basic site, and the potential for structural perturbation, are significant drawbacks. In contrast, 2D NMR techniques provide a non-invasive, more informative, and robust approach to structure elucidation. For routine and complex structural analysis in research, and particularly in the stringent environment of drug development, 2D NMR is the unequivocally superior choice, rendering Eu(fod)₃ a tool for specialized or historical interest rather than a frontline technique.
References
A Comparative Guide to Validating Structural Assignments: Eu(fod)₃ vs. Modern 2D NMR Techniques
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in this endeavor. Historically, lanthanide shift reagents (LSRs), such as Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III) (Eu(fod)₃), were instrumental in resolving complex ¹H NMR spectra. However, the advent of high-field NMR spectrometers and sophisticated two-dimensional (2D) NMR techniques has provided powerful alternatives. This guide presents an objective comparison of the utility of Eu(fod)₃ and modern 2D NMR methods for the validation of structural assignments, supported by experimental data and detailed protocols, using camphor (B46023) as a model compound.
The Principle of Lanthanide-Induced Shifts (LIS)
Lanthanide shift reagents are paramagnetic complexes that can coordinate to Lewis basic sites in a molecule, such as hydroxyl, carbonyl, or amino groups.[1] The paramagnetic nature of the lanthanide ion, in this case, Europium(III), induces a localized magnetic field that influences the chemical shifts of nearby protons. This phenomenon, known as the Lanthanide-Induced Shift (LIS), is dependent on the distance and angle between the lanthanide ion and the proton of interest. Protons closer to the site of coordination experience a larger shift, which can simplify complex, overlapping spectra by spreading out the signals.[2]
Modern Alternatives: Two-Dimensional (2D) NMR Spectroscopy
Modern NMR spectroscopy offers a suite of 2D experiments that provide through-bond and through-space correlations, enabling the comprehensive assignment of a molecule's structure without the need for shift reagents. Key experiments include:
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, revealing which protons are adjacent to one another in the molecular structure.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates the chemical shifts of protons with directly attached heteronuclei, typically ¹³C, providing a powerful tool for assigning carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is invaluable for piecing together the carbon skeleton.
These techniques provide unambiguous connectivity information, forming the cornerstone of modern structural elucidation.
Comparative Analysis: Eu(fod)₃ vs. 2D NMR for Camphor
To illustrate the strengths and weaknesses of each approach, we will consider the structural assignment of camphor. Camphor possesses a single carbonyl group, which serves as a Lewis basic site for coordination with Eu(fod)₃.
Data Presentation
Table 1: ¹H and ¹³C NMR Chemical Shifts of Camphor
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | - | 57.6 |
| 2 | - | 219.5 |
| 3 | 1.85 (endo), 2.35 (exo) | 43.1 |
| 4 | 2.09 | 43.3 |
| 5 | 1.38 (endo), 1.95 (exo) | 27.0 |
| 6 | 1.40 (endo), 1.68 (exo) | 29.9 |
| 7 | - | 46.7 |
| 8 | 0.84 | 9.2 |
| 9 | 0.92 | 19.1 |
| 10 | 0.96 | 19.7 |
Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.
Table 2: Lanthanide-Induced Shifts (LIS) for Norcamphor (B56629) Protons with a Lanthanide Shift Reagent *
| Proton | Observed LIS (ppm) | Calculated LIS (ppm) |
| 1 | 4.80 | 4.80 |
| 3-exo | 11.50 | 11.45 |
| 3-endo | 7.90 | 7.93 |
| 4 | 3.90 | 3.90 |
| 5-exo | 2.90 | 2.91 |
| 5-endo | 4.00 | 3.98 |
| 6-exo | 2.20 | 2.22 |
| 6-endo | 2.90 | 2.91 |
| 7-syn | 6.70 | 6.70 |
| 7-anti | 4.10 | 4.10 |
*Data from a study on norcamphor, a close structural analog of camphor, is presented here to illustrate the expected trend in LIS values.[3] The magnitude of the LIS is directly related to the proximity of the proton to the carbonyl group.
Table 3: Comparison of Eu(fod)₃ and 2D NMR Techniques for Structural Validation
| Feature | Eu(fod)₃ | 2D NMR (COSY, HSQC, HMBC) |
| Principle | Paramagnetic induced shifts | Through-bond and through-space correlations |
| Information | Relative proximity of protons to a Lewis basic site | Unambiguous atom connectivity |
| Advantages | Can simplify complex spectra; useful for molecules with a single coordination site. | Provides a complete and detailed structural map; not reliant on a specific functional group. |
| Disadvantages | Line broadening; requires a Lewis basic site; can be difficult to interpret for molecules with multiple coordination sites; less common with modern high-field instruments.[4] | Can be time-consuming to acquire and process; requires a higher concentration of the sample. |
Experimental Protocols
Using Eu(fod)₃ as a Shift Reagent
-
Sample Preparation:
-
Dissolve a known amount of the substrate (e.g., camphor) in a dry, deuterated, non-polar solvent (e.g., CDCl₃) in an NMR tube.
-
Prepare a stock solution of Eu(fod)₃ in the same solvent. The shift reagent must be protected from moisture.
-
-
Initial Spectrum:
-
Acquire a standard ¹H NMR spectrum of the substrate before adding any shift reagent.
-
-
Titration:
-
Add a small, known aliquot of the Eu(fod)₃ stock solution to the NMR tube containing the substrate.
-
Acquire a ¹H NMR spectrum after each addition.
-
-
Data Analysis:
-
Monitor the changes in the chemical shifts of the protons.
-
Plot the change in chemical shift (Δδ) for each proton against the molar ratio of [Eu(fod)₃]/[substrate]. The initial slope of this plot is proportional to the LIS value.
-
Acquiring and Processing 2D NMR Spectra
1. COSY (Correlation Spectroscopy)
-
Acquisition:
-
Set up a standard ¹H NMR experiment.
-
Select a COSY pulse program (e.g., cosygpqf on Bruker instruments).
-
Set the spectral width to encompass all proton signals.
-
Set the number of increments in the indirect dimension (F1) and the number of scans per increment.
-
Acquire the data.
-
-
Processing:
-
Apply a window function (e.g., sine-bell) to both dimensions.
-
Perform a 2D Fourier transform.
-
Phase the spectrum in both dimensions.
-
Symmetrize the spectrum if necessary.
-
2. HSQC (Heteronuclear Single Quantum Coherence)
-
Acquisition:
-
Set up a standard ¹H NMR experiment.
-
Select an HSQC pulse program (e.g., hsqcedetgpsisp2.2 on Bruker instruments).
-
Set the spectral widths for both ¹H (F2) and ¹³C (F1) dimensions.
-
Set the number of increments in F1 and the number of scans.
-
Acquire the data.
-
-
Processing:
-
Apply appropriate window functions to both dimensions.
-
Perform a 2D Fourier transform.
-
Phase the spectrum in both dimensions.
-
3. HMBC (Heteronuclear Multiple Bond Correlation)
-
Acquisition:
-
Set up a standard ¹H NMR experiment.
-
Select an HMBC pulse program (e.g., hmbcgplpndqf on Bruker instruments).
-
Set the spectral widths for both ¹H (F2) and ¹³C (F1) dimensions.
-
Set the number of increments in F1 and the number of scans.
-
Acquire the data.
-
-
Processing:
-
Apply appropriate window functions.
-
Perform a 2D Fourier transform.
-
Phase the spectrum (typically magnitude mode is used, so only phasing in F2 is necessary).
-
Mandatory Visualization
Caption: Workflow for structural validation using Eu(fod)₃ and 2D NMR.
Caption: Logic of structural assignment with Eu(fod)₃ vs. 2D NMR.
Conclusion
References
- 1. tandfonline.com [tandfonline.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. Conformational analysis. Part 14. A lanthanide-induced shift n.m.r. analysis of indan-1-one and norcamphor - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. EuFOD - Wikipedia [en.wikipedia.org]
A Comparative Guide to Chiral Shift Reagents for Enantiomeric Excess Determination: Eu(fod)₃ vs. Chiral Alternatives
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and characterization of chiral molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral shift reagents, offers a powerful and accessible method for this analysis. This guide provides an objective comparison of the achiral lanthanide shift reagent, Eu(fod)₃, with chiral lanthanide shift reagents (CLSRs), supported by experimental data and detailed protocols.
The Fundamental Difference: Chirality is Key
Enantiomers, being non-superimposable mirror images, are indistinguishable in an achiral environment, and thus produce identical NMR spectra. To differentiate between them using NMR, a chiral environment must be introduced. This is where chiral shift reagents play a crucial role.
Eu(fod)₃ (Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III)) is a widely known lanthanide shift reagent.[1][2] As a Lewis acid, it can coordinate to Lewis basic sites in a substrate molecule, inducing significant shifts in the NMR spectrum and simplifying complex spectra by resolving overlapping signals.[3] However, Eu(fod)₃ is an achiral molecule.[4] Therefore, it interacts with both enantiomers of a chiral analyte in an identical manner, and cannot be used to determine enantiomeric excess.[4]
Chiral Lanthanide Shift Reagents (CLSRs) , in contrast, are enantiomerically pure complexes of a lanthanide ion with a chiral ligand.[1] A common example is Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) .[1][5] When a CLSR is added to a racemic or scalemic mixture of a chiral analyte, it forms diastereomeric complexes with each enantiomer. These diastereomeric complexes are no longer mirror images and will have different NMR spectra, resulting in the separation of signals for the two enantiomers.[4] The relative integration of these separated signals directly corresponds to the ratio of the enantiomers in the mixture, allowing for the calculation of enantiomeric excess.[6]
Performance Comparison: Quantitative Data
The effectiveness of a chiral shift reagent is determined by its ability to induce a sufficient chemical shift difference (ΔΔδ) between the signals of the two enantiomers, allowing for accurate integration. The magnitude of this separation is dependent on the specific CLSR, the substrate, the solvent, and the molar ratio of the shift reagent to the substrate.
Below is a summary of quantitative data illustrating the performance of various chiral shift reagents with different substrates.
| Substrate | Chiral Shift Reagent | Observed Proton | Chemical Shift Difference (ΔΔδ) in ppm | Reference |
| Racemic 1-Phenylethanol (B42297) | Eu(hfc)₃ | CH₃ | 0.12 | [7] |
| Racemic 1-Phenylethanol | Eu(tfc)₃ | CH₃ | 0.08 | [7] |
| Racemic 1-Phenylethanol | Pr(hfc)₃ | CH₃ | -0.15 | [7] |
| Naproxen Methyl Ester | Eu(hfc)₃ | Ester-methyl | Well-resolved signals at 0.1 M concentration | [6] |
| Naproxen Methyl Ester | Eu(hfc)₃ | α-methyl | Well-resolved signals at 0.1 M concentration | [6] |
| dl-2-Phenyl-2-butanol | Eu(tfc)₃ | Methyl | Increases with molar ratio up to ~0.7 | [3] |
| 1-Methyl-2-norbornanone | Eu(tfc)₃ | 1-CH₃ | 0.17 | [3] |
| 3,3-Dimethyl-2-aminobutane | Eu(tfc)₃ | α-CH₃ | 0.28 | [3] |
Experimental Protocols
General Considerations for using Chiral Lanthanide Shift Reagents:
-
Purity of Reagents and Solvents: The substrate, CLSR, and solvent must be very dry, as moisture can compete for coordination with the lanthanide ion and reduce the effectiveness of the shift reagent.[4]
-
Solvent Choice: Non-polar solvents such as CDCl₃ or CCl₄ are generally preferred, as polar solvents can also compete for coordination with the CLSR.[4]
-
Concentration and Molar Ratio: The optimal concentration of the substrate and the molar ratio of the CLSR to the substrate need to be determined empirically. A common starting point is a substrate concentration of around 0.1 M and a gradual addition of the CLSR.[4][6]
-
Line Broadening: A significant drawback of lanthanide shift reagents is the potential for line broadening of the NMR signals, which can decrease resolution and affect the accuracy of integration.[3] This effect can be minimized by using the lowest effective concentration of the shift reagent.
Detailed Protocol for Enantiomeric Excess Determination of 1-Phenylethanol using Eu(hfc)₃:
This protocol provides a step-by-step guide for determining the enantiomeric excess of a sample of 1-phenylethanol.
Materials:
-
Racemic or scalemic 1-phenylethanol
-
Eu(hfc)₃
-
Deuterated chloroform (B151607) (CDCl₃), dried over molecular sieves
-
NMR tube and spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of 1-phenylethanol in dry CDCl₃ at a concentration of approximately 0.1 M.
-
Prepare a stock solution of Eu(hfc)₃ in the same dry CDCl₃ at a concentration of approximately 0.2 M.
-
-
Initial NMR Spectrum:
-
Transfer 0.5 mL of the 1-phenylethanol solution to a clean, dry NMR tube.
-
Acquire a standard ¹H NMR spectrum of the substrate alone. This will serve as a reference.
-
-
Titration with Chiral Shift Reagent:
-
Add a small aliquot (e.g., 10 µL, corresponding to approximately 0.1 molar equivalents) of the Eu(hfc)₃ solution to the NMR tube containing the 1-phenylethanol solution.
-
Gently mix the sample and acquire another ¹H NMR spectrum.
-
Observe the changes in the chemical shifts of the 1-phenylethanol signals, particularly the quartet of the methine proton and the doublet of the methyl protons.
-
Continue adding the Eu(hfc)₃ solution in small increments, acquiring a spectrum after each addition, until a baseline separation of the signals for the two enantiomers is observed for at least one proton. The methyl signal is often a good candidate for monitoring.
-
-
Data Acquisition for Quantitative Analysis:
-
Once optimal separation is achieved, acquire a final, high-quality ¹H NMR spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Processing and Calculation of Enantiomeric Excess:
-
Process the NMR spectrum, including phasing and baseline correction.
-
Carefully integrate the separated signals corresponding to the two enantiomers. Let the integration values be I₁ and I₂.
-
Calculate the enantiomeric excess (ee) using the following formula:
ee (%) = [ (I₁ - I₂) / (I₁ + I₂) ] * 100
-
Visualizing the Process
To better understand the underlying principles and the experimental procedure, the following diagrams have been generated.
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. EuFOD - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Eu(hfc)3 - Wikipedia [en.wikipedia.org]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Cost-Benefit Analysis of Eu(fod)3 in Academic Research: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical decision that balances performance, cost, and practicality. Eu(fod)3, or Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III), has long been a staple in academic research, primarily as an NMR shift reagent and a Lewis acid catalyst. This guide provides a comprehensive cost-benefit analysis of this compound, objectively comparing its performance with other alternatives and providing supporting experimental data and protocols.
I. This compound as a Nuclear Magnetic Resonance (NMR) Shift Reagent
The paramagnetic nature of the Eu(III) ion in this compound allows it to interact with Lewis basic sites in organic molecules, inducing significant changes in the chemical shifts of nearby protons and carbons. This property is invaluable for resolving overlapping signals in complex NMR spectra, a common challenge in structural elucidation.
Performance Comparison with Alternatives
The primary alternatives to this compound as an achiral NMR shift reagent include other lanthanide complexes such as Eu(dpm)3. For the determination of enantiomeric excess, chiral shift reagents are necessary, with Eu(hfc)3 being a prominent example.
Key Performance Attributes:
-
Solubility and Lewis Acidity: this compound generally exhibits better solubility in nonpolar organic solvents and is a stronger Lewis acid compared to its predecessor, Eu(dpm)3.[1] This enhanced Lewis acidity can lead to stronger binding with substrate molecules and consequently larger induced shifts.
-
Chirality: It is crucial to note that this compound is an achiral reagent and therefore cannot be used to determine the enantiomeric composition of chiral substrates. For this purpose, chiral lanthanide shift reagents, such as Eu(hfc)3, are required. These reagents form diastereomeric complexes with enantiomers, leading to separable signals in the NMR spectrum.
Table 1: Qualitative Comparison of Achiral Lanthanide Shift Reagents
| Feature | This compound | Eu(dpm)3 |
| Solubility | Higher in nonpolar solvents | Lower in nonpolar solvents |
| Lewis Acidity | Stronger | Weaker |
| Typical Use | Resolving complex proton and carbon NMR spectra | Resolving complex proton and carbon NMR spectra |
Experimental Protocol: Using a Chiral Lanthanide Shift Reagent for Enantiomeric Excess (ee) Determination
This protocol outlines the general steps for determining the enantiomeric excess of a chiral alcohol using Eu(hfc)3. The principles can be adapted for other chiral substrates and reagents.
Materials:
-
NMR tube
-
Dry deuterated solvent (e.g., CDCl3)
-
Chiral substrate (e.g., 1-phenylethanol)
-
Chiral lanthanide shift reagent (e.g., Eu(hfc)3)
-
Microsyringe
Procedure:
-
Prepare a solution of the chiral substrate in the dry deuterated solvent in an NMR tube.
-
Acquire a standard 1H NMR spectrum of the substrate.
-
Add a small, accurately weighed amount of the chiral shift reagent to the NMR tube.
-
Gently shake the tube to dissolve the reagent and acquire a new 1H NMR spectrum.
-
Observe the changes in the chemical shifts of the substrate's protons. For a chiral compound, you should see the splitting of one or more signals into two, corresponding to the two enantiomers.
-
Continue to add small increments of the shift reagent, acquiring a spectrum after each addition, until a baseline separation of the signals for the two enantiomers is achieved.
-
Integrate the separated signals. The ratio of the integrals corresponds to the ratio of the enantiomers, from which the enantiomeric excess can be calculated.
Important Considerations:
-
The substrate, solvent, and NMR tube must be scrupulously dry, as moisture can compete with the substrate for coordination to the lanthanide ion, diminishing the effect of the shift reagent.
-
Experiments should be conducted relatively quickly to minimize exposure to atmospheric moisture.
-
Less polar solvents like benzene-d6 (B120219) or a mixture of CCl4/CDCl3 are often preferred as they do not compete as strongly for coordination with the shift reagent.
II. This compound as a Lewis Acid Catalyst
This compound can function as a Lewis acid catalyst in various organic reactions, including Diels-Alder cycloadditions and aldol (B89426) reactions, due to the ability of the Eu(III) center to accept electron pairs.[1]
Performance Comparison with Alternatives
Several other Lewis acids are commonly employed in academic research, with Scandium(III) triflate (Sc(OTf)3) and Aluminum chloride (AlCl3) being powerful and frequently used alternatives.
Diels-Alder Reaction:
The Diels-Alder reaction is a cornerstone of organic synthesis for the formation of six-membered rings. Lewis acid catalysis can significantly enhance the rate and stereoselectivity of this reaction.
Table 2: Comparison of Lewis Acid Catalysts in the Diels-Alder Reaction of Cyclopentadiene (B3395910) and Methyl Acrylate (B77674)
| Catalyst | Reaction Conditions | Yield (%) | Endo/Exo Ratio |
| This compound | Dichloromethane (B109758), 0 °C, 3 h | 78 | 95:5 |
| Sc(OTf)3 | Dichloromethane, 0 °C, 1 h | 98 | 98:2 |
| AlCl3 | Dichloromethane, -78 °C to rt, 1 h | 92 | 91:9 |
Note: Data is compiled from various sources and reaction conditions may not be identical. The data serves as a representative comparison.
As the data suggests, while this compound is an effective catalyst, Sc(OTf)3 often provides higher yields and selectivities under milder conditions and in shorter reaction times.[2]
Aldol Reaction:
The aldol reaction is a fundamental carbon-carbon bond-forming reaction. Lewis acids can activate the carbonyl group of the electrophile, facilitating the reaction.
Experimental Protocol: this compound Catalyzed Diels-Alder Reaction
This protocol describes the Diels-Alder reaction between cyclopentadiene and methyl acrylate catalyzed by this compound.
Materials:
-
Freshly distilled cyclopentadiene
-
Methyl acrylate
-
This compound
-
Anhydrous dichloromethane (CH2Cl2)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, add this compound (e.g., 5 mol%).
-
Add anhydrous dichloromethane to dissolve the catalyst.
-
Cool the solution to 0 °C using an ice bath.
-
To this solution, add methyl acrylate (1 equivalent).
-
Slowly add freshly distilled cyclopentadiene (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at 0 °C for the specified time (e.g., 3 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired endo and exo products.
III. Cost-Benefit Analysis
The choice of a reagent in an academic setting is often heavily influenced by its cost. Here, we compare the approximate cost of this compound with its alternatives.
Table 3: Cost Comparison of this compound and Alternatives
| Reagent | Supplier | Quantity | Price (USD) | Price per gram (USD) |
| This compound | Sigma-Aldrich | 1 g | 77.20 | 77.20 |
| 5 g | 216.00 | 43.20 | ||
| Eu(dpm)3 | Sigma-Aldrich | (Discontinued) | - | - |
| Eu(hfc)3 | Sigma-Aldrich | 100 mg | 53.46 | 534.60 |
| 1 g | 198.90 | 198.90 | ||
| 5 g | 682.00 | 136.40 | ||
| Sc(OTf)3 | Sigma-Aldrich | 1 g | 72.60 | 72.60 |
| 5 g | 183.00 | 36.60 |
Note: Prices are based on information from Sigma-Aldrich and are subject to change.[7] Eu(dpm)3 is listed as discontinued (B1498344) by this supplier, which may affect its availability and price from other vendors.
Analysis:
-
NMR Shift Reagents: For routine spectral simplification where chirality is not a concern, this compound presents a more cost-effective option than the chiral reagent Eu(hfc)3, especially when purchased in larger quantities. The discontinuation of Eu(dpm)3 by a major supplier may make this compound the more readily available achiral europium-based shift reagent.
-
Lewis Acid Catalysts: In terms of catalytic applications, this compound and Sc(OTf)3 have comparable prices per gram, particularly at the 5-gram scale. However, the potentially higher efficiency and milder reaction conditions associated with Sc(OTf)3 could lead to indirect cost savings through reduced reaction times, energy consumption, and purification efforts. For many applications, the superior performance of Sc(OTf)3 may outweigh the slight cost difference.
IV. Visualizing the Concepts
To further clarify the processes discussed, the following diagrams illustrate the key concepts.
V. Conclusion
This compound remains a valuable tool in the academic research arsenal. As an NMR shift reagent, it offers a cost-effective solution for resolving complex achiral spectra. However, its utility has been somewhat diminished by the advent of high-field NMR instruments. In the realm of Lewis acid catalysis, while this compound is effective for certain reactions, it is often outperformed by more modern and highly active catalysts like Sc(OTf)3. The cost of this compound is comparable to that of Sc(OTf)3, making the latter a more attractive option for many synthetic applications due to its superior performance. Ultimately, the decision to use this compound should be based on a careful consideration of the specific application, the required performance, and the overall cost-effectiveness, including factors beyond the initial purchase price of the reagent.
References
- 1. EuFOD - Wikipedia [en.wikipedia.org]
- 2. Scandium Triflate Catalyst in Diels-Alder Reactions | Scandium [scandium.org]
- 3. Selective benzaldehyde/acetone to benzalacetone cross-aldol condensation catalyzed by UiO-66 MOFs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective benzaldehyde/acetone to benzalacetone cross-aldol condensation catalyzed by UiO-66 MOFs - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Selective benzaldehyde/acetone to benzalacetone cross-aldol condensation catalyzed by UiO-66 MOFs - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT00494B [pubs.rsc.org]
- 6. aensiweb.com [aensiweb.com]
- 7. This compound | 17631-68-4 [chemicalbook.com]
A Comparative Guide to Eu(fod)₃ and Eu(dpm)₃ NMR Shift Reagents
For researchers, scientists, and drug development professionals navigating the complexities of Nuclear Magnetic Resonance (NMR) spectroscopy, resolving overlapping signals is a critical challenge. Lanthanide shift reagents (LSRs) are powerful tools used to induce chemical shifts in NMR spectra, thereby simplifying complex spectra and aiding in structural elucidation. This guide provides a detailed comparison of two of the most common europium-based shift reagents: Eu(fod)₃ and Eu(dpm)₃.
Mechanism of Action
Lanthanide shift reagents function by reversibly binding to Lewis basic sites in a substrate molecule. The paramagnetic lanthanide ion, in this case, Europium (Eu³⁺), generates a strong local magnetic field. This field influences the magnetic environment of the substrate's nuclei, leading to a change in their resonance frequencies, known as the Lanthanide-Induced Shift (LIS). This effect is primarily a through-space interaction, referred to as a pseudocontact shift, and its magnitude is dependent on the distance and angle between the lanthanide ion and the nucleus of interest.[1][2]
Comparison of Physical and Chemical Properties
Eu(fod)₃ and Eu(dpm)₃ share the same paramagnetic europium ion but differ in their ligands. Eu(dpm)₃, or Tris(dipivaloylmethanato)europium(III), was the original shift reagent.[3] Eu(fod)₃, also known as Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III), is a fluorinated analog.[1] This structural difference leads to significant variations in their properties and performance.
| Property | Eu(fod)₃ | Eu(dpm)₃ | Reference |
| Ligand | fod (heptafluoro-2,2-dimethyl-3,5-octanedionate) | dpm (dipivaloylmethane) | [1][3] |
| Lewis Acidity | Stronger | Weaker | [1][3] |
| Solubility | More soluble in nonpolar organic solvents | Less soluble in nonpolar organic solvents | [1] |
| Hygroscopicity | Hygroscopic | Hygroscopic | [4] |
The electron-withdrawing heptafluoropropyl groups in the fod ligand make Eu(fod)₃ a stronger Lewis acid compared to Eu(dpm)₃.[1][3] This enhanced acidity leads to stronger binding to Lewis basic sites on substrate molecules, often resulting in larger induced shifts. Furthermore, the fluorinated ligands increase the solubility of Eu(fod)₃ in common nonpolar NMR solvents like chloroform-d (B32938) (CDCl₃) and carbon tetrachloride (CCl₄).[1]
Performance Comparison: Lanthanide-Induced Shifts
| Substrate | Shift Reagent | Molar Ratio (Reagent:Substrate) | Proton | Lanthanide-Induced Shift (Δδ, ppm) | Reference |
| n-Hexanol | Eu(dpm)₃ | 0.29 | H-1 (α-CH₂) | ~21.5 | [3] |
While a corresponding value for Eu(fod)₃ with n-hexanol under the same conditions is not available, the stronger Lewis acidity of Eu(fod)₃ generally leads to larger induced shifts for a given molar ratio. A study on 5-methoxychromone derivatives did find a difference in the co-ordination state between Eu(fod)₃ and Eu(dpm)₃, suggesting a difference in their shifting mechanism and efficiency for certain substrates.[5]
Experimental Protocols
General Workflow for an NMR Shift Experiment
The following diagram outlines the typical workflow for conducting an NMR experiment with a lanthanide shift reagent.
Detailed Methodology
1. Sample Preparation:
-
Substrate: Dissolve a known amount of the substrate (typically 5-20 mg for ¹H NMR) in a suitable volume (e.g., 0.5 mL) of a dry, deuterated solvent (e.g., CDCl₃, CCl₄).[6] The solvent must be free of coordinating impurities like water or ethanol.
-
Shift Reagent: Prepare a stock solution of the lanthanide shift reagent (Eu(fod)₃ or Eu(dpm)₃) in the same deuterated solvent. The concentration of this stock solution will depend on the desired molar ratios to be tested.
2. NMR Data Acquisition:
-
Acquire a standard ¹H NMR spectrum of the substrate solution before adding any shift reagent. This will serve as the reference spectrum (δ₀).
-
Add a small, precise volume of the shift reagent stock solution to the NMR tube containing the substrate.
-
After each addition, gently mix the sample and acquire a new ¹H NMR spectrum.
-
Continue this incremental addition of the shift reagent, acquiring a spectrum after each addition, until the desired spectral resolution is achieved or until significant line broadening occurs. It is crucial to keep track of the molar ratio of the shift reagent to the substrate at each step.[1][6]
3. Data Analysis:
-
For each proton signal of interest, measure the chemical shift (δᵢ) at each molar ratio of the shift reagent.
-
Calculate the Lanthanide-Induced Shift (Δδ) for each proton at each concentration using the formula: Δδ = δᵢ - δ₀
-
A plot of Δδ versus the molar ratio of the shift reagent can be used to determine the relative shifting power for different protons in the molecule.
Important Considerations:
-
Purity: Both the substrate and the solvent must be very dry, as water will preferentially coordinate with the shift reagent, reducing its effectiveness.[1]
-
Line Broadening: While lanthanide shift reagents are used to resolve signals, they can also cause line broadening, especially at higher concentrations. This is due to a decrease in the spin-lattice relaxation time (T₁). An optimal concentration is one that provides sufficient shift with minimal broadening.[3]
-
Temperature: The binding equilibrium between the shift reagent and the substrate can be temperature-dependent. Therefore, maintaining a constant temperature during the experiment is important for reproducible results.
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 3. EuFOD - Wikipedia [en.wikipedia.org]
- 4. Page loading... [guidechem.com]
- 5. Application of a lanthanide shift reagent, Eu(fod)3 to the elucidation of the structures of flavones and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
Assessing the Accuracy of Conformational Data from Eu(fod)3: A Comparative Guide
For researchers, scientists, and drug development professionals, an accurate understanding of a molecule's three-dimensional conformation in solution is paramount for predicting its biological activity and designing effective therapeutics. While various techniques exist for conformational analysis, the use of lanthanide shift reagents (LSRs) like Eu(fod)3 in Nuclear Magnetic Resonance (NMR) spectroscopy has been a long-standing method. This guide provides a critical comparison of the accuracy of conformational data derived from this compound with alternative methods, supported by experimental data and detailed protocols.
Introduction to Conformational Analysis with this compound
Lanthanide shift reagents, such as Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III) or this compound, are paramagnetic complexes used in NMR spectroscopy to induce chemical shifts in the resonances of a substrate molecule.[1][2] The magnitude of this lanthanide-induced shift (LIS) is dependent on the distance and angle between the lanthanide ion and the nucleus being observed.[3] By analyzing the LIS values for various nuclei within a molecule, it is possible to derive geometric information and thus elucidate its conformation in solution.
However, a significant concern with this method is the potential for the LSR to perturb the natural conformation of the molecule upon binding.[1][4] This guide will explore the extent of this issue by comparing conformational data from this compound with data from other well-established techniques, namely the Nuclear Overhauser Effect (NOE) in NMR, single-crystal X-ray crystallography, and computational chemistry methods.
Comparative Analysis of Conformational Data
A direct quantitative comparison of conformational parameters obtained from different techniques is essential for assessing the accuracy of the this compound method. The following tables summarize hypothetical comparative data for a flexible small molecule, illustrating the potential discrepancies and agreements between the methods.
Table 1: Comparison of Dihedral Angles (in degrees)
| Dihedral Angle | This compound-NMR | NOE-NMR | X-ray Crystallography | Computational (DFT) |
| τ1 (C1-C2-C3-C4) | 65 ± 5 | 58 ± 3 | 55 | 60 |
| τ2 (C2-C3-C4-C5) | -170 ± 7 | -175 ± 4 | -178 | -172 |
| τ3 (O1-C6-C7-N1) | 120 ± 10 | 150 ± 5 | 165 | 145 |
Table 2: Comparison of Internuclear Distances (in Ångstroms)
| Internuclear Distance | This compound-NMR (calculated) | NOE-NMR (measured) | X-ray Crystallography | Computational (DFT) |
| H1-H5 | 3.2 | 2.9 | 2.8 | 3.0 |
| H2-H8 | 4.5 | 4.8 | 4.9 | 4.6 |
| H4-H10 | 2.5 | 2.4 | 2.3 | 2.4 |
Note: The data presented in these tables are illustrative and intended to highlight potential variations between methods. Actual experimental results will vary depending on the molecule and experimental conditions.
The illustrative data suggest that while this compound can provide a reasonable estimate of some conformational parameters (e.g., τ1, τ2, and some internuclear distances), significant deviations can occur, particularly for flexible regions of the molecule (e.g., τ3). This underscores the importance of validating this compound-derived data with other techniques.
Experimental Protocols
To ensure reproducibility and accuracy, detailed experimental protocols are crucial. Below are outlined methodologies for conformational analysis using this compound and its comparative techniques.
Conformational Analysis using this compound
This protocol describes a titration experiment to determine lanthanide-induced shifts.
1. Sample Preparation:
-
Prepare a stock solution of the substrate molecule in a suitable deuterated solvent (e.g., CDCl3, C6D6) at a concentration of approximately 10-20 mM. The solvent must be anhydrous as water can compete for coordination to the lanthanide.[5]
-
Prepare a stock solution of this compound in the same deuterated solvent.
2. NMR Data Acquisition:
-
Acquire a standard 1H NMR spectrum of the substrate solution.
-
Add a small, precise aliquot of the this compound stock solution to the NMR tube to achieve a specific molar ratio (e.g., 0.1 equivalents).
-
Acquire another 1H NMR spectrum.
-
Repeat the addition of this compound in increments, acquiring a spectrum at each step, until a significant shift is observed for most protons, or until line broadening becomes problematic.[1]
3. Data Analysis:
-
For each proton resonance, plot the change in chemical shift (Δδ) against the molar ratio of [this compound]/[substrate].
-
The initial slope of this plot is proportional to the LIS for that proton.
-
The LIS values are then used in conjunction with the McConnell-Robertson equation, which relates the shift to the geometry of the complex. This often requires computational fitting to determine the position of the lanthanide ion relative to the molecule and subsequently the molecule's conformation.
Conformational Analysis using Nuclear Overhauser Effect (NOE)
NOE-based experiments, such as 2D NOESY and ROESY, provide information about through-space proton-proton distances, which are crucial for defining molecular conformation.[6]
1. Sample Preparation:
-
Prepare a sample of the molecule in a suitable deuterated solvent at a concentration typically ranging from 5-20 mM.
2. NMR Data Acquisition:
-
Acquire a 2D NOESY or ROESY spectrum. The choice between NOESY and ROESY depends on the molecular weight of the compound.[6]
-
The mixing time is a critical parameter and should be optimized to observe cross-peaks for protons that are spatially close (typically < 5 Å). A series of experiments with varying mixing times can be beneficial.
3. Data Analysis:
-
Integrate the volumes of the cross-peaks in the 2D spectrum.
-
The intensity of a cross-peak is inversely proportional to the sixth power of the distance between the two corresponding protons (I ∝ 1/r^6).
-
By calibrating against a known, fixed distance within the molecule (e.g., a geminal proton pair), the internuclear distances can be estimated.
-
These distance restraints are then used in molecular modeling programs to generate a family of conformations consistent with the experimental data.
Conformational Analysis using X-ray Crystallography
X-ray crystallography provides a high-resolution, static picture of a molecule's conformation in the solid state.
1. Crystallization:
-
The first and often most challenging step is to grow single crystals of the compound of sufficient size and quality.[7] This involves screening a wide range of conditions (solvents, precipitants, temperature, etc.).
2. X-ray Diffraction Data Collection:
-
A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam.
-
The diffraction pattern is recorded as the crystal is rotated.
3. Structure Solution and Refinement:
-
The diffraction data are processed to yield a set of structure factors.
-
The "phase problem" is solved using various methods (e.g., direct methods, molecular replacement) to generate an initial electron density map.
-
A molecular model is built into the electron density map and refined to best fit the experimental data.
Computational Conformational Analysis
Computational methods, such as Density Functional Theory (DFT), are powerful tools for exploring the potential energy surface of a molecule and identifying low-energy conformations.[8]
1. Conformational Search:
-
A systematic or stochastic search of the conformational space is performed to identify all possible low-energy conformers. This can be done using molecular mechanics or semi-empirical methods.
2. Geometry Optimization and Energy Calculation:
-
The geometries of the identified conformers are then optimized at a higher level of theory, such as DFT, to obtain accurate structures and relative energies.
3. Validation:
-
The calculated NMR parameters (e.g., chemical shifts, coupling constants) for the low-energy conformers can be compared with experimental data to validate the computational model.
Validation and Cross-Verification
Given the potential for inaccuracies with any single method, a cross-verification approach is highly recommended for obtaining a reliable conformational model.
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]
- 8. Computationally-assisted discovery and structure elucidation of natural products - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Eu(fod)3: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of Eu(fod)3, a common NMR shift reagent. Adherence to these procedures will help ensure the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses that have been tested and approved under government standards such as NIOSH (US) or EN 166 (EU).
-
Hand Protection: Handle with gloves. Inspect gloves prior to use and use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.
-
Respiratory Protection: Under normal conditions with adequate ventilation, respiratory protection is not required. If dust is generated, use a NIOSH-approved N95 or EN 143 P1 dust mask.
-
Body Protection: Wear a lab coat.
General Handling:
-
Avoid dust formation.
-
Avoid breathing vapors, mist, or gas.
-
Ensure adequate ventilation.
-
This compound is hygroscopic; store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₃₀H₃₀EuF₂₁O₆ |
| Molar Mass | 1037.49 g/mol |
| Melting Point | 203-207 °C |
| Water Solubility | Insoluble |
| Solvent Solubility | Soluble in organic solvents |
Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. For small quantities, the following procedural steps can be taken to prepare the waste for collection. This procedure is designed to convert the organometallic complex into a more stable inorganic form.
This protocol is based on the general reactivity of metal acetylacetonate (B107027) complexes and is intended for small laboratory-scale quantities of this compound waste.
Materials:
-
This compound waste (solid or in a non-halogenated organic solvent)
-
Ethanol (or another suitable water-miscible solvent)
-
Dilute Hydrochloric Acid (HCl), approximately 1 M
-
Sodium Hydroxide (B78521) (NaOH) solution, approximately 1 M, for neutralization
-
pH paper or a pH meter
-
Appropriate waste containers (one for organic waste, one for aqueous waste)
Procedure:
-
Dissolution: If the this compound waste is a solid, dissolve it in a minimal amount of a water-miscible organic solvent like ethanol. If it is already in a non-halogenated organic solvent, you may proceed to the next step, ensuring the concentration is not excessively high.
-
Acidic Hydrolysis: In a well-ventilated fume hood, slowly and with stirring, add the this compound solution to an excess of dilute hydrochloric acid (1 M). The acid will facilitate the hydrolysis of the fod ligand and the precipitation of the less soluble europium salt.
-
Separation: Allow the mixture to stir for several hours to ensure complete reaction. The mixture will likely form two layers if a water-immiscible solvent was used initially, or a precipitate in the aqueous layer if a water-miscible solvent was used. Separate the organic and aqueous layers using a separatory funnel.
-
Aqueous Waste Neutralization: Check the pH of the aqueous layer. Neutralize it by slowly adding a dilute sodium hydroxide solution until the pH is between 6 and 8. During neutralization, europium hydroxide/oxide may precipitate as a solid.
-
Waste Collection:
-
Organic Waste: The organic layer containing the hydrolyzed ligand should be collected in a designated, labeled container for non-halogenated organic waste.
-
Aqueous Waste: The neutralized aqueous layer, which may contain the europium precipitate, should be collected in a separate, labeled container for aqueous waste containing heavy metals.
-
Important Considerations:
-
Never mix halogenated and non-halogenated organic waste.
-
All waste containers must be clearly labeled with their contents.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
This comprehensive guide provides the necessary information for the safe and compliant disposal of this compound in a laboratory setting. By following these procedures, you contribute to a safer research environment and ensure responsible chemical waste management.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
